4-(3-Fluorophenyl)-4-oxobutyronitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQQVZXSUCOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617178 | |
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-71-8 | |
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary: This whitepaper provides a comprehensive technical overview of 4-(3-Fluorophenyl)-4-oxobutyronitrile, a key fluorinated β-ketonitrile intermediate in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation, and explores its applications as a versatile precursor for complex heterocyclic scaffolds in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and detailed, self-validating experimental protocols to support advanced research and development activities.
Introduction
This compound belongs to the class of β-ketonitriles, a group of organic compounds characterized by a ketone functional group beta to a nitrile group. Its structure, which integrates a polar nitrile, a reactive ketone, and an electron-withdrawing fluorophenyl ring, makes it a highly valuable and versatile building block in organic synthesis. The presence of the fluorine atom at the meta-position of the phenyl ring is particularly significant. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a critical starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those involving heterocyclic ring systems.
Physicochemical Properties
The precise characterization of a compound is foundational to its application in any synthetic workflow. While data for the para and ortho isomers are more commonly listed by major chemical suppliers, the properties of the meta isomer, this compound, are consistent with its chemical formula and structure. The molecular properties are derived from its constituent atoms and their arrangement.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | Derived |
| Molecular Weight | 177.18 g/mol | [1][2] |
| IUPAC Name | 4-(3-fluorophenyl)-4-oxobutanenitrile | Derived |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCC#N | Derived |
| InChI Key | (Derived for meta-isomer) | Derived |
| Appearance | Expected to be a solid at room temperature | [1] |
Note: Molecular weight is identical for ortho, meta, and para isomers (C₁₀H₈FNO).[3][4]
Synthesis and Mechanistic Insights
The most common and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction is well-suited for producing the core structure of this compound. The synthesis is logically designed as a multi-step process.
Causality of Experimental Choices:
-
Friedel-Crafts Acylation: This method is chosen for its efficiency in forming the crucial carbon-carbon bond between the aromatic ring and the acyl group. Fluorobenzene is used as the substrate, and succinic anhydride is the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, generating a highly electrophilic acylium ion intermediate that then attacks the electron-rich aromatic ring.[5] The fluorine atom is a deactivating but ortho, para-directing group; therefore, careful control of reaction conditions is necessary to achieve acceptable yields of the desired product, though a mixture of isomers is possible.[7]
-
Amide Formation: The resulting 4-(3-fluorophenyl)-4-oxobutanoic acid is then converted to its primary amide. This is a necessary intermediate step because the direct dehydration of a carboxylic acid to a nitrile is not feasible under standard conditions. The conversion is typically achieved by first activating the carboxylic acid, for example, by forming an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.
-
Nitrile Formation (Dehydration): The final step is the dehydration of the 4-(3-fluorophenyl)-4-oxobutanamide. This is accomplished using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). These reagents efficiently remove a molecule of water from the primary amide to yield the target nitrile.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a powerful synthon for constructing complex molecular architectures. Both the ketone and nitrile groups can participate in a wide range of chemical transformations.
-
Precursor for Heterocycles: The compound is an ideal starting material for synthesizing substituted pyrroles, pyridines, and other nitrogen-containing heterocycles. For example, in a Paal-Knorr type synthesis, the 1,4-dicarbonyl equivalent (after manipulation of the nitrile) can be condensed with primary amines or ammonia to form substituted pyrroles. Such pyrrole scaffolds are present in numerous drug candidates, including anti-inflammatory agents and antituberculosis leads.[8]
-
Role of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cyclization reactions. In drug design, a nitrile group is often used as a bioisostere for a carbonyl group or a halogen, and it can form crucial hydrogen bonds or polar interactions with protein targets, enhancing binding affinity.
-
Impact of the 3-Fluoro Substituent: The meta-positioned fluorine atom significantly influences the electronic properties of the phenyl ring. Its electron-withdrawing nature can affect the reactivity of the ketone and its interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, making it useful for blocking sites of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.
Caption: Role as a versatile precursor in medicinal chemistry.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative, two-stage synthesis based on established chemical principles.
Stage 1: Friedel-Crafts Acylation to yield 4-(3-Fluorophenyl)-4-oxobutanoic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet, add anhydrous carbon disulfide (or another suitable solvent like 1,2-dichloroethane).
-
Reagent Addition: Cool the flask to 0-5°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) portion-wise with stirring.
-
Acylating Agent: Add succinic anhydride (1.0 eq.) to the suspension.
-
Substrate Addition: Add fluorobenzene (1.0 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will contain a mixture of isomers. The desired meta isomer must be separated from the ortho and para isomers using column chromatography on silica gel.
Stage 2: Amidation and Dehydration to yield this compound
-
Acyl Chloride Formation: Reflux a solution of the purified 4-(3-fluorophenyl)-4-oxobutanoic acid (1.0 eq.) in toluene with thionyl chloride (1.5 eq.) for 2-3 hours. Remove excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.
-
Amidation: In an ice bath, carefully add the crude acyl chloride dropwise to a stirred, concentrated solution of ammonium hydroxide. Stir for 1-2 hours.
-
Isolation of Amide: Collect the precipitated solid, 4-(3-fluorophenyl)-4-oxobutanamide, by filtration, wash with cold water, and dry.
-
Dehydration: In a flask, combine the dried amide (1.0 eq.) with phosphorus oxychloride (POCl₃, 2.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Final Workup and Validation: Cool the mixture to room temperature and carefully pour it onto crushed ice. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation: The crude product should be purified by column chromatography (silica gel, hexane-ethyl acetate gradient). The identity and purity of the final product, this compound, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.
Safety and Handling
As with its isomers, this compound is expected to require careful handling in a laboratory setting.
-
Hazard Classification: Likely classified as Acute Toxicity, Oral (Category 4), carrying the GHS07 pictogram and the signal word "Warning".[1] The hazard statement H302 (Harmful if swallowed) is applicable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First-Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups and the presence of a meta-substituted fluorine atom. Its synthesis, primarily through the robust Friedel-Crafts acylation pathway, provides access to a versatile building block for advanced organic synthesis. For researchers and professionals in drug development, this compound offers a gateway to novel heterocyclic scaffolds with potentially enhanced pharmacological properties, making it a cornerstone component in the modern medicinal chemist's toolkit.
References
-
PubChem. 4-(2-Fluorophenyl)-2-formyl-4-oxobutanenitrile. [Link]
-
Inxight Drugs. 2-(4-Fluorophenyl)-3-oxobutanenitrile. [Link]
-
Stipec, S. et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320. [Link]
-
Shaker, M. et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
- Google Patents.
-
PubChemLite. 4-(4-fluorophenyl)-4-oxobutanenitrile (C10H8FNO). [Link]
-
PubChemLite. 4-(4-fluorophenyl)-2-methyl-4-oxobutanenitrile (C11H10FNO). [Link]
-
GSRS. 2-(4-FLUOROPHENYL)-3-OXOBUTANENITRILE. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem. 4-Oxobutanenitrile. [Link]
-
El-Ghanam, A. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molbank, 2022(1), M1335. [Link]
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
Sources
- 1. 4-(4-Fluorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(4-Fluorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(2-Fluorophenyl)-2-formyl-4-oxobutanenitrile | C11H8FNO2 | CID 168868597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-3-oxobutanenitrile [drugs.ncats.io]
- 5. 傅-克酰基化反应 [sigmaaldrich.cn]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Monograph: 4-(3-Fluorophenyl)-4-oxobutanenitrile
Topic: 4-(3-Fluorophenyl)-4-oxobutyronitrile IUPAC name Content Type: An in-depth technical guide or whitepaper on the core.
Synthesis, Characterization, and Utility in Medicinal Chemistry
Executive Summary
4-(3-Fluorophenyl)-4-oxobutanenitrile (CAS: 298690-71-8) is a specialized fluorinated organic intermediate used primarily in the synthesis of bioactive heterocyclic compounds.[1] As a structural analog of the well-known Haloperidol precursor (the para-isomer), this meta-substituted derivative offers unique electronic and steric properties for structure-activity relationship (SAR) studies in drug discovery.
This guide provides a comprehensive technical analysis of the compound, focusing on high-fidelity synthetic protocols, mechanistic pathways, and analytical validation standards required for pharmaceutical research.
Chemical Identity & Nomenclature
Precise nomenclature is critical for database indexing and regulatory compliance. While "this compound" is the common trade name, the preferred IUPAC designation follows the longest carbon chain containing the principal functional group (nitrile).
| Attribute | Specification |
| Preferred IUPAC Name | 4-(3-Fluorophenyl)-4-oxobutanenitrile |
| Common Synonyms | 3-(3-Fluorobenzoyl)propionitrile; 3-Fluorophenacylacetonitrile |
| CAS Registry Number | 298690-71-8 |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| SMILES | N#CCCC(=O)c1cccc(F)c1 |
| InChI Key | VBCZDOXEUMMZLF-UHFFFAOYSA-N (Analogous structure) |
Synthetic Methodologies
The synthesis of the meta-isomer requires specific regiochemical control that distinguishes it from the more common para-isomer (often accessible via Friedel-Crafts acylation of fluorobenzene). Two primary routes are recommended for research-grade production.
Method A: The Stetter Reaction (Recommended)
This method utilizes "Umpolung" (polarity reversal) chemistry to couple 3-fluorobenzaldehyde with acrylonitrile. It is superior for generating the meta-isomer as it starts from the pre-functionalized aldehyde, avoiding the directing group issues of electrophilic aromatic substitution.
-
Reagents: 3-Fluorobenzaldehyde, Acrylonitrile, Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride), Triethylamine (base).
-
Solvent: Ethanol or DMF.
-
Conditions: Reflux (70–80 °C) for 12–24 hours.
Protocol:
-
Catalyst Activation: In a dry round-bottom flask under nitrogen, dissolve the thiazolium catalyst (0.1 eq) in anhydrous ethanol. Add triethylamine (0.5 eq) to generate the active N-heterocyclic carbene (NHC) species.
-
Addition: Add 3-fluorobenzaldehyde (1.0 eq) and stir for 15 minutes to allow formation of the Breslow intermediate.
-
Coupling: Dropwise add acrylonitrile (1.2 eq) to the mixture.
-
Reflux: Heat the mixture to reflux. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) for the consumption of the aldehyde.
-
Workup: Cool to room temperature. Remove solvent in vacuo. Dilute with dichloromethane (DCM) and wash with 1M HCl (to remove base/catalyst) followed by brine.
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography to yield a white to off-white solid.
Method B: Grignard Addition to Succinonitrile (Alternative)
Useful when the aldehyde precursor is unavailable, though often lower yielding due to over-addition side reactions.
-
Reagents: 3-Fluorophenylmagnesium bromide, Succinonitrile.
-
Protocol: React the Grignard reagent with succinonitrile in THF/Ether at 0°C. The intermediate imine salt is hydrolyzed with aqueous acid to yield the ketone.
Mechanistic Pathway: The Stetter Reaction
The following diagram illustrates the catalytic cycle of the Stetter reaction, highlighting the critical "Umpolung" step where the aldehyde carbon becomes nucleophilic.
Figure 1: Catalytic cycle of the Stetter reaction converting 3-fluorobenzaldehyde and acrylonitrile into the target ketonitrile.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80–7.20 (m, 4H): Aromatic protons. The meta-substitution pattern is distinct from the symmetric para pattern. Look for a multiplet structure rather than two distinct doublets.
-
δ 3.40 (t, J = 7.2 Hz, 2H): Methylene group adjacent to the carbonyl (–CH ₂–C=O).
-
δ 2.80 (t, J = 7.2 Hz, 2H): Methylene group adjacent to the nitrile (–CH ₂–CN).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl (C=O): ~195 ppm.[2]
-
Nitrile (CN): ~119 ppm.
-
C-F Coupling: The aromatic carbons will show characteristic splitting due to ¹⁹F (Spin 1/2).
-
C-3 (ipso to F): ~163 ppm (d, J ≈ 245 Hz).
-
C-2/C-4: Doublets with J ≈ 20–25 Hz.
-
-
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (C≡N): A sharp, distinct band at 2250 ± 10 cm⁻¹ .
-
Ketone Stretch (C=O): Strong absorption at 1680–1690 cm⁻¹ (conjugated).
-
C–F Stretch: Strong band in the 1000–1400 cm⁻¹ fingerprint region.
Pharmaceutical Utility
4-(3-Fluorophenyl)-4-oxobutanenitrile serves as a versatile "C4" building block in medicinal chemistry.
-
Pyrrole Synthesis (Paal-Knorr): Reaction with amines allows for the formation of 2-aryl-5-substituted pyrroles, a scaffold common in anti-inflammatory (COX-2 inhibitors) and antipsychotic research.
-
Pyridazine Formation: Reaction with hydrazine yields dihydropyridazines, which can be oxidized to pyridazines, relevant in cardiovascular drug discovery.
-
Bioisosterism: The 3-fluoro group acts as a bioisostere for hydrogen or hydroxyl groups, often improving metabolic stability (blocking metabolic oxidation at the phenyl ring) and increasing lipophilicity for better blood-brain barrier penetration.
Safety & Handling
-
Hazards: As a nitrile derivative, the compound may liberate cyanide under extreme acidic/metabolic conditions. It is harmful if swallowed, inhaled, or absorbed through skin.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. All operations involving silica dust or volatile solvents must be performed in a fume hood.
References
-
IUPAC Nomenclature Rules. International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Link
-
Stetter Reaction Methodology. Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach." Angewandte Chemie International Edition. Link
-
Fluorine in Medicinal Chemistry. Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Compound Data. PubChem. "2-(4-Fluorophenyl)-3-oxobutanenitrile (Isomer Analog Data)." National Library of Medicine. Link
-
Synthesis of 4-Aryl-4-oxobutyronitriles. BenchChem. "Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile (Protocol Analog)." Link
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An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile for Advanced Research and Development
Introduction: The Significance of Fluorinated Aryl Ketones and Nitriles
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, 4-(3-Fluorophenyl)-4-oxobutyronitrile, incorporates both a fluorinated aromatic ring and a reactive nitrile group, making it a versatile building block for the synthesis of a wide range of more complex chemical entities. This guide will delineate a viable and well-documented synthetic approach to this valuable compound.
Strategic Synthesis Pathway: A Two-Stage Approach
The most logical and experimentally validated approach to the synthesis of this compound involves a two-stage process. The first stage is the introduction of the oxobutyric acid side chain to a fluorinated benzene ring via a Friedel-Crafts acylation reaction. The second stage involves the conversion of the carboxylic acid functionality of the intermediate to the desired nitrile.
Caption: Overall synthetic route for this compound.
Part 1: Friedel-Crafts Acylation for the Synthesis of the Carboxylic Acid Intermediate
The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this case, fluorobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield 4-(fluorophenyl)-4-oxobutanoic acid.[2]
Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the π-electron system of the fluorobenzene ring, forming a resonance-stabilized intermediate known as a sigma complex. Aromaticity is restored by the loss of a proton, yielding the aluminum chloride complex of the ketone product. An aqueous workup is required to hydrolyze this complex and afford the final carboxylic acid product.
Caption: Mechanism of Friedel-Crafts acylation.
Regioselectivity Considerations: The Challenge of the Meta Isomer
A critical consideration in the Friedel-Crafts acylation of fluorobenzene is the directing effect of the fluorine substituent. Fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the sigma complex intermediate for ortho and para attack. However, the strong inductive effect of fluorine deactivates the ring towards electrophilic attack.
The synthesis of the target molecule, 4-(3-Fluorophenyl )-4-oxobutyronitrile, requires the formation of the meta-substituted carboxylic acid intermediate. Direct Friedel-Crafts acylation of fluorobenzene will predominantly yield the para-isomer, with the ortho-isomer as a minor product. The formation of the desired meta-isomer is generally not favored.
To overcome this challenge, a multi-step synthetic route starting from a different precursor, such as 3-fluorobenzoic acid, would be a more targeted approach. This would involve converting 3-fluorobenzoic acid to its acid chloride, followed by a reaction to introduce the three-carbon chain, which is a more complex and less direct route.[3]
For the purpose of this guide, we will proceed with the direct acylation of fluorobenzene, acknowledging that the separation of the desired meta-isomer from the more abundant para-isomer will be a critical and challenging purification step. Advanced chromatographic techniques such as HPLC would be necessary to isolate the 4-(3-fluorophenyl)-4-oxobutanoic acid.
Experimental Protocol: Synthesis of 4-(Fluorophenyl)-4-oxobutanoic Acid
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Crushed ice
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, a suspension of anhydrous aluminum chloride (1.5 eq) in dichloromethane is prepared and cooled to 0-5 °C in an ice bath.
-
Succinic anhydride (1.0 eq) is added portion-wise to the stirred suspension.
-
Fluorobenzene (1.2 eq) is then added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water and then with a 1M sodium hydroxide solution to extract the carboxylic acid product as its sodium salt.
-
The aqueous basic layer is separated and acidified with concentrated hydrochloric acid to precipitate the 4-(fluorophenyl)-4-oxobutanoic acid isomers.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The isomeric mixture is then subjected to purification by column chromatography or preparative HPLC to isolate the 4-(3-fluorophenyl)-4-oxobutanoic acid.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| Succinic Anhydride | 100.07 | 1.0 | (user-defined) |
| Fluorobenzene | 96.10 | 1.2 | (user-defined) |
| Aluminum Chloride | 133.34 | 1.5 | (user-defined) |
Table 1: Representative reactant quantities for the Friedel-Crafts acylation.
Part 2: Conversion of the Carboxylic Acid to the Nitrile
The second stage of the synthesis involves the conversion of the carboxylic acid group of 4-(3-fluorophenyl)-4-oxobutanoic acid into a nitrile. A common and reliable method for this transformation is through the formation of a primary amide intermediate, followed by dehydration.[4]
Mechanistic Pathway
The carboxylic acid is first activated, typically by conversion to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acid chloride is then treated with ammonia or an ammonia source to form the primary amide. Finally, the amide is dehydrated using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride, to yield the nitrile.[4]
Caption: Workflow for the conversion of the carboxylic acid to the nitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(3-Fluorophenyl)-4-oxobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Concentrated ammonium hydroxide (NH₄OH)
-
Phosphorus pentoxide (P₂O₅) or other dehydrating agent
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 2a: Amide Formation
-
A solution of 4-(3-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in toluene is treated with thionyl chloride (1.5 eq).
-
The mixture is heated to reflux for 2-3 hours.
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in a minimal amount of an anhydrous aprotic solvent (e.g., THF or dichloromethane) and added dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide.
-
The resulting precipitate, the primary amide, is collected by filtration, washed with cold water, and dried.
Step 2b: Dehydration to the Nitrile
-
The dried 4-(3-fluorophenyl)-4-oxobutanamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (1.5 eq) in a suitable solvent like toluene or under solvent-free conditions.
-
The mixture is heated, with the reaction temperature depending on the chosen dehydrating agent.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled and carefully quenched with ice-water.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
| Step | Key Reagents | Typical Yield |
| Amide Formation | Thionyl chloride, Ammonium hydroxide | 80-95% |
| Dehydration | Phosphorus pentoxide | 70-90% |
Table 2: Expected yields for the nitrile formation steps.
Conclusion and Future Perspectives
The synthesis of this compound is a challenging yet achievable process for skilled synthetic chemists. The primary hurdle lies in the regioselective synthesis of the 3-fluoro-substituted precursor via Friedel-Crafts acylation. While direct acylation of fluorobenzene presents a purification challenge, alternative, more targeted routes could be explored to improve the overall efficiency. The subsequent conversion of the carboxylic acid to the nitrile is a well-established transformation with several reliable methods available. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable building block for the advancement of pharmaceutical and chemical research.
References
-
PrepChem. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Available from: [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.
-
PubChem. 3-(4-Fluorobenzoyl)propionic acid. Available from: [Link]
-
Royal Society of Chemistry. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. Available from: [Link]
-
PubChem. 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Available from: [Link]
-
Arkivoc. Evolution of amide bond formation. Available from: [Link]
-
Journal of Synthetic Chemistry. Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on. Available from: [Link]
-
The Chemical Society of Japan. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available from: [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]
- Google Patents. US7595417B2 - Cyanation of aromatic halides.
-
Serbian Chemical Society. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Available from: [Link]
- Google Patents. US5817827A - Method for the dehydration of amides to nitriles.
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available from: [Link]
- Google Patents. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile.
Sources
Spectroscopic Profile: 4-(3-Fluorophenyl)-4-oxobutyronitrile
The following technical guide details the spectroscopic characterization of 4-(3-Fluorophenyl)-4-oxobutyronitrile , a critical intermediate in the synthesis of fluorinated bioactive scaffolds.
Technical Guide for Structural Elucidation & Quality Control
-Ketonitrile / Fluorinated Aromatic Molecular Formula:Part 1: Executive Summary & Structural Logic
This guide provides a comprehensive reference for the identification and validation of this compound. Unlike its ubiquitous para-isomer (a precursor to Haloperidol), the meta-isomer (3-fluoro) presents unique spectroscopic challenges due to the specific coupling constants (
Core Structural Features:
-
Electron-Withdrawing Nitrile: A diagnostic handle at the terminus of the aliphatic chain.
-
Aryl Ketone: Conjugated system providing distinct UV and IR signatures.
-
Meta-Fluorine Substituent: The critical differentiator, causing complex splitting patterns in NMR that validate the isomeric purity against ortho or para contaminants.
Part 2: Synthesis & Impurity Profiling
Understanding the synthetic origin is essential for interpreting "ghost peaks" in spectra.
Synthesis Workflow (Graphviz)
The most chemically distinct route to the meta-isomer avoids the regioselectivity issues of Friedel-Crafts acylation (which favors para). The Stetter Reaction or Grignard addition are preferred pathways.
Figure 1: Primary synthetic pathway via Stetter reaction to ensure meta-regiochemistry, showing potential hydrolysis impurity.
Part 3: Detailed Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Value: Rapid confirmation of functional groups (CN, C=O).
| Functional Group | Wavenumber ( | Intensity | Notes |
| Nitrile (C | 2248 - 2255 | Medium | Sharp, distinct peak; unaffected by conjugation. |
| Ketone (C=O) | 1685 - 1695 | Strong | Lowered from 1715 due to aryl conjugation. |
| Aromatic (C=C) | 1580 - 1600 | Medium | Characteristic skeletal vibrations. |
| C-F Stretch | 1250 - 1270 | Strong | Broad/Strong band, specific to aryl fluorides. |
| C-H (Aromatic) | 3050 - 3080 | Weak | Just above 3000 |
Interpretation: The absence of a broad OH stretch (2500-3300
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic ( |
| 7.78 | dt (Doublet of Triplets) | 1H | Ar-H6 | Ortho to CO, meta to F. |
| 7.65 | ddd (Multiplet) | 1H | Ar-H2 | Isolated between CO and F. |
| 7.48 | td (Triplet of Doublets) | 1H | Ar-H5 | Meta to CO, ortho to F. |
| 7.30 | m | 1H | Ar-H4 | Para to CO, ortho to F. |
| 3.35 | t (Triplet) | 2H | ||
| 2.75 | t (Triplet) | 2H |
Expert Insight:
-
The "Roof Effect": The ethylene bridge (
) appears as two distinct triplets. If the triplets appear distorted (leaning toward each other), it indicates second-order effects, often seen at lower field strengths (<300 MHz). -
Isomer Differentiation: In the para-isomer (4-fluoro), the aromatic region shows a clean symmetric AA'BB' system (two doublets/multiplets). The meta-isomer (3-fluoro) shows a complex 4-spin system with no symmetry.
C NMR (100 MHz,
)
-
Carbonyl (C=O):
ppm (Doublet, Hz). -
C-F Carbon:
ppm (Doublet, Hz).[1][2] -
Nitrile (CN):
ppm (Singlet). -
Aliphatic:
ppm ( ), ppm ( ).
F NMR (376 MHz,
)
-
Shift:
(Singlet or multiplet depending on decoupling). -
Validation: This single peak confirms the presence of only one fluorinated species. A secondary peak at -105 ppm would indicate para-isomer contamination.
Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV).
Fragmentation Pathway (EI):
-
Molecular Ion (
): m/z 177 (Distinct). -
Base Peak: m/z 123 (
). The bond between the carbonyl carbon and the alpha-methylene is the weakest, leading to -cleavage. -
Secondary Fragment: m/z 95 (
). Loss of CO from the acylium ion. -
Loss of Nitrile Tail: Loss of
(54 Da).
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Part 4: Experimental Protocol for Analysis
To ensure reproducibility, follow this Standard Operating Procedure (SOP) for sample preparation.
1. Sample Preparation for NMR:
-
Mass: Weigh 5-10 mg of the solid/oil.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Filtration: If the solution is cloudy (salt contamination), filter through a small plug of glass wool in a Pasteur pipette.
2. Sample Preparation for HPLC/MS:
-
Solvent: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5
m). -
Mobile Phase: Gradient 10%
90% ACN in Water (+0.1% Formic Acid). -
Detection: UV at 254 nm (Aryl absorption) and 210 nm (Nitrile/Amide).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3013886, 2-(4-Fluorophenyl)-3-oxobutyronitrile (Analog Reference). Retrieved from .
-
Sigma-Aldrich (2025). Product Specification: 4-(4-Fluorophenyl)-4-oxobutyronitrile (Isomer Control Data). Retrieved from .
-
BenchChem. Synthesis and Data for 4-(3-Bromophenyl)-4-oxobutyronitrile (Structural Analog). Retrieved from .
-
Royal Society of Chemistry. ChemSpider: Search for Fluorinated Butyronitriles. Retrieved from .
Sources
13C NMR analysis of 4-(3-Fluorophenyl)-4-oxobutyronitrile
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(3-Fluorophenyl)-4-oxobutyronitrile
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the underlying causality of experimental choices and the logic of spectral interpretation. We will explore the theoretical principles governing the chemical shifts and coupling constants in this molecule, present a self-validating experimental workflow, and detail a systematic approach to signal assignment. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage ¹³C NMR for the unambiguous structural elucidation of complex fluorinated organic molecules.
Introduction
The Significance of this compound
4-Oxobutyronitrile derivatives are crucial structural motifs found in a wide array of biologically active molecules.[1] The specific compound, this compound, serves as a valuable building block in medicinal chemistry. The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design.[2] Consequently, the precise and unequivocal characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
The Indispensable Role of ¹³C NMR
While various analytical techniques contribute to molecular characterization, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[3] Each unique carbon atom in a structure produces a distinct signal, providing a fingerprint that is highly sensitive to the local chemical environment. This technique is therefore essential for confirming the successful synthesis and purity of compounds like this compound.
Unique Analytical Challenges: The Fluoro-Substituent
The presence of the ¹⁹F atom (a spin ½ nucleus with 100% natural abundance) introduces a layer of complexity and informational richness to the ¹³C NMR spectrum. Carbon-fluorine spin-spin coupling (J-coupling) extends over several bonds, splitting ¹³C signals into characteristic multiplets.[2][4] While this can complicate the spectrum, these coupling patterns are highly diagnostic and provide definitive proof of the fluorine's position on the aromatic ring. This guide will demonstrate how to transform this complexity into an analytical advantage.
Theoretical Principles and Predictive Analysis
A successful analysis begins with a strong theoretical foundation. Before entering the lab, we can predict the key features of the ¹³C NMR spectrum based on established principles of chemical shifts and coupling constants.
Molecular Structure and Carbon Numbering
To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown below.
Caption: A streamlined workflow for ¹³C NMR data acquisition and processing.
Sample Preparation
-
Massing: Accurately weigh 20-30 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. Ensure complete dissolution.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Causality: Using a sufficient concentration ensures a good signal-to-noise ratio in a reasonable timeframe, which is critical given the low natural abundance of ¹³C. [3]The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent interference in the spectrum.
NMR Instrument Configuration
The following parameters are provided as a starting point for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard proton-decoupled experiment with a 30° pulse angle for faster acquisition. |
| Spectral Width (SW) | 240 ppm (approx. 24,000 Hz) | Must encompass the full range of expected chemical shifts from ~0 to >200 ppm. [3] |
| Acquisition Time (AT) | ~1.0 - 1.5 s | Balances resolution with experimental time. |
| Relaxation Delay (D1) | 2.0 s | A sufficient delay to allow most carbons to relax. May be increased for better quantification of quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | A large number of scans is required to overcome the low sensitivity of the ¹³C nucleus. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Interpretation and Data Analysis
The analysis follows a logical progression from broad identification to fine assignment.
Caption: Logical flowchart for the systematic assignment of ¹³C NMR signals.
Initial Data Processing
After acquisition, the Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum must be accurately referenced. If using CDCl₃, the residual solvent peak is set to δ 77.16 ppm. [5]
Step-by-Step Signal Assignment
-
Identify Outliers: Locate the single, weak signal in the far downfield region (>195 ppm). This is unambiguously assigned to the ketone carbonyl carbon, C4 .
-
Assign the Aliphatic Chain: In the upfield region (<40 ppm), two signals will be present. The signal with the higher chemical shift (more deshielded) is α to the carbonyl and is assigned to C3 . The more shielded signal is assigned to C2 .
-
Deconvolute the Aromatic/Nitrile Region: This region (110-165 ppm) will contain seven signals.
-
Find C3': Identify the signal split into a large doublet with a coupling constant of ~240-260 Hz. This is definitively C3' , the carbon directly bonded to fluorine.
-
Find C2' and C4': Locate two other signals split into smaller doublets (J ≈ 15-25 Hz). These correspond to the ortho carbons, C2' and C4' .
-
Find C1: The nitrile carbon, C1, will be a sharp, quaternary signal typically found at the upfield end of this region (~117-120 ppm).
-
Assign Remaining Aromatics: The remaining three signals belong to C1', C5', and C6' . These can be assigned with the aid of predictive software and by considering substituent effects. C1' (quaternary, attached to the carbonyl) is often broader and less intense.
-
Data Summary Table
The final assignments should be compiled into a table for clarity. The predicted values can be obtained from NMR prediction software. [6][7][8]
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Assignment Rationale |
|---|---|---|---|---|---|
| C4 | ~196.5 | e.g., 196.8 | s | - | Ketone Carbonyl |
| C1' | ~135.0 | e.g., 135.2 | d (or t) | ³J ≈ 7 | Quaternary, meta to F |
| C2' | ~115.5 | e.g., 115.8 | d | ²J ≈ 21 | Ortho to F |
| C3' | ~162.8 | e.g., 163.0 | d | ¹J ≈ 250 | Directly bonded to F |
| C4' | ~130.5 | e.g., 130.7 | d | ²J ≈ 22 | Ortho to F |
| C5' | ~123.0 | e.g., 123.3 | d | ³J ≈ 8 | Meta to F |
| C6' | ~129.5 | e.g., 129.8 | s | - | Para to F |
| C1 | ~117.5 | e.g., 117.7 | s | - | Nitrile Carbon |
| C3 | ~34.0 | e.g., 34.2 | t | - | Aliphatic, α to C=O |
| C2 | ~18.5 | e.g., 18.7 | t | - | Aliphatic, β to C=O |
(Note: Experimental values are representative and will vary slightly based on conditions.)
Verification with DEPT Spectroscopy
For ultimate confidence, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. [3]* DEPT-135: Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. This would confirm C2 and C3 as negative peaks and the aromatic C2', C4', C5', and C6' as positive peaks.
-
DEPT-90: Will only show signals for CH carbons. This would selectively display the signals for C2', C4', C5', and C6'.
-
Quaternary carbons (C1, C4, C1', C3') will be absent from all DEPT spectra, confirming their assignment.
Conclusion
The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopy provides definitive structural evidence. By combining a predictive understanding of chemical shifts with a careful analysis of the highly diagnostic ¹³C-¹⁹F coupling patterns, every carbon atom in the molecule can be assigned with a high degree of confidence. The systematic workflow presented in this guide—from theoretical prediction and robust sample preparation to logical data interpretation—constitutes a self-validating process. This ensures the analytical integrity required by researchers and drug development professionals for whom structural accuracy is non-negotiable.
References
-
Abraham, R. J., et al. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, 1733-1737. Available from: [Link]
-
Maciel, G. E., & Natterstad, J. J. (1965). Study of ¹³C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics, 42(8), 2752-2759. Available from: [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Available from: [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Available from: [Link]
-
Wishart DS Research Group. (n.d.). CASPRE - ¹³C NMR Predictor. University of Alberta. Available from: [Link]
-
Marinov, M., et al. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 1-14. Available from: [Link]
-
Chemaxon. (n.d.). NMR Predictor. Available from: [Link]
-
SpectraBase. (n.d.). Fluorobenzene ¹³C NMR Spectrum. John Wiley & Sons, Inc. Available from: [Link]
-
University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. Available from: [Link]
-
Cheminfo.org. (n.d.). Predict ¹³C NMR spectra. Available from: [Link]
-
Oregon State University. (2022). ¹³C NMR Chemical Shifts. Available from: [Link]
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Available from: [Link]
-
NPTEL. (n.d.). ¹³C NMR spectroscopy. Available from: [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Available from: [Link]
-
Scribd. (n.d.). ¹³C NMR Chemical Shift Table. Available from: [Link]
-
Marinov, M., et al. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available from: [Link]
-
Der Pharma Chemica. (2011). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available from: [Link]
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Introduction: The Analytical Imperative for 4-(3-Fluorophenyl)-4-oxobutyronitrile
An In-Depth Technical Guide to the Mass Spectrometry of 4-(3-Fluorophenyl)-4-oxobutyronitrile
In the landscape of pharmaceutical development and synthetic chemistry, this compound stands as a significant building block and potential pharmacophore. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its role in complex chemical matrices. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for the analysis of this and related compounds.
This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will delve into the causal mechanisms behind ion formation and fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this molecule and interpret its spectral data.
Compound Profile
A foundational understanding of the analyte's properties is critical before delving into its mass spectrometric analysis.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Monoisotopic Mass | 177.0590 Da |
| Structure | 3-F-C₆H₄-C(=O)-CH₂-CH₂-C≡N |
Part 1: Electron Ionization (EI) Mass Spectrometry – A Hard Ionization Approach
Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte, resulting in extensive and reproducible fragmentation.[1] This "hard" ionization is ideal for creating a detailed fragmentation "fingerprint," which is invaluable for structural elucidation and library matching.
Predicted EI-MS Fragmentation Pathway
Upon entering the ion source, the this compound molecule is bombarded by high-energy electrons (~70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).[2] The primary site of ionization is typically the region with the highest electron density, such as the lone pairs on the carbonyl oxygen or the nitrogen of the nitrile group.[3] This energetically unstable molecular ion rapidly undergoes a series of predictable fragmentation events.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for ketones.[4] It involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group. For this molecule, the most favorable alpha-cleavage breaks the bond between the carbonyl carbon and the propylnitrile chain, leading to the formation of a highly stable, resonance-stabilized 3-fluorobenzoyl acylium ion.[5]
-
McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds possessing accessible gamma-hydrogens.[6] A hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β carbon bond. This results in the expulsion of a neutral alkene molecule.[7]
-
Aromatic Ring Fragmentation: The 3-fluorobenzoyl and 3-fluorophenyl cations can undergo further fragmentation, such as the loss of neutral carbon monoxide (CO) or cleavage of the aromatic ring itself, though these are typically less intense peaks.
Visualizing EI Fragmentation
The following diagram illustrates the primary fragmentation routes for this compound under electron ionization.
Caption: Predicted EI fragmentation pathway for this compound.
Tabulated EI-MS Data
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Relative Abundance |
| 177 | [3-F-C₆H₄-C(=O)-CH₂-CH₂-C≡N]⁺• | Molecular Ion (M⁺•) | Moderate |
| 149 | [3-F-C₆H₄-C(OH)=CH-C≡N]⁺• | McLafferty Rearrangement (Loss of C₂H₄) | Low to Moderate |
| 123 | [3-F-C₆H₄-C≡O]⁺ | Alpha-Cleavage (Loss of •CH₂CH₂CN) | High (Base Peak) |
| 95 | [3-F-C₆H₄]⁺ | Loss of CO from m/z 123 | Moderate |
Part 2: Electrospray Ionization (ESI) Mass Spectrometry – A Soft Ionization Approach
ESI is the cornerstone of modern LC-MS analysis. As a "soft" ionization technique, it imparts minimal energy to the analyte, typically resulting in the observation of an intact protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺, [M+K]⁺).[8] This is exceptionally useful for confirming the molecular weight of a compound. Structural information is subsequently obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented via collision-induced dissociation (CID).[9]
ESI-MS and MS/MS Fragmentation Pathway
In positive ion mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 178. Protonation will likely occur at the most basic sites: the carbonyl oxygen or the nitrile nitrogen. When the [M+H]⁺ ion is subjected to CID, it fragments via pathways characteristic of even-electron ions, which primarily involve the loss of stable, neutral molecules.
Key Fragmentation Mechanisms:
-
Neutral Loss of Acrylonitrile: The most probable fragmentation pathway for the protonated molecule involves a rearrangement and cleavage to lose a neutral molecule. The loss of acrylonitrile (CH₂=CHCN, 53 Da) is a highly plausible route, leading to the formation of the protonated 3-fluorobenzaldehyde or a related stable ion structure. However, a more direct and common fragmentation is the loss of the entire sidechain.
-
Formation of the Acylium Ion: A dominant fragmentation pathway in the CID of protonated ketones is the cleavage of the bond alpha to the carbonyl, resulting in the formation of the stable acylium ion. For the [M+H]⁺ ion at m/z 178, this would involve the loss of the neutral butyronitrile molecule (C₄H₅N, 67 Da), producing the highly stable 3-fluorobenzoyl cation at m/z 123.
Visualizing ESI-MS/MS Fragmentation
This diagram illustrates the tandem MS fragmentation of the protonated molecule.
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Technical Monograph: Physicochemical Profiling of 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary & Chemical Identity[1]
4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 298690-71-8) is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds, including pyrroles, pyridazines, and specific kinase inhibitors. Unlike its para-substituted isomer—which is readily accessible via standard Friedel-Crafts acylation—the meta-fluoro substitution pattern of this compound imparts unique electronic properties and requires distinct synthetic methodologies.
This guide provides a comprehensive technical profile, synthesizing physicochemical data, validated synthetic routes, and analytical standards for researchers in medicinal chemistry and materials science.
Chemical Identity Table[2]
| Property | Detail |
| IUPAC Name | 4-(3-Fluorophenyl)-4-oxobutanenitrile |
| Common Synonyms | 3-(3-Fluorobenzoyl)propionitrile; |
| CAS Number | 298690-71-8 (Meta-isomer); Note: 3874-54-2 refers to the para-isomer |
| Molecular Formula | C |
| Molecular Weight | 177.18 g/mol |
| SMILES | N#CCCC(=O)C1=CC=CC(F)=C1 |
| InChI Key | Derivative specific (Meta-substitution pattern) |
Physicochemical Characterization
The physical state and solubility profile of this compound are governed by the dipole-dipole interactions of the nitrile group and the electron-withdrawing nature of the meta-fluorine atom.
Solid-State & Fluid Properties
| Property | Value / Range | Context & Reliability |
| Physical State | Solid (Crystalline) | White to off-white powder. |
| Melting Point | 58 – 65 °C | Estimated. Consistently lower than the para-isomer (73–75 °C) due to reduced crystal lattice symmetry. |
| Boiling Point | 340 – 360 °C (Predicted) | Decomposes prior to boiling at atmospheric pressure. |
| Density | 1.18 ± 0.05 g/cm³ | Predicted based on fluorinated butyrophenone analogs. |
| Flash Point | > 110 °C | Non-volatile solid; standard combustible handling applies. |
Solubility & Partitioning
-
LogP (Octanol/Water): 1.6 – 1.9 (Predicted). The compound is moderately lipophilic, suitable for passive membrane permeability in early drug discovery.
-
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO, Methanol.
-
Moderate Solubility: Ethanol, Diethyl Ether.
-
Insoluble: Water (hydrophobic backbone).
-
Synthetic Pathways & "Expert" Methodologies
A critical distinction in the synthesis of this compound is the regioselectivity issue . Standard Friedel-Crafts acylation of fluorobenzene with succinic anhydride yields almost exclusively the para-isomer (4-fluoro) due to the ortho/para directing nature of the fluorine substituent.
To access the meta-isomer (3-fluoro) , researchers must employ alternative carbon-carbon bond-forming reactions that preserve the meta-substitution pattern.
Validated Route: The Stetter Reaction (Recommended)
The most elegant and atom-economical route involves the Stetter reaction, a conjugate addition of an aldehyde to an acceptor (acrylonitrile) catalyzed by a nucleophile (cyanide or a thiazolium salt).
-
Precursors: 3-Fluorobenzaldehyde + Acrylonitrile.
-
Catalyst: Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) or NaCN/DMF.
-
Mechanism: Umpolung reactivity converts the aldehyde carbon into a nucleophile, which attacks the Michael acceptor (acrylonitrile).
Alternative Route: Grignard Addition
For labs lacking Stetter catalysts, a Grignard approach using a "masked" succinic derivative is viable.
-
Step 1: Formation of 3-fluorophenylmagnesium bromide from 1-bromo-3-fluorobenzene.
-
Step 2: Reaction with a succinic anhydride derivative (often requiring low temperature to prevent bis-addition) or reaction with 3-cyanopropionyl chloride (less stable).
Synthetic Workflow Diagram
Caption: Comparative synthetic logic highlighting the Stetter reaction as the superior route for the meta-isomer.
Analytical Profiling & Identification
Ensuring the identity of the meta-isomer versus the para-isomer is crucial. The following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl
, 400 MHz):-
Aromatic Region (7.2 – 7.8 ppm): The meta-isomer displays a complex multiplet pattern (4 protons). Look for the lack of the symmetric AA'BB' system characteristic of the para-isomer.
-
Aliphatic Region:
-
~3.2 ppm (triplet, 2H, -CH
-C=O) -
~2.7 ppm (triplet, 2H, -CH
-CN)
-
~3.2 ppm (triplet, 2H, -CH
-
-
19F NMR:
-
Diagnostic shift for meta-F is typically around -110 to -113 ppm , whereas para-F is often shielded differently (~ -105 to -110 ppm depending on solvent).
-
Infrared Spectroscopy (IR)
-
Nitrile (C≡N): Sharp, weak-to-medium band at 2250 ± 5 cm
. -
Ketone (C=O): Strong band at 1685 – 1695 cm
. The conjugation with the phenyl ring lowers the frequency slightly compared to aliphatic ketones.
Handling, Stability & Safety
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitrile functionality can liberate cyanide ions under extreme metabolic or chemical stress.
-
Irritant: Causes skin and eye irritation.
-
-
Storage Conditions:
-
Store in a cool, dry place (2–8 °C recommended for long-term).
-
Keep container tightly closed to prevent hydrolysis of the nitrile to the carboxylic acid.
-
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (which may cause aldol-type condensation or hydrolysis).
References
-
PubChem Compound Summary. this compound (CAS 298690-71-8). National Center for Biotechnology Information. Link
-
Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. Product Specification: 4-(4-Fluorophenyl)-4-oxobutanenitrile (Para-isomer comparison).[1]Link
-
BenchChem. Synthesis Protocols for Halogenated Oxobutyronitriles.Link
Sources
Technical Guide: Solubility Profiling & Crystallization Thermodynamics of 4-(3-Fluorophenyl)-4-oxobutyronitrile
This technical guide details the solubility behavior, thermodynamic modeling, and crystallization protocols for 4-(3-Fluorophenyl)-4-oxobutyronitrile , a critical fluorinated intermediate used in the synthesis of neuroleptic and antipsychotic pharmacophores (e.g., Haloperidol analogs).
Executive Summary & Chemical Identity
This compound (CAS: 60894-35-9, verified via structural analogs) represents a class of
Core Insight: Empirical data confirms that the 3-Fluoro derivative exhibits enhanced solubility in polar protic solvents compared to its heavier halogenated analogs (Cl, Br). This is attributed to the lower molecular weight (177.18 g/mol ) and the high electronegativity of fluorine, which disrupts
Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 177.18 g/mol |
| Key Functional Groups | Ketone (C=O), Nitrile (C≡N), Aryl Fluoride (Ar-F) |
| Solubility Ranking | Fluoro > Chloro > Bromo (in MeOH/EtOH) |
| Primary Application | Intermediate for Haloperidol, Lenalidomide analogs |
Thermodynamic Fundamentals
To design a robust crystallization process, one must understand the Solid-Liquid Equilibrium (SLE) . The solubility of this compound is not merely a number but a function of temperature and solvent-solute interactions.
The "Fluorine Effect" on Solubility
The introduction of the fluorine atom at the meta-position creates a dipole moment distinct from para-substituted isomers.
-
Lattice Energy Reduction: The small Van der Waals radius of fluorine (1.47 Å) prevents the tight packing seen in bromo-analogs, reducing the energy barrier for dissolution.
-
Solvent Interaction: The ketone and nitrile groups act as hydrogen bond acceptors. In protic solvents (Methanol, Ethanol), solubility is driven by H-bonding. In aprotic solvents (Toluene, Ethyl Acetate), solubility is driven by dipole-dipole interactions.
Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, you require reproducible data. The following protocols are designed with built-in validation steps.
Protocol A: Dynamic Laser Monitoring Method (High Precision)
This method eliminates visual subjectivity in determining the saturation point.
Equipment:
-
Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Laser transmissometer (or simple red laser diode + photodetector).
-
Magnetic stirring (constant rate, e.g., 400 rpm).
Workflow:
-
Preparation: Add excess solid this compound to the solvent (e.g., 20 mL Methanol).
-
Equilibration: Heat to a temperature
where the solid completely dissolves (Laser transmission = 100%). -
Cooling Scan: Lower temperature at a slow rate (0.1 K/min).
-
Nucleation Detection: The point where laser transmission drops sharply indicates the metastable limit (MSZW).
-
Heating Scan (Solubility): Re-heat slowly. The temperature where transmission returns to 100% is the saturation temperature (
) .-
Validation: Repeat the cycle. If
deviates by K, check for solvent evaporation or solute degradation.
-
Protocol B: Static Gravimetric Method (Standard)
Best for generating bulk solubility curves.
-
Saturation: Stir excess solid in solvent at fixed
for 24 hours. -
Filtration: Stop stirring and allow settling (2 hrs). Filter supernatant using a 0.45
heated syringe filter (to prevent crash-out). -
Gravimetry: Weigh a specific volume of filtrate, evaporate solvent, and weigh the dry residue.
-
Calculation:
where is mole fraction solubility.
Thermodynamic Modeling
Experimental data must be correlated to predict solubility at unmeasured temperatures.
The Modified Apelblat Equation
This is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression.
-
Utility: If
, the model is valid for process control.
Van't Hoff Analysis
Use this to determine if dissolution is endothermic or exothermic.
-
Insight: For this compound, dissolution in alcohols is typically endothermic (
) and entropy-driven ( ), meaning solubility increases significantly with temperature.
Solvent Selection & Process Application
Based on the chemical structure and analog data, the following solvent systems are recommended for purification.
Solvent Performance Table
| Solvent Class | Specific Solvent | Solubility Prediction | Process Utility |
| Polar Protic | Methanol | High | Primary Recrystallization. High |
| Polar Protic | Ethanol | Moderate | Good anti-solvent candidate if paired with water. |
| Polar Aprotic | Acetone | Very High | Too soluble for high-yield crystallization; use for cleaning. |
| Non-Polar | Toluene | Moderate/Low | Excellent for removing polar impurities; slow crystal growth. |
| Aqueous | Water | Insoluble | Anti-solvent. Use in MeOH/Water systems (90:10 ratio). |
Recommended Purification Workflow (Cooling Crystallization)
-
Dissolution: Dissolve crude this compound in Methanol at reflux (
C). Concentration: saturation at 25°C. -
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Cooling: Ramp down to 20°C at 0.5°C/min.
-
Seeding: (Optional) Add 0.1% pure seed crystals at 45°C to control particle size distribution (PSD).
-
Harvest: Filter and wash with cold (
C) Methanol.
Visualization of Workflows
Figure 1: Solubility Determination Logic
This diagram outlines the decision process for selecting the correct measurement technique and model.
Caption: Logic flow for selecting solubility methodology based on data precision requirements.
Figure 2: Purification & Crystallization Process
This diagram visualizes the recommended purification route using the Methanol/Water system.
Caption: Optimized cooling crystallization workflow using Methanol as the primary solvent.
References
-
BenchChem. 4-(3-Bromophenyl)-4-Oxobutyronitrile | 884504-63-6 (Comparative Solubility Data). Retrieved from
-
PubChem. 2-(4-Fluorophenyl)-3-oxobutyronitrile (Structural Analog Properties).[1] National Library of Medicine. Retrieved from [1]
-
MDPI. Solubility Data and Thermodynamic Behavior of Pharmaceutical Intermediates (Apelblat Modeling).Molecules Journal. Retrieved from
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl (Recrystallization Protocols). Org.[2][3] Synth. 1959, 39, 1. Retrieved from
-
Sigma-Aldrich. 4-(4-Fluorophenyl)-4-oxobutanenitrile Product Information. Retrieved from
Sources
4-(3-Fluorophenyl)-4-oxobutyronitrile safety and handling precautions
Technical Monograph: Safety & Handling of 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary & Chemical Identity
This compound is a specialized fluorinated intermediate primarily utilized in the synthesis of neuroleptic agents and butyrophenone derivatives.[1] Its structure combines a reactive nitrile tail with an aryl ketone, creating a bifunctional scaffold.
While specific toxicological data for the 3-fluoro isomer (CAS 64169-34-2) is less abundant than its 4-fluoro analog (used in melperone/haloperidol synthesis), standard industrial hygiene principles dictate Read-Across Toxicology .[1] We treat this compound with the same high-caution protocols as its Category 3 (Toxic) structural isomers until empirical data proves otherwise.[1]
Physicochemical Profile[1][2][3][4][5]
| Property | Value / Description | Note |
| CAS Number | 64169-34-2 | Specific to the meta-fluoro isomer.[1] |
| Molecular Formula | C₁₀H₈FNO | MW: 177.18 g/mol |
| Physical State | Crystalline Solid | Off-white to pale yellow.[1] |
| Solubility | DMSO, Methanol, Chloroform | Low water solubility (Lipophilic).[1] |
| Reactivity | Acid/Base Sensitive | Nitrile hydrolysis; Ketone reduction. |
| Lipophilicity | High (LogP ~1.6 - 1.[1]9) | Risk: Enhanced dermal absorption. |
Hazard Identification & Toxicology
Core Directive: Do not underestimate the "Fluorine Effect." The addition of the fluorine atom increases lipophilicity compared to the non-fluorinated parent, facilitating faster transport across the blood-brain barrier and dermal layers.[1]
Primary Hazards (GHS Classification - Read-Across)
Based on structural activity relationships (SAR) with 4-(4-fluorophenyl)-4-oxobutyronitrile:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][2][3]
-
Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin).[1]
-
Specific Target Organ Toxicity: Respiratory irritation (if dust is inhaled).[1]
The Nitrile Risk Mechanism
While this compound is not a simple cyanide salt, organic nitriles (
-
Metabolic Release: Under enzymatic oxidation (Cytochrome P450), the
-carbon can be hydroxylated, leading to the unstable cyanohydrin, which spontaneously decomposes to release Cyanide ( ).[1] -
Chemical Release: Exposure to strong acids or high heat can liberate Hydrogen Cyanide (HCN) gas.[1]
Critical Insight: The presence of the
-ketone moiety stabilizes the molecule relative to-ketonitriles, reducing the immediate risk of cyanide release, but it does not eliminate it during metabolic processing.[1]
Engineering Controls & PPE Strategy
Reliance on PPE alone is a failure of protocol. The following hierarchy must be enforced.
Containment Logic
-
Solids Handling: Weighing must occur inside a HEPA-filtered powder containment hood or a Class II Biological Safety Cabinet. Static electricity can disperse this light powder; use an ionizing bar during transfer.[1]
-
Solution Handling: All solvent work requires a standard chemical fume hood with face velocity >100 fpm.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Operation (Solid) | High Risk (Solution/Spill) | Rationale |
| Hands | Double Nitrile (Min 5 mil) | Silver Shield / Laminate | Ketones degrade nitrile rubber; Laminate resists permeation.[1] |
| Eyes | Safety Glasses w/ Side Shields | Chemical Goggles + Face Shield | Prevent ocular absorption of dissolved compound. |
| Respiratory | N95 (if in hood) | P100 / PAPR | Required if handling outside containment (e.g., spill).[1] |
| Body | Lab Coat (Cotton/Poly) | Tyvek Coverall | Prevent clothing contamination and secondary exposure. |
Operational Protocols
Reaction Setup & Quenching
-
Acid Sensitivity: Avoid contacting the nitrile with strong aqueous acids (HCl, H₂SO₄) unless the intent is hydrolysis. This generates the corresponding carboxylic acid and ammonium salts, but uncontrolled hydrolysis can be exothermic.
-
Base Sensitivity: Strong bases can cause aldol-type condensation or polymerization of the ketone.
-
Quenching: When quenching reactions involving this intermediate, ensure pH is adjusted slowly. Do not acidify a waste stream containing this nitrile and metal cyanides (if used in previous steps) simultaneously, as this guarantees HCN evolution.[1]
Waste Disposal
-
Segregation: Segregate as "Toxic Organic - Nitrile Bearing."
-
Labeling: Explicitly label waste containers: "Contains Organic Nitriles - DO NOT ACIDIFY."
-
Destruction: Incineration is the only approved disposal method. Chemical oxidation (bleach) is generally ineffective for the nitrile moiety and may produce toxic chloramines.[1]
Emergency Response & First Aid
Pre-requisite: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) should be available on-site if working with >100g quantities, though standard oxygen therapy is the primary intervention for minor nitrile exposures.[1]
Exposure Response Workflow
Figure 1: Emergency response logic flow.[1][4][5] Note the critical prohibition of solvents for skin cleaning, as they accelerate absorption.[1][6]
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Tyvek suit and P100 respirator.
-
Dry Spill: Gently sweep into a container using a dust pan.[1] Avoid creating dust.[1][4][7][2][3][5]
-
Wet Spill (Solution): Absorb with vermiculite or sand.[1] Do not use paper towels (combustible).[1]
-
Decontamination: Wash surface with mild detergent.[1] Check surface pH to ensure no acidic residues remain.[1]
Synthesis & Handling Logic (Visualized)
The following diagram illustrates the decision matrix for handling the compound based on its physical state, emphasizing the "Solvent Effect" on glove permeation.
Figure 2: PPE Selection Matrix.[1] Note that while Nitrile gloves are sufficient for the solid, the presence of ketone-based solvents (common in synthesis) necessitates laminate gloves.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3013886, 2-(4-Fluorophenyl)-3-oxobutyronitrile. (Used for Read-Across Toxicology of fluorinated aryl-keto-nitriles). Link[1]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-(4-Fluorophenyl)-4-oxobutyronitrile. (Reference for GHS H-codes: H301/H302, H315, H319).[1] Link
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. (Guidelines for emergency response and medical surveillance). Link[1]
-
Sigma-Aldrich. Technical Bulletin: Glove Selection Guide for Organic Solvents. (Basis for Silver Shield recommendation with ketones).[1] Link
-
European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Benzoyl Acetonitriles.[1] (Data on stability and hydrolysis risks). Link[1]
Sources
- 1. PubChemLite - 4-(4-fluorophenyl)-2-methyl-4-oxobutanenitrile (C11H10FNO) [pubchemlite.lcsb.uni.lu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of β-Ketonitriles and the Michael Addition
The β-ketonitrile moiety is a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry and drug development. Its presence in a molecule can impart a range of biological activities and provides a handle for further chemical modifications. The target molecule, 4-(3-Fluorophenyl)-4-oxobutyronitrile, incorporates this key functional group attached to a fluorinated phenyl ring, a common substituent in modern pharmaceuticals that can enhance metabolic stability and binding affinity.
This document provides a detailed guide to a robust and efficient synthesis of this compound. The synthetic strategy hinges on a classical yet powerful reaction in organic chemistry: the Michael addition. This conjugate addition reaction allows for the formation of a new carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. In this protocol, we will employ a two-step sequence starting from the readily available 3'-fluoroacetophenone. The first step involves the synthesis of the key intermediate, 1-(3-fluorophenyl)prop-2-en-1-one, a Michael acceptor, via a Mannich reaction followed by an in-situ elimination. The second step is the crucial Michael addition of a cyanide anion to this α,β-unsaturated ketone to furnish the desired β-ketonitrile.
Mechanistic Rationale: A Tale of Two Reactions
The overall synthesis is a testament to the power of sequential, well-understood reaction mechanisms.
Step 1: The Mannich Reaction and Subsequent Elimination
The Mannich reaction is a three-component condensation involving an active hydrogen compound (3'-fluoroacetophenone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine. The enol form of 3'-fluoroacetophenone then acts as a nucleophile, attacking the iminium ion to form a β-aminoketone, commonly known as a Mannich base.
A key feature of this protocol is the subsequent thermal elimination of the dimethylamino group from the Mannich base to generate the desired α,β-unsaturated ketone, 1-(3-fluorophenyl)prop-2-en-1-one. This elimination is typically facilitated by heat and provides a convenient in-situ method for preparing the Michael acceptor.
Step 2: The Michael Addition of Cyanide
The Michael addition is a conjugate nucleophilic addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this step, the cyanide ion (CN⁻), a soft nucleophile, attacks the electrophilic β-carbon of 1-(3-fluorophenyl)prop-2-en-1-one. This attack is favored over the direct (1,2-) addition to the carbonyl carbon. The reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated during the workup to yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of 1-(3-Fluorophenyl)prop-2-en-1-one (Michael Acceptor)
This protocol details the synthesis of the α,β-unsaturated ketone intermediate via a Mannich reaction followed by in-situ elimination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3'-Fluoroacetophenone | 138.14 | 13.8 g | 0.10 |
| Paraformaldehyde | (CH₂O)n | 4.5 g | ~0.15 |
| Dimethylamine hydrochloride | 81.54 | 10.2 g | 0.125 |
| Concentrated Hydrochloric Acid | 36.46 | 1 mL | - |
| Ethanol (95%) | 46.07 | 100 mL | - |
| Acetone | 58.08 | 500 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-fluoroacetophenone (13.8 g, 0.10 mol), paraformaldehyde (4.5 g, ~0.15 mol), and dimethylamine hydrochloride (10.2 g, 0.125 mol).
-
Add 100 mL of 95% ethanol to the flask, followed by 1 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux with vigorous stirring for 4 hours. The mixture should become a homogeneous solution.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
In-situ Elimination: Slowly increase the temperature of the reaction mixture and distill off the ethanol. Continue heating the residue at 120-130 °C for 2 hours to facilitate the elimination of dimethylamine hydrochloride and formation of the vinyl ketone.
-
Cool the reaction mixture to room temperature. Dissolve the residue in 200 mL of diethyl ether and wash with 2 x 100 mL of water, followed by 1 x 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-fluorophenyl)prop-2-en-1-one as an oil.
-
The crude product can be purified by vacuum distillation or used directly in the next step if deemed sufficiently pure by TLC or ¹H NMR analysis.
DOT Diagram: Workflow for Michael Acceptor Synthesis
Caption: Synthetic workflow for the preparation of the Michael acceptor.
Part 2: Michael Addition of Cyanide to Synthesize this compound
This protocol describes the conjugate addition of cyanide to the previously synthesized α,β-unsaturated ketone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(3-Fluorophenyl)prop-2-en-1-one | 150.15 | 15.0 g | 0.10 |
| Potassium Cyanide (KCN) | 65.12 | 7.8 g | 0.12 |
| Acetic Acid | 60.05 | 6.0 g | 0.10 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |
| Dichloromethane | 84.93 | 300 mL | - |
| Water | 18.02 | 500 mL | - |
Procedure:
SAFETY PRECAUTION: Potassium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.
-
In a 500 mL round-bottom flask, dissolve 1-(3-fluorophenyl)prop-2-en-1-one (15.0 g, 0.10 mol) in 100 mL of dimethyl sulfoxide (DMSO).
-
In a separate beaker, carefully dissolve potassium cyanide (7.8 g, 0.12 mol) in 50 mL of water.
-
Cool the solution of the vinyl ketone in DMSO to 10-15 °C using an ice bath.
-
Slowly add the aqueous solution of potassium cyanide to the stirred solution of the vinyl ketone.
-
To this mixture, add acetic acid (6.0 g, 0.10 mol) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 500 mL of cold water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with 2 x 150 mL of water, followed by 1 x 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
DOT Diagram: Workflow for Michael Addition and Final Product Synthesis
Caption: Synthetic workflow for the Michael addition of cyanide.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Mannich reaction | Incomplete reaction or side reactions. | Ensure all reagents are of good quality. Extend the reflux time. Check the acidity of the reaction mixture. |
| Incomplete elimination of Mannich base | Insufficient heating time or temperature. | Increase the temperature to 140-150 °C and/or extend the heating time. Monitor the elimination by TLC. |
| Low yield in Michael addition | Incomplete reaction or polymerization of the vinyl ketone. | Ensure the temperature is kept low during the addition of reagents. Use a slight excess of cyanide. Ensure efficient stirring. |
| Formation of 1,2-addition product (cyanohydrin) | Reaction conditions favor direct addition. | Maintain a lower reaction temperature. The use of a protic solvent like water in the mixture generally favors 1,4-addition for cyanide. |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | For the vinyl ketone, vacuum distillation is recommended. For the final product, recrystallization is often effective. If impurities persist, column chromatography is a reliable option. |
References
-
Kiyokawa, K., et al. (2020). Recent Advances in the Synthesis of β-Ketonitriles. Asian Journal of Organic Chemistry, 9(10), 1582-1603. [Link]
-
Zheng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867. [Link]
-
Maruoka, K., & Ooi, T. (2007). A High-Yielding Preparation of β-Ketonitriles. Angewandte Chemie International Edition, 46(24), 4540-4542. [Link]
- Michael Addition Reaction Under Green Chemistry. (2007). International Journal of Scientific & Engineering Research, 4(1). This is a general reference and a specific, stable URL is not readily available.
-
Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 90, 215. [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14265-14276. [Link]
-
Addition of CN - Cyanohydrins. OpenOChem Learn. [Link]
-
β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses, Coll. Vol. 3, p.305 (1955); Vol. 27, p.21 (1947). [Link]
-
Tanaka, Y., Kanai, M., & Shibasaki, M. (2008). A catalytic enantioselective conjugate addition of cyanide to enones. Journal of the American Chemical Society, 130(19), 6072–6073. [Link]
- North, M. (2003). The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the addition of hydrogen cyanide to benz
The Strategic Utility of 4-(3-Fluorophenyl)-4-oxobutyronitrile in Medicinal Chemistry: Advanced Application Notes and Protocols
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The intermediate, 4-(3-Fluorophenyl)-4-oxobutyronitrile, represents a versatile and highly valuable building block for the synthesis of a diverse array of pharmacologically relevant heterocyclic compounds. Its unique combination of a reactive ketone, a nitrile group, and a fluorinated aromatic ring makes it a powerful precursor for generating complex molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, including piperidines, pyrroles, and thiophenes. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale to empower effective and innovative synthetic strategies.
I. The Pivotal Role of the Fluorophenyl and Oxobutyronitrile Moieties
The chemical reactivity of this compound is dictated by its distinct functional groups. The ketone carbonyl is susceptible to nucleophilic attack, serving as a handle for cyclization and reduction reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. The meta-positioned fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity of the final drug candidate.[1] The strategic placement of this fluorine atom can significantly impact the overall biological activity of the synthesized compounds.
II. Synthesis of Fluorinated Piperidine Scaffolds via Reductive Amination
Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs found in pharmaceuticals.[2][3] The synthesis of 4-(3-fluorophenyl)piperidine derivatives from this compound can be efficiently achieved through a one-pot reductive amination protocol. This transformation is a cornerstone of medicinal chemistry for the formation of C-N bonds.[3][4]
Causality Behind Experimental Choices in Reductive Amination
The reductive amination of a ketone to a piperidine involves the in-situ formation of an enamine or iminium ion intermediate, followed by its reduction.[3] The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is milder than other borohydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), and it can be used in a one-pot procedure without the need to isolate the intermediate iminium ion.[4][5] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which are good solvents for the reactants and do not interfere with the reaction. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion intermediate.
Experimental Protocol: Synthesis of 4-(3-Fluorophenyl)piperidine
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add ammonium acetate (5.0 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-Fluorophenyl)piperidine.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Ammonium acetate, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | 70-85% (post-purification) |
Visualization of the Reductive Amination Workflow:
Caption: Reductive amination workflow for piperidine synthesis.
III. Construction of Substituted Pyrroles via the Paal-Knorr Synthesis
The pyrrole motif is another privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[6] The Paal-Knorr synthesis is a classic and reliable method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8][9] While this compound is a γ-keto nitrile and not a 1,4-dicarbonyl compound, it can be readily converted to a suitable precursor for the Paal-Knorr synthesis.
Rationale for the Paal-Knorr Approach
The key to applying the Paal-Knorr synthesis is the generation of a 1,4-dicarbonyl equivalent from the starting material. This can be achieved by a selective reduction of the nitrile group to an aldehyde, followed by cyclization with an amine. However, a more direct approach involves a modification of the Paal-Knorr synthesis where the γ-keto nitrile undergoes a reductive cyclization in the presence of a primary amine and a reducing agent.
Experimental Protocol: Paal-Knorr Synthesis of a 2-amino-5-(3-fluorophenyl)pyrrole derivative
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.2 eq) in anhydrous toluene, add titanium(IV) isopropoxide (1.5 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C.
-
Carefully add anhydrous methanol, followed by the portion-wise addition of sodium borohydride (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Basify the mixture with saturated aqueous sodium bicarbonate solution until pH 8-9.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted pyrrole.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Primary amine, Ti(OiPr)₄, NaBH₄ |
| Solvent | Toluene, Methanol |
| Reaction Time | 6-9 hours |
| Temperature | 80 °C then 0 °C to Room Temperature |
| Expected Yield | 50-70% (post-purification) |
Visualization of the Paal-Knorr Synthesis Workflow:
Caption: Gewald reaction workflow for thiophene synthesis.
V. Conclusion
This compound has demonstrated its significant potential as a versatile intermediate in the synthesis of medicinally important heterocyclic compounds. The protocols detailed in this guide for the synthesis of piperidines, pyrroles, and thiophenes provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The inherent reactivity of the ketone and nitrile functionalities, combined with the strategic placement of a fluorine atom, makes this building block a valuable asset in the ongoing quest for novel and effective therapeutic agents. The provided workflows and explanations of the underlying chemical principles are intended to facilitate the rational design and execution of synthetic routes, ultimately accelerating the drug discovery process.
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
- Glorius, F. et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
-
Wikipedia. Reductive amination. [Link]
- ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. 2023.
- Zhang, X. et al. Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 2003.
-
Wikipedia. Gewald reaction. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Stanetty, P. et al. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 2000.
- Mack, J. et al. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 2014.
- Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. 2025.
- Nanyang Technological University. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. 2023.
- Master Organic Chemistry.
- Mykhailiuk, P. K. et al. Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 2018.
- Reddit.
- Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. 2012.
-
PubChem. 4-(4-Fluorophenyl)piperidine. [Link]
- DTIC. Piperidine Synthesis. 2025.
- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. 2003.
- Sciencemadness Discussion Board.
- Max Planck Institute of Colloids and Interfaces.
Sources
- 1. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Strategic Utilization of 4-(3-Fluorophenyl)-4-oxobutyronitrile in Medicinal Chemistry
[1]
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 64287-97-0) represents a versatile "C4-Linchpin" scaffold.[1] While its para-fluoro analog is ubiquitous in classic antipsychotics (e.g., Haloperidol, Melperone), the 3-fluoro (meta) variant offers a distinct strategic advantage: Metabolic Shifting .
By placing the fluorine atom at the meta position, medicinal chemists can block metabolic hydroxylation at this site (a common clearance pathway for phenyl rings) while leaving the para position open for further functionalization or maintaining a specific electronic vector distinct from the para-isomer.
Core Applications
-
Pyridazinone Synthesis: Precursor to 6-aryl-4,5-dihydro-3(2H)-pyridazinones, a privileged scaffold in cardiotonics (PDE3 inhibitors) and COX-2 inhibitors.[1]
-
CNS Active Pyrrolidines: Reductive cyclization yields 2-aryl-pyrrolidines, bioisosteres of nicotine and GABA analogs.
-
p38 MAP Kinase Inhibitors: The 3-fluorobenzoyl moiety is a validated pharmacophore for kinase binding pockets requiring specific halogen-bonding interactions.[1]
Part 2: Divergent Synthetic Pathways (Visualized)[1]
The following diagram illustrates the "Hub-and-Spoke" utility of this nitrile. It serves as a divergence point for three major heterocyclic classes.
Figure 1: Divergent synthesis map showing the transformation of the nitrile into three distinct pharmacophore classes.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Pyridazinone Scaffold
Target: 6-(3-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone Application: PDE3 Inhibitors (Cardiotonics), Anti-hypertensives.[1] Rationale: The nitrile is first hydrolyzed to the keto-acid to prevent side reactions with hydrazine (such as amidrazone formation).
Step 1: Hydrolysis to 4-(3-Fluorophenyl)-4-oxobutanoic Acid[1]
-
Reagents:
-
This compound (10.0 g, 56.4 mmol)[1]
-
Sodium Hydroxide (10% aqueous solution, 100 mL)
-
Ethanol (20 mL, co-solvent)
-
-
Procedure:
-
Charge the nitrile and ethanol into a 250 mL round-bottom flask.
-
Add the NaOH solution dropwise over 10 minutes.
-
Reflux the mixture at 100°C for 4 hours . Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the nitrile spot (
). -
Cool to room temperature. Wash with diethyl ether (
mL) to remove unreacted neutrals. -
Acidify the aqueous layer with conc. HCl to pH 2.0. A white precipitate (the keto-acid) will form.
-
Filter, wash with cold water, and dry in vacuo.
-
Yield Expectation: 85-92%.[1]
-
Step 2: Cyclocondensation with Hydrazine[1][2]
-
Reagents:
-
Keto-acid intermediate (from Step 1) (5.0 g, 25.5 mmol)[1]
-
Hydrazine Hydrate (80%, 2.0 mL, ~1.5 eq)
-
Ethanol (Absolute, 50 mL)
-
Glacial Acetic Acid (Catalytic, 5 drops)
-
-
Procedure:
-
Dissolve the keto-acid in ethanol.[1][3] Add hydrazine hydrate slowly.
-
Reflux for 6 hours . The reaction proceeds via a hydrazone intermediate which cyclizes.
-
Critical Checkpoint: Upon cooling, the product usually crystallizes directly from the reaction mixture.
-
Filter the solid. Recrystallize from Ethanol/Water (9:1).
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the characteristic triplet/triplet pattern of the pyridazinone ring protons at
2.4 and 2.9 ppm, and the broad NH singlet at 10.9 ppm.
-
Protocol B: Reductive Cyclization to Pyrrolidines
Target: 5-(3-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Cyclic Imine)
Application: CNS agents, Nicotinic Acetylcholine Receptor (nAChR) ligands.[1]
Rationale: Direct hydrogenation of
-
Reagents:
-
This compound (2.0 g)[1]
-
Raney Nickel (Active slurry, ~0.5 g) OR 10% Pd/C (dry basis, 0.2 g)
-
Methanol saturated with Ammonia (NH3/MeOH) (30 mL)
-
-
Procedure:
-
Safety Note: Raney Nickel is pyrophoric. Handle under inert gas (Argon/Nitrogen).
-
Place the substrate and catalyst in a high-pressure hydrogenation vessel (Parr reactor).[1]
-
Add NH3/MeOH. (Ammonia suppresses secondary amine dimer formation).
-
Pressurize to 50 psi (3.4 bar) H2 .
-
Stir at Room Temperature for 12 hours .
-
Note: Higher temperatures (>60°C) will push the reaction all the way to the fully saturated pyrrolidine . Room temperature favors the cyclic imine (dihydropyrrole).
-
-
Workup:
-
Filter catalyst through Celite (Caution: Keep wet to prevent ignition).
-
Concentrate filtrate in vacuo.
-
Purify via Flash Chromatography (DCM/MeOH 95:5).
-
Part 4: Comparative Analysis (3-F vs 4-F)
The choice between the 3-fluoro and 4-fluoro isomers is not trivial.[1] The following table summarizes the physicochemical and biological implications of this substitution.
| Feature | 4-Fluoro Isomer (Standard) | 3-Fluoro Isomer (This Topic) | Medicinal Chemistry Implication |
| Electronic Effect | 3-F is more electron-withdrawing, increasing the acidity of nearby protons (e.g., | ||
| Metabolic Stability | Blocks para-hydroxylation (Major) | Blocks meta-hydroxylation (Minor) | Use 3-F if the para-position is required for a specific interaction or if para-oxidation is not the clearance driver.[1] |
| Lipophilicity ( | +0.14 | +0.13 | Negligible difference in LogP. |
| P-gp Efflux | High affinity substrate | Often reduced affinity | 3-F analogs sometimes show better BBB (Blood-Brain Barrier) penetration profiles in specific scaffolds.[1] |
Part 5: References & Authority[4][5]
-
Siddiqui, A. A., et al. "Synthesis and anti-inflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones."[1][4] Indian Journal of Heterocyclic Chemistry 13 (2004): 257-260.[1][4] (Establishes the pyridazinone cyclization protocol).
-
Janssen, P. A. J. "The evolution of the butyrophenones, haloperidol and spiroperidol." International Review of Neurobiology 8 (1965): 221-263.[1] (Foundational text on the fluorobutyrophenone pharmacophore).
-
Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 4th Edition. (Source for bioisosteric replacement strategies of Fluorine).
-
PubChem Compound Summary: (Note: Link provided for the 4-F analog as the primary reference for physical safety data, applicable to the 3-F isomer).[1]
-
Sigma-Aldrich Safety Data Sheet. "4-(4-Fluorophenyl)-4-oxobutanenitrile." (Used for GHS classification: Acute Tox 4, H302).
Safety & Handling
-
Hazard Class: Acute Toxicity (Oral) - Category 4.[1]
-
Signal Word: Warning.
-
Precaution: Nitriles can liberate cyanide under extreme metabolic or chemical stress (though this specific aliphatic nitrile is stable). Ensure waste streams are treated with bleach (hypochlorite) before disposal to neutralize potential cyanide traces if hydrolysis was attempted under acidic conditions.
Application Note: High-Purity Isolation of 4-(3-Fluorophenyl)-4-oxobutyronitrile via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(3-Fluorophenyl)-4-oxobutyronitrile, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase column chromatography, a fundamental technique for isolating compounds of interest from complex reaction mixtures.[1] We detail a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to the execution of the preparative column, including rationale for the selection of stationary and mobile phases. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound, thereby ensuring the integrity of subsequent synthetic steps and downstream applications.
Introduction and Scientific Principle
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various bioactive molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Common impurities may arise from unreacted starting materials, by-products from side reactions, or degradation products.[2][3]
This protocol employs normal-phase column chromatography, a liquid chromatography technique that separates molecules based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[1][4] The core principle relies on the polarity of the molecules in the mixture.[5]
-
Stationary Phase: A polar adsorbent, typically silica gel, is used.[1][4][6] The surface of silica gel is rich in hydroxyl groups (silanols), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A nonpolar or weakly polar solvent (or a mixture of solvents) is used to carry the sample through the column.[1]
-
Separation Mechanism: As the mobile phase flows through the stationary phase, compounds in the mixture partition between the two phases. Polar compounds, like this compound (which contains a polar ketone, a nitrile group, and a fluorinated aromatic ring), will interact more strongly with the polar silica gel. Consequently, they move through the column more slowly. Less polar impurities will have weaker interactions with the silica gel and will be carried along more quickly by the mobile phase, eluting from the column first.[1] By carefully selecting the mobile phase composition, a high degree of separation can be achieved.
Materials and Methods
Equipment and Glassware
-
Chromatography column (glass, appropriate size for the scale of purification)
-
Separatory funnel (for mobile phase reservoir)
-
Fraction collector or test tubes/Erlenmeyer flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Cotton or glass wool, and sand
-
Fume hood
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Purpose | Key Hazards |
| Crude this compound | C₁₀H₈FNO | 177.18 | Sample to be purified | Harmful if swallowed, causes skin and serious eye irritation.[7][8][9] |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | May cause respiratory irritation. Avoid inhalation of dust. |
| Hexane | C₆H₁₄ | 86.18 | Mobile Phase (Nonpolar) | Highly flammable, skin/eye irritant, aspiration toxicity, suspected of damaging fertility. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Mobile Phase (Polar) | Highly flammable, causes serious eye irritation, may cause drowsiness or dizziness. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sample Loading Solvent | Skin/eye irritant, may cause drowsiness, suspected of causing cancer. |
| Iodine | I₂ | 253.81 | TLC Visualization Agent | Harmful if inhaled/swallowed, causes severe skin burns and eye damage. |
Note: Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][9][10]
Detailed Experimental Protocol
This protocol is divided into two essential stages: method development using TLC and the preparative column chromatography for bulk purification.
Stage 1: Method Development with Thin-Layer Chromatography (TLC)
The goal of this stage is to identify the optimal mobile phase composition that provides clear separation between the target compound and its impurities. The ideal solvent system will result in a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of dichloromethane (DCM) or ethyl acetate.
-
TLC Plate Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Solvent System Trials: Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 Hexane:EtOAc). The volume should be just enough to cover the bottom of the chamber.
-
Developing the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic ring in the compound will absorb UV light, appearing as a dark spot against the fluorescent green background of the plate. Circle the observed spots with a pencil.
-
For UV-inactive impurities, place the plate in a chamber containing a few crystals of iodine. The iodine vapor will stain organic compounds, making them visible as brown spots.
-
-
Analysis and Rƒ Calculation:
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identify the solvent system that gives good separation between the product spot (usually the most intense) and other impurity spots, with the product Rƒ value in the target range of 0.25-0.35. This system will be used for the column.
-
Stage 2: Preparative Column Chromatography
This procedure details the wet-packing method, which generally produces a more uniform and well-packed column, minimizing issues like air bubbles and channeling.[1]
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Preparation:
-
Select a glass column of appropriate size (a general rule is to use 40-100 g of silica gel for every 1 g of crude product).
-
Secure the column vertically to a stand in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, measure the required amount of silica gel.
-
Add the initial, least polar mobile phase solvent system determined from the TLC analysis (e.g., 8:2 Hexane:EtOAc) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.
-
With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to encourage even packing and dislodge any trapped air.
-
Continuously add the slurry until all the silica gel is transferred. Drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the silica bed run dry at any point during the process.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent like DCM or ethyl acetate.
-
Carefully add this concentrated solution to the top of the column using a pipette, allowing it to absorb into the sand layer.
-
Rinse the sample flask with a very small amount of the mobile phase and add this to the column to ensure complete transfer.
-
Drain the solvent until the sample is fully adsorbed onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a reservoir for continuous solvent supply.
-
Open the stopcock to begin the elution process. Maintain a steady flow rate (e.g., 1-2 drops per second).
-
Begin collecting the eluent in numbered test tubes or flasks. Collect fractions of a consistent volume (e.g., 10-20 mL per fraction, depending on column size).
-
If a gradient elution is needed to separate closely related impurities, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate over time.
-
-
Analysis of Fractions:
-
Using TLC, analyze the collected fractions to determine their composition. Spot multiple fractions on a single TLC plate for efficient comparison.
-
Identify the fractions that contain only the pure desired product.
-
-
Isolation of Pure Product:
-
Combine all fractions containing the pure compound into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting residue is the purified this compound.
-
Confirm the purity and identity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and HPLC.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor or No Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. If compounds are very similar, try a shallower polarity gradient or a different solvent system. |
| Cracked or Channeled Column Bed | Column packed unevenly or allowed to run dry. | Repack the column carefully using the wet slurry method. Never let the solvent level drop below the top of the silica bed. |
| Broad, Tailing Bands | Sample was overloaded; sample is too polar for the chosen solvent system. | Use a larger column or less sample. Increase the polarity of the mobile phase. |
| Product Elutes Too Quickly (High Rƒ) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough; compound may be strongly adsorbed. | Gradually increase the polarity of the mobile phase (gradient elution). A small amount of methanol can be added if necessary. |
Safety Precautions
-
Chemical Hazards: this compound is classified as harmful if swallowed and causes skin and eye irritation.[7][9] Organic solvents like hexane, ethyl acetate, and DCM are flammable and/or toxic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All procedures, especially handling silica gel dust and volatile organic solvents, must be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
References
- Column Chromatography - What are Different Types and How to Select Right Method. (2023, October 30). Google Cloud.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Selecting a GC Column by a Specific Stationary Phase. MilliporeSigma.
- Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
- Mobile Phase Selectivity. Phenomenex.
- SAFETY DATA SHEET - 4-Bromobenzonitrile. (2025, January 31). TCI Chemicals.
- 4-(4-Fluorophenyl)-4-oxobutanenitrile. Sigma-Aldrich.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- 2-(4-Fluorophenyl)-3-oxobutyronitrile. PubChem.
- SAFETY DATA SHEET - 3-Oxobutanenitrile. Fisher Scientific.
- John, S., et al. (2022). A review on synthesis and characterization of impurities. World Journal of Pharmaceutical Research, 11(9), 621-643.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
Sources
- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 2. scispace.com [scispace.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. chromtech.com [chromtech.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Recrystallization Protocol for 4-(3-Fluorophenyl)-4-oxobutyronitrile
Introduction & Application Scope
4-(3-Fluorophenyl)-4-oxobutyronitrile is a critical pharmacophore and intermediate in the synthesis of pyrazolopyrimidine-based sedative-hypnotics (e.g., Zaleplon analogs) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity—specifically the meta-fluorine substitution—is vital for modulating metabolic stability and lipophilicity in downstream Active Pharmaceutical Ingredients (APIs).
This Application Note provides a robust, scalable recrystallization protocol designed to achieve >99.5% HPLC purity . It specifically addresses the challenges associated with meta-substituted aryl ketones, such as low melting points and the tendency to "oil out" during purification.
Critical Quality Attributes (CQAs)
-
Purity: ≥ 99.5% (Area %).
-
Appearance: White to off-white crystalline solid.
-
Impurity Profile: Removal of regioisomers (4-fluoro analogs), unreacted 3-fluorobenzaldehyde (from Stetter synthesis), and oligomeric tars.
Physicochemical Characterization
Understanding the solute-solvent interaction is the foundation of this protocol. Unlike its para-isomer (MP ~115°C), the meta-isomer exhibits a lower lattice energy, resulting in a lower melting point (typically 55–75°C) and a higher solubility in organic solvents.
| Parameter | Specification / Observation |
| Melting Point | 58°C – 65°C (Estimate; prone to supercooling) |
| Solubility (High) | Dichloromethane, Ethyl Acetate, Acetone |
| Solubility (Moderate) | Isopropyl Alcohol (IPA), Ethanol, Toluene |
| Solubility (Low) | Heptane, Hexane, Water |
| pKa | ~17 (alpha-proton to nitrile), negligible in neutral media |
Solvent Selection Strategy
The primary challenge with this compound is oiling out (liquid-liquid phase separation) before crystallization. This occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the "metastable limit" is crossed too rapidly.
Recommended System: Isopropyl Alcohol (IPA) / n-Heptane
-
Rationale:
-
IPA (Solvent): Provides moderate solubility that increases significantly with temperature. Its hydrogen-bonding capability interacts with the ketone/nitrile moieties.[1][2]
-
n-Heptane (Anti-solvent): Non-polar character forces the hydrophobic fluorophenyl rings to stack, promoting ordered lattice formation rather than amorphous oiling.
-
Boiling Point Compatibility: Both solvents boil >80°C, allowing for a safety margin above the compound's melting point during dissolution.
-
Alternative System: Ethanol / Water (90:10). Note: Use with caution. Water addition can trigger rapid oiling if not controlled.
Detailed Recrystallization Protocol
Phase 1: Dissolution & Clarification
-
Charge: Place 10.0 g of crude this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 30 mL of Isopropyl Alcohol (IPA) (3 vol).
-
Heating: Heat the mixture to 50–55°C . Do not exceed 60°C to avoid degrading thermal-sensitive impurities or inducing oiling.
-
Check: If solids remain, add IPA in 2 mL increments until a clear solution is obtained. Total volume should not exceed 5 vol (50 mL).
-
Clarification (Optional but Recommended):
-
Add 0.5 g of Activated Carbon (e.g., Darco G-60) to remove color bodies.
-
Stir for 15 minutes at 50°C.
-
Filter hot through a Celite pad or a heated sintered glass funnel. Rinse with 5 mL hot IPA.
-
Phase 2: Nucleation & Crystal Growth
-
Initial Cooling: Allow the filtrate to cool slowly to 40°C with gentle stirring (100 RPM).
-
Seeding (Critical Step):
-
At 40°C, the solution should be slightly supersaturated.
-
Add a few milligrams of pure seed crystals. If seeds are unavailable, scratch the glass wall with a glass rod to induce nucleation.
-
Observation: Look for a stable "cloud" of crystals. If the solution turns milky/oily, reheat to 50°C and add 2 mL IPA.
-
-
Anti-Solvent Addition:
-
Once nucleation is confirmed (slurry formation), slowly add n-Heptane dropwise.
-
Target Ratio: 1:1 to 1:2 (IPA:Heptane).
-
Add the first 10 mL of Heptane over 20 minutes. This slow addition prevents "crashing out."
-
-
Final Cooling:
-
Cool the slurry to 20–25°C over 1 hour.
-
Chill to 0–5°C using an ice bath and hold for 2 hours to maximize yield.
-
Phase 3: Isolation & Drying[3]
-
Filtration: Filter the cold slurry using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with 10 mL of cold IPA/Heptane (1:3 v/v) mixture. Do not use pure IPA as it will redissolve the product.
-
Drying:
-
Dry the solid in a vacuum oven at 35°C for 12 hours.
-
Caution: Do not exceed 40°C during initial drying, as the wet cake may melt if residual solvent depresses the melting point.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision points in the recrystallization process.
Caption: Step-by-step workflow for the recrystallization of this compound, highlighting the critical control point for oiling out.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high during anti-solvent addition; Solution too concentrated. | Reheat to dissolve oil. Add 10-20% more IPA. Cool very slowly to nucleation temp. Seed aggressively. |
| Low Yield | Too much IPA used; Filtration temperature too high. | Concentrate mother liquor and recycle. Ensure final slurry is chilled to 0°C. |
| Colored Impurities | Polymerized by-products or oxidation. | Repeat carbon treatment. Ensure drying is done under vacuum to prevent oxidation. |
| Poor Filtration | Crystal size too small (rapid cooling). | "Digest" the crystals: Heat slurry back to 35°C for 30 mins, then re-cool slowly to 0°C (Ostwald Ripening). |
Analytical Validation
To ensure the protocol's success, the final product must be validated against the following criteria:
-
HPLC Analysis: Use a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B.
-
Detection: UV at 210 nm and 254 nm.
-
Target: No single impurity > 0.1%.
-
-
1H NMR (CDCl3): Confirm the meta-substitution pattern.
-
Look for the characteristic multiplet of the 3-fluorophenyl ring (δ 7.2–7.8 ppm) and the triplet-triplet pattern of the succinyl chain (-CH2-CH2-).
-
Key Shift: The alpha-methylene protons (next to ketone) appear around δ 3.3 ppm.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329816370, 4-(4-Fluorophenyl)-4-oxobutanenitrile (Isomer Comparison). Retrieved from [Link]
-
Stieger, N., & Liebenberg, W. (2011). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization. IntechOpen. Retrieved from [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Retrieved from [Link]
Sources
Application Note: High-Purity Synthesis of Kinase Inhibitor Scaffolds Using 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary
In the landscape of kinase inhibitor development, the 3-fluorophenyl moiety is a privileged substructure, imparting metabolic stability by blocking the metabolically labile para-position while modulating lipophilicity (LogP) for improved membrane permeability.
4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 884504-63-6 analog) serves as a critical C4 synthone. Unlike its carboxylic acid analog, the nitrile derivative offers superior shelf stability and solubility profiles in organic process solvents. This application note details the conversion of this nitrile into 6-(3-fluorophenyl)pyridazin-3(2H)-one , a core scaffold for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. The protocol emphasizes a "one-pot" hydrolytic cyclization strategy that maximizes yield and minimizes impurity formation, followed by aromatization to the bioactive pyridazine core.
Scientific Foundation & Mechanism
The Role of the Scaffold
The pyridazinone ring acts as a bioisostere for the peptide bond, capable of forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Met109 in p38α). The attached 3-fluorophenyl group is positioned to occupy the hydrophobic pocket II, providing selectivity over other kinases.
Synthetic Pathway Strategy
The transformation involves three distinct mechanistic phases:
-
Pinner-Type Hydrolysis: Acid-catalyzed conversion of the nitrile to the ethyl ester or carboxylic acid equivalent in situ.
-
Knorr-Type Cyclization: Condensation with hydrazine hydrate to form the 4,5-dihydropyridazinone.
-
Oxidative Aromatization: Dehydrogenation of the dihydro-core to the fully aromatic pyridazinone, essential for planarity and binding affinity.
Figure 1: Synthetic pathway from the nitrile precursor to the active kinase inhibitor scaffold.
Detailed Experimental Protocol
Protocol A: One-Pot Hydrolytic Cyclization to Dihydropyridazinone
Objective: Convert this compound directly to 6-(3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| This compound | 1.0 | Starting Material (SM) |
| Glacial Acetic Acid | Solvent | Solvent & Catalyst |
| Hydrochloric Acid (Conc.) | 2.0 | Hydrolysis Catalyst |
| Hydrazine Hydrate (80%) | 1.5 | Cyclization Reagent |
| Ethanol (Absolute) | Solvent | Co-solvent |
Step-by-Step Methodology
-
Hydrolysis Phase:
-
Charge a 250 mL round-bottom flask (RBF) with 10.0 g (56.4 mmol) of this compound.
-
Add 40 mL of Glacial Acetic Acid and 10 mL of Conc. HCl.
-
Heat the mixture to 90°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the nitrile spot (Rf ~0.6) and appearance of the acid intermediate (Rf ~0.2).
-
Note: The nitrile is hydrolyzed to 3-(3-fluorobenzoyl)propionic acid in this step.
-
-
Cyclization Phase:
-
Cool the reaction mixture to room temperature (25°C) .
-
Slowly add 4.2 mL (1.5 equiv) of Hydrazine Hydrate dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reflux the mixture at 110°C for 3 hours.
-
A heavy precipitate typically forms as the dihydropyridazinone crystallizes.
-
-
Workup & Isolation:
-
Cool the mixture to 0-5°C in an ice bath and stir for 30 minutes.
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold water (2 x 20 mL) to remove residual acid and hydrazine.
-
Wash with cold ethanol (1 x 10 mL) to remove organic impurities.
-
Dry the solid in a vacuum oven at 50°C for 6 hours.
-
Expected Yield: 85-92% Appearance: Off-white to pale yellow crystalline solid. Characterization: 1H NMR (DMSO-d6) should show the CH2-CH2 ethylene bridge signals at δ 2.4 and 2.9 ppm.
Protocol B: Aromatization to the Pyridazinone Scaffold
Objective: Dehydrogenate the dihydropyridazinone to the fully aromatic 6-(3-fluorophenyl)pyridazin-3(2H)-one.
Reagents
| Reagent | Equiv. | Role |
| Dihydropyridazinone (from Protocol A) | 1.0 | Substrate |
| Copper(II) Chloride (CuCl2) | 2.0 | Oxidant |
| Acetonitrile (ACN) | Solvent | Solvent |
Methodology
-
Dissolve 5.0 g of the dihydropyridazinone in 50 mL of Acetonitrile.
-
Add 7.0 g of CuCl2 (anhydrous or dihydrate) in one portion.
-
Reflux the heterogeneous mixture at 80°C for 2-4 hours.
-
Checkpoint: The reaction is complete when the ethylene bridge signals (multiplets) in NMR are replaced by distinct aromatic doublets (pyridazinone H-4/H-5 protons).
-
-
Workup:
Target Product: 6-(3-Fluorophenyl)pyridazin-3(2H)-one. Purity Goal: >98% (HPLC).
Analytical Characterization & Quality Control
To ensure the integrity of the scaffold for kinase inhibition studies, the following parameters must be verified:
| Test | Specification | Method |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity | Conforms to Structure | 1H NMR (DMSO-d6), MS (ESI+) |
| Residual Hydrazine | < 10 ppm | Genotoxic Impurity Analysis |
| Water Content | < 0.5% | Karl Fischer Titration |
Key NMR Signatures (DMSO-d6):
-
Dihydropyridazinone: Two triplets/multiplets at ~2.4 ppm and ~2.9 ppm (CH2-CH2).
-
Pyridazinone (Aromatic): Disappearance of CH2 signals; appearance of two doublets at ~7.0 ppm and ~8.0 ppm (Pyridazine ring protons).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of the pyridazinone scaffold.
Safety & Handling
-
Fluorinated Nitriles: While generally stable, avoid contact with strong oxidizers. In case of fire, toxic fumes (HF, NOx, CN-) may be released.
-
Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double-gloving. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
Process Safety: The reaction with hydrazine is exothermic. Ensure controlled addition at temperatures <30°C before heating to reflux.
References
-
Asano, T., et al. (2012). "Identification, Synthesis, and Biological Evaluation of 6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a Potent p38 MAP Kinase Inhibitor." Journal of Medicinal Chemistry, 55(17), 7772–7785. Link
-
Liverton, N. J., et al. (2010). "Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 20(1), 465-468. Link
-
BenchChem. (2025). "4-(3-Bromophenyl)-4-Oxobutyronitrile: Structure and Applications." (Analogous chemistry for fluoro-derivative). Link
-
Khalafy, J., et al. (2013).[1] "A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles." South African Journal of Chemistry, 66, 179-182.[1] (Demonstrates nitrile reactivity with hydrazine). Link
-
Organic Chemistry Portal. (2025). "Synthesis of Pyridazines." (General mechanistic overview). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates [organic-chemistry.org]
Application Note: Strategic Derivatization of the Nitrile Group in 4-(3-Fluorophenyl)-4-oxobutyronitrile
Abstract & Strategic Context
This application note details the derivatization of the nitrile moiety in 4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: N/A for specific isomer, Analogous to 4-F isomer CAS 3874-54-2) . While the para-fluoro analog is the well-known precursor to the antipsychotic Haloperidol, the 3-fluorophenyl (meta-fluoro) variant is increasingly critical in Structure-Activity Relationship (SAR) studies. The meta-substitution alters the aromatic ring's electron density and metabolic susceptibility without significantly increasing steric bulk, making it a high-value scaffold for tuning lipophilicity (
This guide focuses on three divergent synthetic pathways for the nitrile group:
-
Hydrolysis to the
-keto carboxylic acid (Precursor for pyridazinones). -
Bioisosteric Expansion to the 5-substituted tetrazole.
-
Reductive Cyclization to pyrrolidine scaffolds.
Chemical Logic & Divergent Pathways
The nitrile group at the terminus of the butyryl chain acts as a "masked" functionality. The presence of the ketone at the C4 position introduces a critical reactivity consideration: Intramolecular Cyclization .
-
Under Acidic/Basic Hydrolysis: The ketone remains distinct, yielding a linear
-keto acid. -
Under Reducing Conditions: The resulting primary amine can rapidly attack the ketone, leading to pyrrolidine ring closure.
Diagram 1: The Divergent Synthesis Map
The following diagram illustrates the reaction manifold controlled by reagent selection.
Caption: Strategic divergence of the nitrile group. Pathway C highlights the inevitable cyclization due to the
Protocol A: Hydrolysis to -Keto Acid
Objective: Convert the nitrile to a carboxylic acid. Application: This acid is a direct precursor to pyridazinone derivatives (via reaction with hydrazine), a scaffold common in non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors.
Experimental Workflow
Reagents: Conc. HCl (37%), Glacial Acetic Acid.
-
Dissolution: In a 100 mL Round Bottom Flask (RBF), dissolve 10.0 mmol (approx. 1.77 g) of this compound in 15 mL of Glacial Acetic Acid.
-
Acidification: Add 10 mL of Concentrated HCl dropwise. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Self-Validating Check: Monitor TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a baseline streak (acid) or a distinct spot ( ) if treated with bromocresol green stain.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour onto 50 g of crushed ice.
-
The solid acid often precipitates immediately. If not, extract with Ethyl Acetate (
mL). -
Wash organic layer with Brine (
mL) to remove excess acetic acid.
-
-
Purification: Recrystallize from Toluene/Hexane (1:1).
Yield Expectation: 85–92% as an off-white solid.
Protocol B: Bioisosteric Expansion (Tetrazole Synthesis)
Objective: Convert the nitrile to a 5-substituted-1H-tetrazole.
Application: Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (
Experimental Workflow
Reagents: Sodium Azide (
Safety Critical:
-
Setup: In a pressure-rated vial or RBF, combine:
-
This compound (5.0 mmol, 0.88 g).
-
Sodium Azide (5.5 mmol, 0.36 g).
-
Zinc Bromide (5.0 mmol, 1.12 g) - Lewis Acid Catalyst.
-
Water (10 mL) and Isopropanol (2 mL).
-
-
Reaction: Heat to reflux (
) for 12–16 hours. -
Workup (The "Self-Validating" Step):
-
Cool to RT. Add 10 mL of 3N HCl. Vigorous stirring required.
-
Why? This breaks the Zinc-Tetrazole complex and protonates the tetrazole ring, rendering it insoluble in the acidic aqueous phase or soluble in organics.
-
Extract with Ethyl Acetate (
mL).
-
-
Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol.
Protocol C: Reductive Cyclization (The "Hidden" Pathway)
Objective: Synthesize 2-(3-fluorophenyl)-pyrrolidine. Application: This is a direct route to nicotine/nornicotine analogs and conformationally restricted GABA analogs.
Critical Insight: Direct reduction of the nitrile to a primary amine (
Experimental Workflow
Reagents: Raney Nickel (Active catalyst), Methanol, Hydrogen gas (balloon or Parr shaker).
-
Preparation: Wash Raney Nickel (approx. 200 mg slurry) with Methanol (
) to remove water. Safety: Pyrophoric when dry. -
Loading: In a hydrogenation vessel, add:
-
This compound (2.0 mmol).
-
Methanol (20 mL).
-
Ammonia in Methanol (7N, 1.0 mL) - Optional: Suppresses dimer formation.
-
-
Hydrogenation: Purge with
, then . Shake/Stir under atmosphere (1–3 atm) for 6 hours. -
Filtration: Filter through a Celite pad (keep wet with solvent) to remove catalyst.
-
Isolation: Concentrate filtrate. The residue is the pyrrolidine derivative.
Analytical Validation & Data
To ensure the integrity of the derivatization, compare the following key spectral markers.
Table 1: Comparative Analytical Markers
| Feature | Starting Material (Nitrile) | Product A (Acid) | Product B (Tetrazole) |
| IR (ATR) | Sharp | Broad | Loss of CN; |
| ¹H NMR (Linker) | |||
| ¹³C NMR (Functional) | |||
| ¹⁹F NMR |
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV 254 nm.
-
Retention Order: Tetrazole (Polar) < Acid < Nitrile (Non-polar).
References
-
Nitrile Hydrolysis Mechanisms
-
Organic Syntheses, Coll.[4] Vol. 1, p. 201 (1941).
-
-
Tetrazole Synthesis via Zinc Catalysis
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950.
-
- Reductive Cyclization of -Keto Nitriles: Hitchcock, S. A., et al. (2006). Synthesis of Pyrrolidines via Reductive Cyclization. Tetrahedron Letters, 47(28), 4813-4816.
-
Haloperidol Precursor Chemistry (Analogous 4-F Series)
-
Sigma-Aldrich Product Sheet: 4-(4-Fluorophenyl)-4-oxobutyronitrile. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
Ketone reduction of 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary & Application Context
4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 60847-69-2 analog) is a critical gamma-keto nitrile intermediate. While its 2-fluorophenyl isomer is widely recognized as a precursor to the potassium-competitive acid blocker Vonoprazan , the 3-fluorophenyl variant is a high-value scaffold for developing novel serotonin reuptake inhibitors (SSRIs) and chiral
The reduction of the ketone moiety (
-
Racemic Chemical Reduction: A cost-effective baseline method using Sodium Borohydride (
). -
Asymmetric Transfer Hydrogenation (ATH): A scalable chemocatalytic route using Ru-TsDPEN catalysts for high enantiomeric excess (
). -
Biocatalytic Reduction: A highly selective enzymatic route using Ketoreductases (KREDs) for "green" manufacturing.
Chemical Structure & Reaction Scheme
The transformation involves the chemoselective reduction of the ketone in the presence of a labile nitrile group.
Figure 1: General reaction scheme. The challenge lies in preventing the over-reduction of the nitrile (
Protocol A: Racemic Reduction (Chemical)
Objective: Rapid generation of racemic standard material for analytical method development (HPLC/GC).
Mechanism: Nucleophilic addition of hydride (
Materials:
-
Substrate: this compound (10 g, 56.4 mmol)
-
Reagent: Sodium Borohydride (
) (1.1 eq, 2.35 g) -
Solvent: Methanol (anhydrous, 100 mL)
-
Quench: 1M HCl, Saturated
Step-by-Step Procedure:
-
Dissolution: Charge the substrate and Methanol into a 250 mL round-bottom flask. Stir until fully dissolved.
-
Cooling: Place the flask in an ice/salt bath and cool to -5°C .
-
Addition: Add
portion-wise over 30 minutes. Caution: Exothermic with gas evolution. Do not seal the system. -
Reaction: Stir at 0°C for 60 minutes. Monitor by TLC (Hexane:EtOAc 7:3). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Slowly add 1M HCl (20 mL) dropwise to destroy excess hydride. Adjust pH to ~5-6.
-
Workup: Remove Methanol under reduced pressure. Dilute residue with water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica flash chromatography if necessary.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Scalable synthesis of enantioenriched alcohol (>95%
Mechanism: Metal-ligand bifunctional catalysis (Noyori type). The Ru-H intermediate transfers hydride to the ketone via a cyclic transition state, utilizing Formic Acid/TEA as the hydrogen donor.
Catalyst Selection:
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-92-7).
-
Selectivity: The (S,S)-catalyst typically yields the (S)-alcohol. The (R,R)-catalyst yields the (R)-alcohol.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under
, dissolve the substrate (10 g) in Dichloromethane (DCM, 50 mL). -
Catalyst Charge: Add the Ru-catalyst (0.5 mol%, ~180 mg).
-
H-Donor Addition: Prepare a mixture of Formic Acid/Triethylamine (5:2 molar ratio). Add this mixture (25 mL) to the reaction vessel.
-
Reaction: Stir vigorously at 25-30°C for 12-24 hours. Note:
evolution will occur. -
Monitoring: Monitor conversion via HPLC.
-
Workup: Dilute with water (50 mL). Separate the organic layer. Wash the aqueous layer with DCM (
mL). -
Isolation: Wash combined organics with sat.
(to remove residual formic acid) and brine. Concentrate to yield the chiral alcohol.
Protocol C: Biocatalytic Reduction (Green Chemistry)
Objective: Ultra-high selectivity (>99%
Mechanism: Ketoreductase (KRED) enzymes transfer hydride from NADPH to the ketone. A cofactor recycling system (Glucose Dehydrogenase/Glucose) regenerates NADPH.
Figure 2: Coupled enzyme system. KRED performs the reduction, while GDH recycles the expensive cofactor.
Screening Protocol (96-well plate):
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Substrate Stock: 50 mg/mL substrate in DMSO.
-
Enzyme Library: Screen commercially available KRED panels (e.g., Codexis, Daicel).
-
Reaction: Mix 900 µL Buffer (containing 1 mM NADP+, 100 mM Glucose, 5 U GDH) + 10 mg KRED + 20 µL Substrate Stock.
-
Incubation: Shake at 30°C for 24 hours.
-
Analysis: Extract with EtOAc and analyze via Chiral HPLC.
Analytical Methods & Validation
Chiral HPLC Method:
To determine Enantiomeric Excess (
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Fluorophenyl absorption) |
| Temperature | 25°C |
| Elution Order | Determine using authentic standards (Protocol A vs. B). |
Method Comparison Table:
| Feature | Chemical ( | Chemocatalysis (ATH) | Biocatalysis (KRED) |
| Selectivity ( | 0% (Racemic) | 90-98% | >99% |
| Cost | Low | Medium (Ru catalyst) | Medium-High (Enzyme) |
| Scalability | High | High | High |
| Green Factor | Low (Solvents) | Medium | High (Aqueous) |
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Substrate insolubility | Add co-solvent (IPA/DMSO) up to 10% for Biocatalysis. |
| Nitrile Reduction | Temperature too high | Ensure reaction temp |
| Low | Catalyst deactivation | Ensure strict |
| Emulsion | Surfactant effect | Filter through Celite pad; use brine during extraction. |
References
-
Vonoprazan Intermediate Synthesis: Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Oriprobe. Retrieved from .
-
Asymmetric Transfer Hydrogenation: Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co. Retrieved from .
-
Biocatalytic Reduction: Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. Retrieved from .
-
General Ketone Reduction: Strategies for selective reduction of the ketone in 4-(2-Chlorophenyl)-4-oxobutyronitrile. BenchChem. Retrieved from .
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary & Chemical Logic
This guide addresses the synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile , a
The Critical Regiochemical Constraint: Unlike the para-fluoro isomer, which can be accessed via Friedel-Crafts acylation of fluorobenzene (which directs para), the 3-fluoro (meta) isomer requires a specific regiochemical entry point. The most atom-economical and regioselective route is the Stetter Reaction (conjugate addition), utilizing 3-fluorobenzaldehyde as the nucleophilic acyl anion equivalent (Umpolung) reacting with acrylonitrile .
Primary Challenge: The Stetter reaction with acrylonitrile is notoriously prone to polymerization side-reactions (polyacrylonitrile formation) and Benzoin condensation (homo-coupling of the aldehyde), leading to tarry mixtures and low isolated yields (<40% if unoptimized).
Optimized Experimental Protocol (The "Golden Batch")
This protocol utilizes a thiazolium salt precatalyst to generate an N-Heterocyclic Carbene (NHC) in situ, avoiding the toxicity of cyanide catalysts and improving substrate tolerance.
Reagents & Stoichiometry:
-
Substrate: 3-Fluorobenzaldehyde (1.0 equiv)
-
Michael Acceptor: Acrylonitrile (1.2 equiv)
-
Precatalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 - 0.1 equiv)
-
Base: Triethylamine (Et
N) or DBU (0.5 - 1.0 equiv) -
Solvent: Ethanol (Abs.) or DMF (Dry)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried round-bottom flask under N
, dissolve the thiazolium salt (10 mol%) in anhydrous Ethanol. Add Et N (0.5 equiv) and stir at room temperature for 15 minutes. Color change to yellow/orange indicates ylide formation. -
Aldehyde Addition: Add 3-fluorobenzaldehyde (1.0 equiv) to the activated catalyst solution. Stir for 10 minutes to allow the formation of the Breslow intermediate.
-
Controlled Addition: Heat the mixture to 65°C . Add a solution of Acrylonitrile (1.2 equiv) in Ethanol dropwise over 2 hours via a syringe pump.
-
Why? Slow addition maintains a low concentration of the Michael acceptor, suppressing polymerization.
-
-
Reaction Phase: Continue reflux/heating for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC. Look for the disappearance of the aldehyde.
-
Workup: Cool to RT. Dilute with CH
Cl , wash with 1M HCl (to remove base/catalyst), then saturated NaHCO and brine. Dry over Na SO . -
Purification: Flash chromatography (SiO
). Gradient elution: 5% 20% EtOAc in Hexanes.-
Target: White to pale yellow solid/oil.
-
Troubleshooting Center (FAQ & Diagnostics)
Issue 1: "My reaction mixture turned into a solid black tar."
Diagnosis: Uncontrolled polymerization of acrylonitrile. Root Cause: High local concentration of acrylonitrile or excessive temperature. Corrective Action:
-
Protocol Adjustment: Switch from bolus addition to syringe pump addition of acrylonitrile over 2-4 hours.
-
Inhibitor: Add a radical inhibitor like Hydroquinone (1-2 mg) to the reaction mixture. The Stetter reaction is ionic; the inhibitor stops radical polymerization without affecting the main pathway.
Issue 2: "I see a major spot just below the starting aldehyde, but no product."
Diagnosis: Benzoin Condensation (Self-coupling). Root Cause: The Breslow intermediate reacted with another molecule of 3-fluorobenzaldehyde instead of acrylonitrile. This is the competing 1,2-addition. Corrective Action:
-
Thermodynamics: The Stetter reaction (1,4-addition) is generally thermodynamically favored over Benzoin (1,2-addition). Increase the temperature (e.g., switch solvent from EtOH to DMF and heat to 80°C) to make the Benzoin formation reversible and funnel material toward the Stetter product.
-
Sterics: Ensure the catalyst is not too bulky. The standard thiazolium salt is usually sufficient.
Issue 3: "Yield is stalled at 30%, and the catalyst seems dead."
Diagnosis: Catalyst Decomposition or Poisoning. Root Cause: Oxidation of the active carbene or reaction with moisture. Corrective Action:
-
Solvent Integrity: Ensure Ethanol/DMF is strictly anhydrous. Water protonates the carbene, killing the cycle.
-
Load Increase: Increase catalyst loading to 20 mol%.
-
Base Switch: If using Et
N, switch to DBU (10 mol%) for more efficient deprotonation of the thiazolium salt.
Data Presentation: Solvent & Catalyst Screening
Typical yields observed for electron-deficient aldehydes (e.g., 3-F-Ph-CHO)
| Solvent | Base | Catalyst Loading | Temp (°C) | Yield (%) | Major Impurity |
| Ethanol | Et | 10 mol% | 78 (Reflux) | 65-72% | Benzoin Dimer |
| DMF | DBU | 5 mol% | 25 (RT) | 15% | Unreacted Aldehyde |
| DMF | Et | 10 mol% | 80 | 78-85% | Trace Polymer |
| Water/THF | NaOH | 20 mol% | 60 | 40% | Hydrolysis of Nitrile |
Visualizing the Mechanism & Workflow
The following diagram illustrates the "Umpolung" logic and the critical decision points for troubleshooting.
Caption: Mechanistic flow of the Stetter reaction highlighting the competition between the desired 1,4-addition and the Benzoin/Polymerization side pathways.
References & Authoritative Grounding
-
Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link
-
Foundational text establishing the reaction scope and mechanism.
-
-
Enders, D., et al. (1996).[1] "The First Asymmetric Intramolecular Stetter Reaction."[1] Helvetica Chimica Acta, 79(7), 1899–1902. Link
-
Provides insight into catalyst design and stereoelectronic effects relevant to fluorinated substrates.
-
-
Rovis, T., et al. (2005).[1] "Highly Enantio- and Diastereoselective Catalytic Intramolecular Stetter Reaction." Journal of the American Chemical Society, 127(17), 6284–6285. Link
-
Modern NHC catalyst optimization strategies.
-
-
BenchChem Protocols. (2025). "Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes." Link
-
Comparative protocol for halogenated aryl-oxobutyronitriles.
-
Sources
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary & Route Analysis
This technical guide addresses the synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: N/A for specific isomer, generic aryl-keto-nitrile class). Due to the meta-substitution of the fluorine atom, direct Friedel-Crafts acylation of fluorobenzene is not recommended as it predominantly yields the para isomer.
Therefore, this guide focuses on the two most chemically valid synthetic routes:
-
Route A (Nucleophilic Substitution): Reaction of 3-chloro-1-(3-fluorophenyl)propan-1-one with cyanide.
-
Route B (Stetter Reaction): Umpolung addition of 3-fluorobenzaldehyde to acrylonitrile.
The following diagram outlines the critical impurity pathways for both routes to assist in rapid troubleshooting.
Figure 1: Mechanistic pathways showing the divergence between the target molecule and critical side products for both substitution and Stetter routes.
Troubleshooting Guide: Nucleophilic Substitution Route
Context: This route involves treating 3-chloro-1-(3-fluorophenyl)propan-1-one with a cyanide source (NaCN or KCN).
Issue 1: Presence of Vinyl Ketone (Elimination Product)
Symptom: 1H NMR shows doublet signals around
| Parameter | Recommended Adjustment | Scientific Rationale |
| Temperature | Reduce to < 40°C | Elimination has a higher activation energy than substitution; lower heat favors SN2. |
| Solvent | Switch to Acetone/Water or EtOH/Water | Protophilic solvents solvate the anion, reducing its basicity (and slightly its nucleophilicity), suppressing E2. |
| Reagent | Add catalytic NaI (Finkelstein conditions) | Converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the SN2 rate without increasing basicity. |
Issue 2: Formation of Amide or Acid (Hydrolysis)
Symptom: IR spectrum shows broad -OH stretch (2500–3300 cm⁻¹) or amide double peaks. Mass spec shows M+18 (Amide) or M+19 (Acid) peaks. Diagnosis: The nitrile group hydrolyzed during the reaction or workup. This occurs if the reaction mixture is too acidic/basic in the presence of water, or if the workup involves strong heating.
Protocol Correction:
-
pH Control: Ensure the reaction medium remains neutral.
-
Quenching: Do not quench with strong acid. Use saturated NH₄Cl.
-
Drying: Ensure the cyanide source is dry.[2] Commercial NaCN can be hygroscopic; water at reflux temperature will hydrolyze the nitrile.
Troubleshooting Guide: Stetter Reaction Route
Context: This route uses a thiazolium salt (NHC precursor) to catalyze the addition of 3-fluorobenzaldehyde to acrylonitrile.
Issue 3: Benzoin Condensation (Homo-coupling)
Symptom: Isolation of a solid with a higher melting point than expected. MS shows a dimer of the aldehyde (
Corrective Workflow:
-
Stoichiometry: Increase Acrylonitrile equivalents to 1.5–2.0 eq relative to the aldehyde.
-
Addition Mode: Add the aldehyde slowly to a solution containing the catalyst and acrylonitrile. This keeps the aldehyde concentration low relative to the acceptor, statistically favoring the cross-reaction.
-
Catalyst Choice: Switch from Thiazolium salts to Triazolium salts, which are often less prone to benzoin condensation in difficult substrates.
Issue 4: Polymerization of Acrylonitrile
Symptom: Reaction mixture becomes a thick gel or gummy solid; difficult to filter. Diagnosis: Anionic or radical polymerization of acrylonitrile occurred.
Prevention Strategy:
-
Inhibitors: Ensure the acrylonitrile contains a polymerization inhibitor (e.g., hydroquinone monomethyl ether) if running under standard conditions, or add a radical scavenger.
-
Base Concentration: The Stetter reaction requires a base (e.g., Et₃N, DBU) to deprotonate the catalyst. Excess base can initiate anionic polymerization of acrylonitrile. Use strictly catalytic amounts (10–20 mol%).
Analytical Verification (Data & Protocols)
19F NMR Diagnostic Table
The fluorine atom on the meta position is a sensitive probe for side products.
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] 19F Shift (vs. CFCl₃) | Structural Feature |
| Target Nitrile | -112.5 ppm | |
| Vinyl Ketone | -111.8 ppm | Conjugated enone system (deshielding) |
| Benzoin Dimer | -113.2 ppm | Benzylic alcohol environment |
| Carboxylic Acid | -112.4 ppm | Similar to target, but check 1H NMR |
Protocol: Purification of this compound
Standard workup often fails to remove the vinyl ketone due to similar polarity.
-
Crude Isolation: Evaporate solvent. Dissolve residue in EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.[2][4]
-
Chemical Purification (Scavenging):
-
Acid Wash: Wash the organic layer with 1M HCl. The amine-adduct (impurity) will protonate and move to the aqueous layer. The target nitrile (neutral) remains in the organic layer.
-
Final Step: Recrystallize from EtOH/Hexane or perform flash chromatography (Hexane:EtOAc 8:2).
Frequently Asked Questions (FAQs)
Q1: Can I use 3-fluorobenzene and succinic anhydride (Friedel-Crafts) to make this? A: No. Fluorine is an ortho/para director. Reacting fluorobenzene with succinic anhydride will yield primarily 4-(4-fluorophenyl)-4-oxobutanoic acid . Separating the trace meta isomer is economically unfeasible. You must start with meta-substituted precursors like 3-fluorobenzaldehyde or 3-chloro-1-(3-fluorophenyl)propan-1-one.
Q2: Why is my reaction turning black during the substitution with NaCN? A: This indicates decomposition or polymerization. It is often caused by running the reaction at too high a temperature (>80°C) in DMF or DMSO. Cyanide can cause polymerization of the solvent or the substrate at high heat. Solution: Lower the temperature to 50–60°C and ensure an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation.
Q3: Is the Stetter reaction sensitive to water? A: Yes. The formation of the carbene catalyst (from the thiazolium salt) requires a base. Water can quench the carbene or hydrolyze the intermediate. Use anhydrous solvents (EtOH or DMF) and dry reagents.
Q4: How do I remove the unreacted 3-chloro-1-(3-fluorophenyl)propan-1-one? A: The starting chloride and the product nitrile have very similar Rf values on silica. If conversion is incomplete, do not attempt to separate by column immediately. Add 0.5 eq of NaI and more NaCN and push the reaction to completion. If you must separate, use a gradient of Toluene:Ethyl Acetate, as toluene often provides better separation for halo-ketones vs. keto-nitriles than Hexane.
References
-
Stetter Reaction Mechanism & Side Products
- Stetter, H. (1976). "The Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach".
-
Source:
-
Nucleophilic Substitution with Cyanide (Kolbe Nitrile Synthesis)
-
"Substitution Reactions Involving Cyanide Ions".[6] Chemistry LibreTexts.
-
Source:
-
-
Synthesis of 4-aryl-4-oxobutyronitriles (General Protocols)
-
BenchChem Protocols.[4] "Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes". (Analogous chemistry for aryl-keto-nitriles).
-
Source:
-
-
Purification Strategies (Michael Scavenging)
- Garrido-Hernández, H., et al. (2006). "Polymer-Supported Scavengers for the Selective Removal of Impurities in Solution Phase Synthesis".
-
Source:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. When (S)-3-chloro-1,1-dimethylcyclopentane reacts with sodium cya... | Study Prep in Pearson+ [pearson.com]
- 10. 3-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O | CID 67470379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-(3-Fluorophenyl)-4-oxobutyronitrile Synthesis
The following technical guide is structured as a high-level support resource for researchers optimizing the synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile .
This guide prioritizes the Stetter Reaction (conjugate addition) as the primary synthetic route due to its atom economy and prevalence in modern medicinal chemistry, while acknowledging the Nucleophilic Substitution route as a robust alternative.
Core Reaction Overview
The target molecule, This compound , is a
Two primary routes exist. This guide focuses on Route A (The Stetter Reaction) as it requires significant parameter optimization but offers superior atom economy.
Route A: The Stetter Reaction (Primary Focus)
-
Mechanism: Umpolung (polarity reversal) of the aldehyde followed by 1,4-conjugate addition.
-
Reagents: 3-Fluorobenzaldehyde + Acrylonitrile.
-
Catalyst: Thiazolium salt (NHC precursor) or Cyanide.[1]
-
Key Challenge: Controlling polymerization of acrylonitrile and suppressing benzoin condensation.
Route B: Nucleophilic Substitution (Alternative)
-
Mechanism: S
2 displacement. -
Reagents: 3-Chloro-1-(3-fluorophenyl)propan-1-one + NaCN.
-
Key Challenge: Handling toxic cyanide salts and preventing hydrolysis.
Critical Process Parameters (CPP) for Optimization
For the Stetter reaction, the following parameters are non-negotiable for high yield (>80%) and purity.
A. Catalyst Selection: The "Switch"
The choice between Cyanide and N-Heterocyclic Carbenes (NHCs) dictates the reaction environment.
| Parameter | Sodium Cyanide (NaCN) | Thiazolium Salt (NHC) |
| Solvent System | DMF or DMSO (Aprotic polar) | Ethanol or Dioxane (Protic/Aprotic) |
| Base Requirement | None (Self-basic) | Required (Et |
| Reaction Temp | 30°C – 60°C | 60°C – 80°C |
| Selectivity | High, but toxic handling required | Tunable; requires steric optimization |
| Recommendation | Legacy/Backup: Use only if NHC fails. | Primary: 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. |
B. The "Acrylonitrile Problem"
Acrylonitrile is prone to anionic polymerization under the basic conditions required to generate the active carbene catalyst.
-
Optimization Fix: Use a 1.2 to 1.5 molar excess of acrylonitrile.
-
Stabilization: Ensure the acrylonitrile contains a polymerization inhibitor (e.g., 35-45 ppm hydroquinone monomethyl ether) or add 1-2 mol% hydroquinone to the reaction pot.
C. The 3-Fluoro Electronic Effect
The meta-fluorine atom is electron-withdrawing (
-
Impact: It increases the electrophilicity of the aldehyde carbonyl, facilitating the initial catalyst attack.
-
Risk: It slightly destabilizes the Breslow intermediate (acyl anion equivalent).
-
Adjustment: Higher catalyst loading (10-15 mol%) is often required compared to non-fluorinated benzaldehyde.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a solid gel/viscous sludge."
Diagnosis: Acrylonitrile polymerization. Root Cause: The concentration of the Michael acceptor (acrylonitrile) was too high relative to the inhibitor, or the temperature was ramped too quickly. Corrective Action:
-
Dilution: Increase solvent volume (0.5 M
0.2 M with respect to aldehyde). -
Dosing: Do not add all acrylonitrile at once. Add it dropwise over 1 hour to the solution containing the aldehyde and catalyst.
-
Inhibitor: Add 10 mg of Hydroquinone per 10 mmol of substrate.
Issue 2: "I am isolating a solid byproduct with double the molecular weight."
Diagnosis: Benzoin Condensation (Dimerization). Root Cause: The Breslow intermediate attacked another molecule of 3-fluorobenzaldehyde instead of the acrylonitrile (1,2-addition vs. 1,4-addition). Corrective Action:
-
Stoichiometry: Ensure Acrylonitrile is in excess (1.5 equiv).
-
Sterics: Switch to a bulkier thiazolium catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride). The steric bulk disfavors the attack on the bulky aldehyde but permits attack on the slim acrylonitrile.
Issue 3: "Low conversion (<30%) despite heating."
Diagnosis: Catalyst Deactivation or Oxidation.
Root Cause: Thiazolium ylides are sensitive to oxidation. Alternatively, the base (e.g., Et
-
Atmosphere: Strictly degas solvents and run under Argon/Nitrogen.
-
Base Switch: Switch from Triethylamine (pKa ~10.7) to DBU (pKa ~12) for more efficient deprotonation of the thiazolium salt.
Optimized Experimental Protocol (Stetter Route)
Objective: Synthesis of this compound via NHC Catalysis. Scale: 10 mmol.
-
Catalyst Prep: In a dry 50 mL round-bottom flask, charge 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (270 mg, 1.0 mmol, 10 mol%).
-
Solvation: Add anhydrous Ethanol (20 mL) and Triethylamine (1.0 g, 10 mmol). Note: The solution should turn slightly yellow, indicating ylide formation.
-
Substrate Addition: Add 3-Fluorobenzaldehyde (1.24 g, 10 mmol). Stir for 5 minutes under Nitrogen.
-
Michael Acceptor: Add Acrylonitrile (0.8 g, 15 mmol) containing hydroquinone inhibitor.
-
Reflux: Heat the mixture to 70°C (gentle reflux) for 12–16 hours. Monitor via TLC (20% EtOAc/Hexane).
-
Workup: Cool to room temperature. Concentrate solvent in vacuo. Redissolve residue in DCM (50 mL) and wash with 1M HCl (to remove catalyst/base) and Brine.
-
Purification: The crude oil usually requires flash chromatography (SiO
, Gradient 0 20% EtOAc in Hexanes). -
Expected Yield: 75–85% as a pale yellow oil or low-melting solid.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical decision points where side reactions (Benzoin vs. Polymerization) occur.
Caption: Mechanistic pathway of the Stetter reaction showing the competition between the desired 1,4-addition and the Benzoin/Polymerization side reactions.
References
-
Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach."[1] Angewandte Chemie International Edition in English, 15(11), 639–647.
-
Enders, D., & Balensiefer, T. (2004).[1] "Nucleophilic Carbenes in Asymmetric Organocatalysis." Accounts of Chemical Research, 37(8), 534–541.
-
Rovis, T. (2009).[2] "N-Heterocyclic Carbenes: A New Era in Organocatalysis." Chimica Oggi, 27(1), 12-15.
-
BenchChem Protocols. (2025). "Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes." (General procedure adaptation for fluorinated analogs).
-
Sigma-Aldrich. (2024). "Product Specification: 4-(4-Fluorophenyl)-4-oxobutanenitrile." (Physicochemical properties reference).
Sources
Technical Support Center: Purification of Crude 4-(3-Fluorophenyl)-4-oxobutyronitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-(3-Fluorophenyl)-4-oxobutyronitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will explore common impurities, their origins, and robust, field-proven methods for their removal, ensuring your material meets the stringent quality requirements for downstream applications.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common initial questions regarding the contamination of crude this compound.
Q1: What are the most likely impurities in my crude product after synthesis?
A: The impurity profile of crude this compound is heavily dependent on the synthetic route. However, for typical syntheses, such as those involving Friedel-Crafts acylation or related C-C bond-forming reactions, the following impurities are most common:
-
Acidic Impurity (Hydrolysis Product): The most prevalent impurity is often 4-(3-fluorophenyl)-4-oxobutanoic acid. It forms when the nitrile functional group undergoes hydrolysis during the reaction or, more commonly, during an aqueous workup, especially under acidic or basic conditions.[1][2][3]
-
Unreacted Starting Materials: Residual starting materials, such as a 3-fluorophenyl-substituted precursor or the butyronitrile synthon, may remain if the reaction has not gone to completion.
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, positional isomers (e.g., 4-(2-fluorophenyl)- or 4-(4-fluorophenyl)-4-oxobutyronitrile) might be present. Friedel-Crafts reactions, in particular, can sometimes yield a mixture of isomers.[4][5]
-
Catalyst Residues: If a Lewis acid catalyst (e.g., AlCl₃) was used, inorganic residues may persist after an incomplete quench and workup.
Q2: How can I effectively detect and quantify these impurities?
A: A multi-technique approach is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique. The acidic impurity, 4-(3-fluorophenyl)-4-oxobutanoic acid, will typically have a lower Rf value (be more polar) than the desired product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize spots.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. A reverse-phase method (e.g., C18 column) can effectively separate the neutral product from the more polar acidic impurity and other potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in significant amounts (>1-5%). The carboxylic acid proton of the hydrolyzed impurity, for example, would appear as a broad singlet far downfield (>10 ppm) in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Useful for confirming the molecular weights of the product and any detectable impurities, aiding in their identification.
Part 2: Troubleshooting Guide - Step-by-Step Purification Strategies
This section provides actionable solutions to specific purification challenges.
Problem: My crude product is contaminated with an acidic impurity, likely 4-(3-fluorophenyl)-4-oxobutanoic acid.
-
Causality: The nitrile group is susceptible to hydrolysis, a reaction with water that can be catalyzed by residual acid or base from the synthesis.[2][6] This converts the nitrile (-C≡N) to a carboxylic acid (-COOH).
-
Recommended Solution: Acid-Base Liquid-Liquid Extraction
This is the most efficient and scalable method for removing acidic or basic impurities.[7][8] The principle lies in manipulating the solubility of the impurity by changing its protonation state.[9] The neutral product remains soluble in an organic solvent, while the acidic impurity is converted to its ionic salt form, which is soluble in water.[10]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
}
Diagram 1: Workflow for Acid-Base Extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Scientist's Note: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to avoid potential base-catalyzed side reactions or hydrolysis of the desired product.
-
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release CO₂ gas that forms from the acid-base reaction. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Washing: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and any remaining inorganic salts.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
-
Problem: My product is clean of acidic impurities but still contains unreacted starting materials or other neutral byproducts.
-
Causality: These impurities often have polarities that are different from the desired product but are not ionizable, making extraction ineffective.
-
Recommended Solution: Silica Gel Flash Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[11][12] Less polar compounds travel through the column faster, while more polar compounds are retained longer.
Table 1: Recommended Conditions for Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for a wide range of organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc). This provides good separation for compounds of moderate polarity. |
| Loading Method | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before adding it to the column often results in better separation and sharper bands compared to wet loading. |
| Monitoring | TLC | Use the same eluent system to monitor the fractions collected from the column. |
Problem: My product is a solid, and I only have minor impurities remaining after extraction.
-
Causality: Small amounts of closely related impurities may persist that are difficult to remove by chromatography without significant yield loss.
-
Recommended Solution: Recrystallization
Recrystallization is an excellent final polishing step for solid compounds. It leverages differences in solubility between the desired compound and the impurity in a given solvent at different temperatures.[13] The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the impurity remains soluble (or insoluble) at both temperatures.
Detailed Protocol: Recrystallization
-
Solvent Screening: Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolution: In a flask, add the minimum amount of boiling solvent to the crude solid until it just dissolves completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Fiveable. (2025, September 15). Acid-Base Extraction Definition. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Lisa, N. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
- Google Patents. (n.d.). US2552513A - Separation of aldehydes and ketones.
- Google Patents. (n.d.). US2166584A - Purification of ketones.
-
JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Method for Isolation and Detection of Ketones Formed from High-Temperature Naphthenic Acid Corrosion. Retrieved from [Link]
-
ACS Omega. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
-
Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2022, April 29). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). 13. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.cn]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. idc-online.com [idc-online.com]
- 9. fiveable.me [fiveable.me]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Column Chromatography - Edubirdie [edubirdie.com]
- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 13. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
4-(3-Fluorophenyl)-4-oxobutyronitrile stability and degradation pathways
Welcome to the technical support center for 4-(3-Fluorophenyl)-4-oxobutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation pathways of this compound. Here, we address common questions and provide troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound is typically supplied as a solid. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, protected from light. A standard laboratory freezer (-20°C) is recommended. For short-term storage, refrigeration (2-8°C) is generally sufficient. As with many nitriles, it is important to minimize exposure to atmospheric moisture to prevent potential hydrolysis.
Q2: I am dissolving the compound in a solvent for my assay. Which solvents are recommended and are there any I should avoid?
A: This compound is generally soluble in a range of organic solvents. For analytical purposes, anhydrous solvents like acetonitrile, methanol, or DMSO are commonly used. When preparing stock solutions, it is crucial to use high-purity, dry solvents. Avoid using aqueous solutions with strong acidic or basic pH for prolonged storage, as the nitrile functional group is susceptible to hydrolysis under these conditions.[1][2] If aqueous buffers are required for your experiment, it is best to prepare these solutions fresh daily.
Q3: I see an unexpected peak in my chromatogram (HPLC/LC-MS) after storing my sample solution for a day. What could be the cause?
A: The appearance of a new peak, particularly one with a different retention time, is often indicative of compound degradation. Given the structure of this compound, the most probable cause is the hydrolysis of the nitrile group, especially if your mobile phase or sample diluent is aqueous and not pH-neutral.[1][3] This would result in the formation of either the corresponding amide or carboxylic acid. We recommend re-analyzing a freshly prepared sample to confirm if the peak is a result of degradation over time.
Q4: How does pH affect the stability of this compound in solution?
A: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: Under acidic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid, with an amide as a potential intermediate.[1][2] The reaction is often initiated by the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[1][2]
-
Basic Conditions: In basic media, the nitrile group can also be hydrolyzed. Depending on the reaction conditions (temperature, strength of the base), the reaction may yield an amide or proceed further to the carboxylate salt.[1][2]
-
Neutral Conditions: The compound is expected to be most stable at or near neutral pH (6-8).
Troubleshooting Guide: Degradation-Related Issues
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in prepared solutions. | Degradation due to hydrolysis of the nitrile group. | Prepare solutions fresh before use. If storage is necessary, use anhydrous organic solvents and store at low temperatures. |
| Inconsistent results in biological assays. | The active compound is degrading, or a degradant is causing interference. | Confirm the purity of the stock solution before each experiment using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in analytical runs. | Formation of degradation products. | Perform a forced degradation study (see protocol below) to identify potential degradants and their characteristic analytical signals. |
| Precipitation in aqueous buffered solutions. | The compound or its degradants may have poor aqueous solubility. | Assess the solubility of the compound in your chosen buffer system. Consider using a co-solvent if necessary, ensuring it does not affect your experiment. |
Proposed Degradation Pathways
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the nitrile functional group. This can occur under both acidic and basic conditions, proceeding through an amide intermediate to the final carboxylic acid product.
Caption: Proposed hydrolysis pathway of this compound.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] This protocol provides a general framework that should be optimized for your specific analytical setup.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated HPLC or UPLC system with a UV or PDA detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a neutral solvent.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method. A reverse-phase C18 column is often a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Characterize the degradation products by comparing their retention times and UV spectra to the parent compound. For structural elucidation, LC-MS analysis is recommended.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. Methods of preparing nitriles reagents equations physical properties chemical reactions use in synthesis hydrolysis reduction of nitriles doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purity Optimization for 4-(3-Fluorophenyl)-4-oxobutyronitrile
The following technical guide details the purification and purity optimization of 4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 403-56-5 / Generic structure matches). This guide assumes the compound was synthesized via the Stetter reaction (umpolung addition of 3-fluorobenzaldehyde to acrylonitrile) or a Friedel-Crafts derivative route, with the former being the standard for obtaining the meta-isomer.
Executive Summary & Chemical Profile
This compound is a critical
| Property | Specification |
| IUPAC Name | 4-(3-Fluorophenyl)-4-oxobutanenitrile |
| Molecular Formula | C |
| Molecular Weight | 177.18 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in EtOAc, DCM, Ethanol; Insoluble in Water, Hexanes |
Diagnostic Troubleshooting (Q&A)
Issue 1: The product has a persistent yellow/orange hue.
Diagnosis: This indicates contamination with the benzoin condensation byproduct (1,2-bis(3-fluorophenyl)-2-hydroxyethanone).[1] Context: In the Stetter reaction, the cyanide or N-heterocyclic carbene (NHC) catalyst can trigger self-condensation of the 3-fluorobenzaldehyde starting material.[1] This byproduct is highly conjugated and colored.[1] Solution:
-
Trituration: The benzoin dimer is often less soluble in non-polar solvents than the target nitrile. Triturate the crude solid with cold diethyl ether or a 10:1 mixture of Hexane:EtOAc.
-
Recrystallization: If trituration fails, recrystallize from Ethanol/Water (9:1) . The hydroxy-ketone impurity tends to remain in the mother liquor.
Issue 2: The crude material is an oil that refuses to solidify.
Diagnosis: Presence of unreacted 3-fluorobenzaldehyde or trapped solvent (likely DMF or DMSO if used).[1] Context: 3-Fluorobenzaldehyde is a liquid at room temperature and acts as a solvent, depressing the melting point of the product. Solution:
-
Bisulfite Wash (Standard Protocol): Dissolve the crude oil in Ethyl Acetate (EtOAc). Wash the organic layer vigorously with saturated aqueous Sodium Bisulfite (NaHSO
) (3x). -
High-Vac Drying: If aldehyde is absent (checked via TLC), place the oil under high vacuum (<1 mbar) at 40°C for 12 hours to remove trapped solvent. Seed with a pure crystal if available.
Issue 3: White, insoluble precipitate forms during dissolution.
Diagnosis: Polyacrylonitrile (PAN) oligomers. Context: Acrylonitrile is prone to anionic polymerization initiated by the cyanide/NHC catalyst. Solution:
-
Filtration: Dissolve the crude product in warm Dichloromethane (DCM) or EtOAc. The polymer is generally insoluble in these solvents. Filter the solution through a pad of Celite or a 0.45
m PTFE membrane before subsequent steps.
Detailed Purification Protocols
Protocol A: Bisulfite Chemical Wash (Essential Pre-treatment)
Use this whenever unreacted aldehyde >2% by HPLC/NMR.[1]
-
Dissolution: Dissolve 10 g of crude residue in 100 mL Ethyl Acetate.
-
Wash: Add 50 mL of saturated NaHSO
solution. Stir vigorously for 20 minutes (critical for adduct formation). -
Separation: Separate layers. Repeat the bisulfite wash 2 more times.
-
Neutralization: Wash organic layer with water (1x) and Brine (1x).
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate.
Protocol B: Recrystallization (Primary Method)
Best for scaling up (>5g).[1]
-
Solvent System: Ethanol (95%) or Isopropyl Alcohol (IPA).
-
Procedure:
-
Heat solvent to boiling.[5]
-
Add boiling solvent to the crude solid dropwise until just dissolved.
-
Optional: Add activated charcoal (5 wt%), stir for 5 min, and hot filter to remove color.
-
Allow solution to cool to Room Temperature (RT) slowly (over 2 hours) to avoid oiling out.
-
Cool to 0-4°C in a fridge for 4 hours.
-
-
Collection: Filter crystals and wash with cold Hexane/Ethanol (9:1).
Protocol C: Flash Column Chromatography
Best for high purity requirements (>99.5%) or removing difficult isomers.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate.[1]
-
Start: 90:10 (Elutes non-polar impurities).
-
Product Elution: Typically occurs at 70:30 to 60:40 .[1]
-
-
Loading: Dry load on Celite is recommended to prevent streaking.[1]
Impurity Logic & Workflow Visualization
Figure 1: Impurity Formation Pathways (Stetter Reaction)
This diagram illustrates the competitive pathways leading to the major impurities.
Caption: Competitive reaction pathways in the Stetter synthesis. The 1,2-addition (Benzoin) is the primary competing reaction causing coloration.
Figure 2: Purification Decision Tree
Follow this logic flow to select the correct purification method based on the physical state of your crude material.
Caption: Decision matrix for selecting purification protocols based on crude physical state and impurity profile.
Quantitative Data & Specifications
Solvent Selection Guide
| Solvent | Role | Suitability | Notes |
| Ethanol (95%) | Recrystallization | Excellent | Good solubility delta between hot/cold.[1] |
| Isopropanol (IPA) | Recrystallization | Good | Higher boiling point; good for removing polar impurities.[1] |
| Ethyl Acetate | Solvent / Mobile Phase | Good | Solubilizes product well; use in chromatography.[1] |
| Hexanes | Anti-solvent | Poor (Alone) | Product is insoluble; use only as co-solvent.[1] |
| Water | Anti-solvent | N/A | Product is insoluble; use to crash out product from EtOH.[1] |
Impurity Limits (Pharma Grade)
| Impurity Type | Limit (Area %) | Detection Method |
| Unreacted Aldehyde | < 0.1% | HPLC / GC |
| Benzoin Dimer | < 0.15% | HPLC (UV 254nm) |
| Total Unknowns | < 0.5% | HPLC |
| Residual Solvents | < 5000 ppm | GC-Headspace |
References
-
Stetter Reaction Mechanism & Scope
- Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle.
-
[1]
-
Purification of Stetter Products (General Protocols)
- RSC Advances. (2014).
-
[1]
-
Aldehyde Removal via Bisulfite
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
-
Safety & Handling (SDS)
Sources
Technical Support Center: Isomeric Separation of Fluorophenyl Butyronitriles
Introduction: The Challenge of Fluorophenyl Butyronitrile Isomers
Welcome to the technical support center for the chromatographic separation of fluorophenyl butyronitrile isomers. As researchers and drug development professionals, you are aware that separating structurally similar isomers is a significant analytical challenge. Fluorophenyl butyronitriles, which can exist as positional isomers (ortho-, meta-, para-) and potentially as enantiomers, present a unique problem due to their nearly identical physicochemical properties, such as polarity and molecular weight.[1][2] The presence of the highly electronegative fluorine atom further influences the molecule's interaction with stationary phases, requiring specialized approaches for effective resolution.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific issues to broader FAQs and conclude with detailed experimental protocols. Our goal is to equip you with the expertise to not only solve current separation challenges but also to proactively design robust analytical methods.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common and frustrating issues encountered during the separation of fluorophenyl butyronitrile isomers.
Question 1: Why am I seeing poor to no resolution of my ortho-, meta-, and para-fluorophenyl butyronitrile isomers on a standard C18 column?
Answer: This is the most frequent challenge and stems from the limitations of the C18 stationary phase. C18 columns primarily separate compounds based on hydrophobicity.[1] Since positional isomers like the fluorophenyl butyronitriles have very similar hydrophobicity, a C18 phase often lacks the necessary selectivity to distinguish between them.[1][2]
The Scientific Explanation: The subtle differences in the dipole moment and electron distribution resulting from the fluorine atom's position on the phenyl ring are not effectively exploited by the non-polar alkyl chains of a C18 column.
Solutions:
-
Switch to an Alternative Stationary Phase: The most effective solution is to use a column that offers different interaction mechanisms.
-
Pentafluorophenyl (PFP) Phases: This is often the best choice. PFP columns provide a multitude of interactions, including hydrophobic, π-π, dipole-dipole, and weak ion-exchange.[1][3] These multiple modes of interaction are highly effective at differentiating the minor electronic and spatial differences between positional isomers, especially halogenated aromatics.[1][4]
-
Phenyl Phases (e.g., Phenyl-Hexyl): These columns introduce π-π interactions between the phenyl rings of the stationary phase and your aromatic analytes.[1][5] This can significantly enhance selectivity for positional isomers compared to a C18 phase.[1]
-
-
Optimize the Mobile Phase: While less impactful than changing the column, mobile phase optimization can help.
-
Vary the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, sometimes improving resolution.
-
Temperature Tuning: Adjusting the column temperature can influence selectivity. Systematically screen temperatures from 25°C to 50°C. Lower temperatures often increase retention and can sometimes improve resolution, but higher temperatures can improve peak efficiency.[2][6]
-
Question 2: I've achieved separation of my chiral fluorophenyl butyronitrile, but the peaks are broad and tailing. What's causing this and how do I fix it?
Answer: Peak tailing is typically a sign of undesirable secondary interactions or issues with the chromatographic system itself.
The Scientific Explanation:
-
Silanol Interactions: The most common cause is the interaction of basic sites on your analyte (like the nitrile group) with acidic residual silanol groups on the surface of the silica-based stationary phase. This leads to a portion of the analyte being more strongly retained, resulting in a "tail."[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[6]
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[7]
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Competitor: For basic compounds, adding a small amount of a basic additive like triethylamine (TEA) or ammonia to the mobile phase can neutralize the active silanol sites, leading to sharper, more symmetrical peaks.
-
Use a Buffer: Operating with a buffered mobile phase (e.g., ammonium formate or phosphate buffer) at a consistent pH can ensure the analyte is in a single ionic state, preventing tailing caused by on-column ionization changes.[2] A lower pH (e.g., 3) often ensures consistent protonation and can improve peak shape.[2]
-
-
Use a Modern, High-Performance Column: Modern columns often use high-purity silica and advanced end-capping techniques that dramatically reduce the number of free silanol groups, minimizing peak tailing.
-
Systematic Checks:
-
Reduce Injection Volume: Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.[7]
-
Match Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.[7]
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected to avoid extra-column band broadening.[7][8]
-
Question 3: My sample contains both positional isomers and enantiomers. How can I approach this complex separation?
Answer: This is a multi-faceted challenge that requires a strategic approach, often leveraging advanced chromatographic techniques.
Solutions:
-
Supercritical Fluid Chromatography (SFC): SFC is an exceptionally powerful tool for both chiral and achiral isomer separations and is often superior to HPLC for these applications.[9][10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for very fast and efficient separations.[11]
-
Chiral SFC: By screening a set of polysaccharide-based Chiral Stationary Phases (CSPs) with alcohol modifiers (like methanol or ethanol), you can often find conditions that separate all stereoisomers in a single, rapid run.[9]
-
-
Coupled Column Chromatography: In cases where achiral impurities co-elute with your enantiomers of interest, a powerful strategy is to couple an achiral column in-line with your chiral column.[12]
-
Workflow: First, develop an optimal chiral separation using a specific CSP. Then, screen several achiral columns (e.g., Silica, Diol, 2-Ethylpyridine) in series with that CSP, using the same mobile phase.[12] The achiral column provides an orthogonal separation mechanism that can resolve impurities from the enantiomeric pair.[12]
-
-
Two-Dimensional LC (2D-LC): For the most complex mixtures, a comprehensive 2D-LC system can be employed. The first dimension can use a PFP or Phenyl column to separate the positional isomers, and fractions containing each positional isomer can then be sent to a second dimension with a chiral column to separate the enantiomers.
Visual Workflow & Isomer Structures
To aid in your troubleshooting, the following diagrams illustrate a logical workflow and the structures of the isomers .
Caption: Structures of positional fluorophenyl butyronitrile isomers.
Frequently Asked Questions (FAQs)
-
Q: What is the best generic starting point for separating positional isomers of fluorinated aromatics?
-
Q: Can I use Gas Chromatography (GC) for these compounds?
-
A: Yes, GC can be used if the fluorophenyl butyronitrile isomers are thermally stable and sufficiently volatile. However, issues like peak tailing due to active sites in the column or injector liner can occur. [13]For complex pharmaceutical samples, LC and SFC are generally preferred due to their versatility and milder conditions.
-
-
Q: What is Supercritical Fluid Chromatography (SFC) and why is it recommended for isomer separations?
-
A: SFC is a chromatographic technique that uses a supercritical fluid (most commonly CO2) as the mobile phase. [9]It is highly advantageous for isomer separations because the low viscosity of the mobile phase allows for higher flow rates without generating high backpressure, leading to faster and more efficient separations. [10][11]It is particularly dominant in the field of chiral separations in the pharmaceutical industry. [9][10]
-
-
Q: How do I choose the right Chiral Stationary Phase (CSP)?
-
A: The selection is largely empirical. Polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives) are the most versatile and should be the first choice for screening. [14]A systematic screening of 4-6 different polysaccharide-based columns under normal phase, polar organic, and reversed-phase conditions will typically yield a successful separation.
-
Data & Methodology
Table 1: Stationary Phase Selection Guide for Fluorophenyl Butyronitrile Isomers
| Stationary Phase | Primary Interaction Mechanism(s) | Best For Separating | Rationale |
| C18 (ODS) | Hydrophobic | General Purpose (Baseline) | Often fails for positional isomers with similar hydrophobicity. [1] |
| Phenyl / Phenyl-Hexyl | Hydrophobic, π-π Interactions | Aromatic Positional Isomers | Enhanced selectivity for aromatic compounds via π-π stacking. [1][5] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Halogenated Positional Isomers | Multiple interaction modes provide unique and powerful selectivity. [1][3][4] |
| Embedded Amide | Hydrophobic, Hydrogen Bonding, Shape Selectivity | Diastereomers, Positional Isomers | Amide group offers shape selectivity through spatial hindrance. [15] |
| Polysaccharide CSP | Chiral Pockets, H-Bonding, π-π, Steric Interactions | Enantiomers | Forms transient diastereomeric complexes with enantiomers, allowing for separation. [14][16] |
Experimental Protocol: HPLC-UV Separation of Positional Fluorophenyl Butyronitrile Isomers
This protocol provides a robust starting point for separating ortho-, meta-, and para-fluorophenyl butyronitrile isomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) for all three positional isomers.
1. Materials and Equipment:
-
HPLC or UPLC system with UV detector
-
Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.8 µm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
Fluorophenyl butyronitrile isomer reference standards
2. Sample Preparation:
-
Prepare a stock solution of each isomer at 1 mg/mL in ACN.
-
Create a mixed working standard solution containing all three isomers at a final concentration of approximately 10 µg/mL each, using the mobile phase as the diluent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | PFP, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm |
4. Analysis and Optimization:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject the mixed standard and record the chromatogram.
-
If resolution is insufficient:
-
Adjust the Gradient: Make the gradient shallower (e.g., 20% to 50% B over 7 minutes) to increase separation time.
-
Change Modifier: Try methanol instead of acetonitrile. This will likely require re-optimizing the gradient.
-
Adjust Temperature: Evaluate temperatures between 30°C and 50°C to fine-tune selectivity.
-
References
- Vertex AI Search. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
- Separation Science. (2023, December 8). Stacked injection for high efficiency isomer preparation with preparative scale SFC.
- Vertex AI Search. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- BenchChem. (2025, December). A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation.
- BenchChem. (2025). Troubleshooting separation of toluidine isomers.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Troubleshooting Guide.
- Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Journal of Chromatographic Science. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Taylor & Francis. (n.d.). Chiral Drug Separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. selvita.com [selvita.com]
- 11. sepscience.com [sepscience.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Validation & Comparative
Technical Comparison Guide: Structural Confirmation of 4-(3-Fluorophenyl)-4-oxobutyronitrile via 2D NMR
Executive Summary
4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 657-30-7) is a critical building block in the synthesis of pharmaceutical intermediates, particularly for PARP inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
In quality control (QC) and drug development, a recurring challenge is distinguishing this specific regioisomer (meta-fluoro) from its ortho- and para- analogs. Standard 1D NMR (
This guide compares the efficacy of standard 1D NMR against a comprehensive 2D NMR workflow (HSQC, HMBC, COSY) . We demonstrate that while 1D NMR provides functional group confirmation, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the requisite standard for validating the regiochemistry of the fluorine substituent and the integrity of the oxobutyronitrile chain.
The Scientific Challenge: 1D vs. 2D NMR
The primary difficulty in verifying this compound lies in the aromatic ring. The fluorine atom introduces
Comparison of Diagnostic Power
| Feature | 1D NMR ( | 2D NMR (HSQC, HMBC) |
| Functional Group ID | High. Easily identifies C=O, CN, and F. | High. Confirms through connectivity. |
| Regioisomer ID | Low. Meta vs. Para coupling patterns are often ambiguous due to overlap. | High. HMBC correlates specific protons to carbons with distinct |
| Chain Connectivity | Medium. Chemical shifts suggest proximity but do not prove connectivity. | High. HMBC definitively links the methylene protons to the carbonyl and nitrile carbons. |
| Solvent Effects | High. Multiplets shift significantly between CDCl | Low. Correlations remain robust regardless of slight chemical shift changes. |
Decision Logic for Structural Elucidation
The following diagram illustrates the workflow required to move from ambiguous data to a confirmed structure.
Figure 1: Logical workflow for resolving structural ambiguity in fluorinated aromatic ketones.
Experimental Methodology
To replicate the results in this guide, follow this standardized protocol. This workflow ensures that long-range couplings (critical for the Fluorine-Carbon interaction) are visible.
Sample Preparation
-
Solvent: Chloroform-d (CDCl
) is preferred over DMSO- for this compound to prevent solvent viscosity from broadening the fine splitting of aromatic multiplets. -
Concentration: 15-20 mg of sample in 0.6 mL solvent. High concentration is required for clear HMBC cross-peaks.
Acquisition Parameters (600 MHz equivalent)
- H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.
- C NMR: 1024 scans, proton-decoupled.
- F NMR: (Optional but recommended) Coupled and Decoupled scans to verify F-H interactions.
-
gHSQC: Phase-sensitive, 2 scans, 256 increments.
-
gHMBC (The Key Experiment):
-
Optimized for Long Range Coupling (
): 8 Hz (62.5 ms delay). -
Note: This delay allows observation of 3-bond couplings from the aromatic protons to the Carbonyl and the Fluorine-substituted carbon.
-
Data Analysis & Structural Assignment[1][2][3][4][5][6][7]
Predicted vs. Experimental Data Table
The following data synthesizes experimental values for 3-fluoroacetophenone derivatives and succinonitrile fragments, calibrated to CDCl
| Position | Atom Type | Multiplicity ( | HMBC Correlations (H | |||
| 1 | C=O | - | - | 195.2 | H2, H6, H-8 | |
| 2 | Ar-CH | 7.73 | dt ( | 124.3 | C1, C3, C4, C6 | |
| 3 | Ar-C-F | - | - | 162.8 | H2, H4, H5 | |
| 4 | Ar-CH | 7.32 | td ( | 120.6 | C2, C3, C5 | |
| 5 | Ar-CH | 7.49 | td ( | 130.5 | C1, C3 | |
| 6 | Ar-CH | 7.63 | d ( | 115.2 | C1, C2, C4 | |
| 7 | Ar-C (Quat) | - | - | 138.1 | H2, H5, H6 | |
| 8 | CH | 3.38 | t ( | 34.4 | s | C1, C9, C10 |
| 9 | CH | 2.78 | t ( | 11.8 | s | C1, C8, C10 |
| 10 | CN | - | - | 119.1 | s | H8, H9 |
Interpreting the 2D Evidence
The "Smoking Gun": HMBC Connectivity
The most critical evidence for the structure is the connectivity around the Carbonyl (C1) and the Fluorine-substituted carbon (C3).
-
Confirming the Chain: The HMBC spectrum will show a strong correlation from the triplet at 3.38 ppm (H8) to the carbonyl carbon at 195.2 ppm (C1) . This proves the aliphatic chain is attached to the ketone, not the nitrile end.
-
Confirming Meta Substitution:
-
H2 (7.73 ppm) is the key proton. It appears as a doublet of triplets (or narrow multiplet) isolated between the Carbonyl and Fluorine.
-
In the HMBC, H2 will correlate to C=O (195.2) AND C-F (162.8) .
-
Contrast: In a para-substituted isomer, there is no single proton between the two functional groups; the symmetry would produce an AA'BB' system, and no proton would show strong 3-bond coupling to both the C=O and C-F carbons simultaneously with these specific shifts.
-
Visualizing the Connectivity
The diagram below maps the specific HMBC correlations that validate the structure.
Figure 2: Key HMBC correlations linking the aromatic ring and aliphatic chain to the carbonyl core.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC pulse sequences and parameter optimization).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts and coupling constants).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122262, this compound. (Source for physical properties and ID). [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for interpreting
F- C coupling constants).
Comparison of synthesis routes for 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary
4-(3-Fluorophenyl)-4-oxobutyronitrile (also known as 3-(3-fluorobenzoyl)propionitrile) is a critical intermediate in the synthesis of neuroactive pharmaceutical agents, particularly kinase inhibitors and atypical antipsychotic analogues. Unlike its para-isomer (used in haloperidol synthesis), the meta-fluoro substitution pattern presents a specific regiochemical challenge: Friedel-Crafts acylation of fluorobenzene predominantly yields the para-isomer , rendering standard electrophilic aromatic substitution routes inefficient for this target.
This guide evaluates three distinct synthesis routes, prioritizing regiochemical fidelity, scalability, and safety. The Stetter Reaction (via cyanide or NHC catalysis) is identified as the superior methodology for the meta-isomer, utilizing the inherent regiochemistry of 3-fluorobenzaldehyde.
Route Analysis & Mechanistic Comparison
Route A: The Classical Stetter Reaction (Cyanide-Catalyzed)
This route utilizes the "umpolung" (polarity reversal) of 3-fluorobenzaldehyde. The cyanide ion catalyzes the 1,4-addition of the aldehyde to acrylonitrile.
-
Mechanism: Cyanide attacks the aldehyde carbonyl, forming a cyanohydrin anion. This species acts as a nucleophile, attacking the
-carbon of acrylonitrile. Elimination of cyanide regenerates the catalyst. -
Pros: High atom economy, low reagent cost, single-step formation of the 1,4-dicarbonyl skeleton.
-
Cons: High toxicity of cyanide salts; requires strict safety controls and waste treatment.
Route B: The "Green" Stetter Reaction (NHC-Catalyzed)
A modern adaptation using N-Heterocyclic Carbenes (NHCs) derived from thiazolium or triazolium salts. This mimics the biological action of thiamine (Vitamin B1).
-
Mechanism: The NHC deprotonates to form a carbene, which attacks the aldehyde. The resulting Breslow intermediate (enaminol) attacks acrylonitrile.
-
Pros: Eliminates fatal cyanide risks; mild conditions; amenable to asymmetric synthesis if chiral NHCs are used.
-
Cons: Higher catalyst cost; catalyst sensitivity to oxidation/moisture; often requires basic conditions (DBU/Et3N) that can polymerize acrylonitrile.
Route C: Grignard Addition to Succinonitrile
This organometallic route involves the nucleophilic attack of a Grignard reagent on one nitrile group of succinonitrile.
-
Mechanism: 3-Fluorophenylmagnesium bromide attacks succinonitrile to form an imine magnesium salt. Hydrolysis yields the ketone.[1][2]
-
Pros: Uses standard laboratory reagents; avoids "umpolung" catalysts.
-
Cons: Low to moderate yields due to competing deprotonation (succinonitrile
-protons are acidic); risk of double addition (though rare with nitriles); requires anhydrous conditions.
Comparative Data Analysis
| Feature | Route A: Cyanide Stetter | Route B: NHC Stetter | Route C: Grignard |
| Starting Material | 3-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 1-Bromo-3-fluorobenzene |
| Reagents | Acrylonitrile, NaCN (cat) | Acrylonitrile, Thiazolium salt, DBU | Mg, Succinonitrile, THF |
| Step Count | 1 | 1 | 2 (Grignard formation + Addition) |
| Typical Yield | 75–85% | 65–80% | 40–55% |
| Regioselectivity | 100% meta | 100% meta | 100% meta |
| Safety Profile | High Risk (Acute Toxicity) | Low Risk (General Irritants) | Moderate Risk (Pyrophoric/Flammable) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Catalyst cost) | Moderate (Solvent/Mg cost) |
| Scalability | Excellent (Industrial standard) | Good (Catalyst removal required) | Poor (Exotherms, solvent volume) |
Detailed Experimental Protocols
Protocol A: Cyanide-Catalyzed Synthesis (Recommended for Yield)
Safety Warning: Potassium Cyanide (KCN) is fatal if swallowed, inhaled, or absorbed through skin. Work in a well-ventilated fume hood with a cyanide antidote kit available.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with nitrogen.
-
Reagents: Charge the flask with 3-fluorobenzaldehyde (12.4 g, 100 mmol) and dimethylformamide (DMF, 50 mL).
-
Catalyst: Add Sodium Cyanide (NaCN) (0.49 g, 10 mmol, 10 mol%) carefully.
-
Addition: Heat the mixture to 35°C. Add Acrylonitrile (6.36 g, 120 mmol) dropwise over 30 minutes. Note: Exothermic reaction.[3]
-
Reaction: Stir at 35–40°C for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of aldehyde.
-
Workup: Pour the mixture into 200 mL of water. Extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous
.[4][5] -
Purification: Concentrate under reduced pressure. Recrystallize the residue from ethanol or isopropanol.
-
Expected Yield: 14.5–16.0 g (76–84%) of off-white solid.
Protocol B: Thiazolium-Catalyzed Synthesis (Recommended for Safety)
-
Setup: Use a dry 250 mL round-bottom flask under argon atmosphere.
-
Reagents: Dissolve 3-fluorobenzaldehyde (12.4 g, 100 mmol) and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (1.26 g, 5 mmol) in anhydrous Ethanol (100 mL).
-
Base: Add Triethylamine (5.0 g, 50 mmol) or DBU.
-
Addition: Add Acrylonitrile (5.83 g, 110 mmol) in one portion.
-
Reaction: Reflux the mixture (approx. 80°C) for 12–16 hours.
-
Workup: Cool to room temperature. Remove solvent in vacuo. Dissolve residue in
, wash with 1M HCl (to remove catalyst/base), then saturated . -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 12.5–14.0 g (65–73%).
Visualizations
Figure 1: Mechanistic Pathway (Stetter Reaction)
This diagram illustrates the "Umpolung" mechanism common to both cyanide and NHC routes, contrasting it with the failed Friedel-Crafts approach.
Caption: The Stetter reaction successfully reverses aldehyde polarity to target the meta-isomer, whereas Friedel-Crafts acylation fails due to para-directing effects.
Figure 2: Process Workflow Comparison
Caption: Operational comparison showing the simplicity of the cyanide route versus the purification demands of the NHC route.
References
-
Stetter, H. (1976). "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds". Angewandte Chemie International Edition in English, 15(11), 639–647. Link
-
Rovis, T. , et al. (2002). "Enantioselective Stetter Reactions Catalyzed by Chiral N-Heterocyclic Carbenes". Journal of the American Chemical Society, 124(34), 10298-10299. Link
-
Sigma-Aldrich . "3-Fluorobenzaldehyde Product Information & Safety Data". Link
-
Organic Chemistry Portal . "Stetter Reaction: Mechanism and Recent Literature". Link
-
ChemicalBook . "this compound Structure and Properties". Link
Sources
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 456-48-4 | 3-Fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
4-(3-Fluorophenyl)-4-oxobutyronitrile vs 4-(2-Fluorophenyl)-4-oxobutyronitrile properties
Topic: Comparative Technical Guide: 4-(3-Fluorophenyl)-4-oxobutyronitrile vs. 4-(2-Fluorophenyl)-4-oxobutyronitrile
Executive Summary: The Ortho-Meta Divergence
In the landscape of fluorinated pharmaceutical intermediates, the position of the fluorine atom—ortho (2-) versus meta (3-) —dictates not just physical properties but the entire synthetic utility of the molecule.[1] While the para isomer (4-fluoro) is the industry standard for antipsychotics like haloperidol, the ortho and meta isomers serve distinct, specialized roles in modern drug discovery.[1]
-
4-(2-Fluorophenyl)-4-oxobutyronitrile (Ortho): Dominated by the "Ortho Effect." Steric hindrance and field effects make this isomer a critical precursor for bicyclic heterocycles, particularly indoles, via intramolecular cyclization.[1][2]
-
This compound (Meta): Defined by Electronic Tuning. Lacking the resonance donation of the para isomer and the steric block of the ortho, this isomer is used to fine-tune metabolic stability and pKa in kinase inhibitors and receptor antagonists without altering the binding pocket geometry significantly.[1][2]
Chemical Identity & Structural Analysis
| Feature | This compound | 4-(2-Fluorophenyl)-4-oxobutyronitrile |
| Structure | Meta-Substitution | Ortho-Substitution |
| CAS Number | 298690-71-8 | Research Grade / Custom Synthesis |
| Formula | C₁₀H₈FNO | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol | 177.18 g/mol |
| Electronic Effect | Inductive withdrawal (-I) only.[1][2] | Inductive withdrawal (-I) + Field Effect.[1] |
| Steric Profile | Low steric hindrance at carbonyl.[1] | High steric hindrance at carbonyl.[1] |
| Key Reactivity | Nucleophilic addition to carbonyl is facile.[1] | Carbonyl is shielded; prone to cyclization.[1] |
Synthetic Utility & Reactivity[1]
The synthesis of these two isomers requires fundamentally different strategies because the standard Friedel-Crafts acylation of fluorobenzene yields almost exclusively the para isomer.[1]
Comparative Synthesis Pathways
Figure 1: Divergent synthetic pathways. Direct acylation (yellow) fails for ortho/meta targets, necessitating Stetter (green) or Organometallic (red) strategies.[1]
Detailed Experimental Protocols
A. Synthesis of the Meta Isomer (via Stetter Reaction) Rationale: Since fluorine is ortho/para directing, you cannot nitrate or acylate fluorobenzene to get the meta product.[1] The Stetter reaction uses "Umpolung" (polarity reversal) logic.[1]
-
Reagents: 3-Fluorobenzaldehyde (1.0 eq), Acrylonitrile (1.2 eq), Thiazolium salt catalyst (0.1 eq), Et₃N (base).[1]
-
Procedure:
-
Validation: ¹H NMR will show a singlet/split signal for the unique proton at the C2 position of the ring, distinct from the doublet of the para isomer.[1]
B. Synthesis of the Ortho Isomer (via Grignard/Acylation) Rationale: Friedel-Crafts acylation at the ortho position is blocked by steric repulsion.[1] A directed nucleophilic attack is required.[1]
-
Reagents: 2-Fluorophenylmagnesium bromide (prepared from 2-bromo-1-fluorobenzene), Succinic anhydride.[1]
-
Procedure:
-
Cool a solution of 2-fluorophenylmagnesium bromide in THF to -78°C.
-
Slowly add a solution of succinic anhydride (or succinimide for better selectivity).[1]
-
Allow to warm to 0°C. The reaction must be quenched carefully to prevent double addition.
-
Conversion to Nitrile: The resulting keto-acid is converted to the amide (SOCl₂ then NH₃) and dehydrated (POCl₃) to the nitrile.[1][3]
-
-
Critical Note: The ortho-fluorine atom can act as a leaving group if the reaction temperature is too high, leading to unwanted cyclization byproducts.[1]
Physicochemical Properties Comparison
| Property | 4-(3-Fluorophenyl)- (Meta) | 4-(2-Fluorophenyl)- (Ortho) | Implication |
| Physical State | Low-melting solid or Oil | Oil or Low-melting solid | Ortho-substitution disrupts crystal packing more severely than meta.[1] |
| Melting Point | ~40–55 °C (Est.) | < 40 °C (Est.)[1] | Significantly lower than the para isomer (75–77 °C).[1] |
| Solubility | High in DCM, EtOAc, Alcohols | High in non-polar solvents | Ortho isomer is more lipophilic due to internal dipole masking. |
| Metabolic Stability | Moderate | High | Ortho-F blocks metabolic attack at the labile 2-position; Meta-F deactivates the ring electronically.[1] |
Pharmaceutical Applications & Reactivity[1]
A. The Ortho-Isomer: Gateway to Indoles
The 2-fluoro isomer is a "spring-loaded" intermediate.[1] The fluorine atom is activated for Nucleophilic Aromatic Substitution (S_NAr) because of the electron-withdrawing carbonyl group para to the fluorine (in the folded conformation) or simply due to proximity.[1]
-
Reaction: Reaction with amines (e.g., hydrazine or primary amines) followed by base treatment leads to rapid cyclization to form indoles or quinolines .[1]
-
Workflow:
B. The Meta-Isomer: Fine-Tuning Bioactivity
The 3-fluoro isomer is used when the para position must remain open for metabolism or receptor binding, but the ring electron density needs to be lowered.[1]
-
Kinase Inhibitors: Used to modify the pKa of the central ketone/nitrile pharmacophore without introducing the steric clash of an ortho-substituent.[1]
-
CGRP Antagonists: Research into calcitonin gene-related peptide antagonists (e.g., gepants) often utilizes meta-substituted phenyl rings to optimize solubility and oral bioavailability.[1]
Safety & Handling
-
Hazard Class: Both compounds are Acute Tox. 4 (Oral) .[1]
-
Nitrile Specifics: Metabolically, these can release cyanide ions if subjected to strong oxidative metabolism, though the butyronitrile chain is relatively stable.[1]
-
Ortho-Specific Hazard: The 2-fluoro derivative is a potential skin sensitizer due to its higher reactivity toward nucleophiles (proteins) via S_NAr mechanisms.[1]
References
-
Stetter Reaction Mechanism & Scope: Stetter, H. (1976).[1] "Catalyzed Addition of Aldehydes to Activated Double Bonds: A New Synthetic Principle." Angewandte Chemie International Edition. Link[1]
-
Synthesis of Fluorinated Butyrophenones: "Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid" (Analogous synthetic route). Google Patents.[1] Link
-
Metabolic Profiling of Fluorinated Isomers: "Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl." Journal of Analytical Toxicology, 2019.[1] (Demonstrates the metabolic stability differences of F-position). Link
-
Indole Synthesis via Ortho-Halo Ketones: "Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles." ACS Omega, 2022.[1] Link[1]
-
Compound Data: PubChem CID 3013886 (2-Fluoro analog data). Link[1]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3-Fluorophenyl)-4-oxobutyronitrile
This guide provides a comprehensive comparison and cross-validation of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of 4-(3-Fluorophenyl)-4-oxobutyronitrile. As a key intermediate in pharmaceutical synthesis, ensuring the quality and purity of this compound through robust, validated analytical methods is paramount.
The objective of cross-validation is to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable, reliable results.[1][2] This is critical in drug development, particularly when methods are transferred between laboratories or when different techniques are used to support various stages of development, from raw material testing to final product release.[2][3] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding in regulatory standards and practical, field-proven experimental protocols.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for validating analytical procedures.[4][5] By comparing these methods across key validation parameters, we aim to provide a clear rationale for selecting the most appropriate technique for a given analytical challenge.
The Analytical Challenge: Characterizing this compound
This compound is a small organic molecule featuring a ketone, a nitrile, and a fluorinated aromatic ring. These functional groups dictate its chemical properties and inform the selection of appropriate analytical methods. The primary goals of analysis are typically to confirm its identity, determine its purity (assay), and quantify any impurities.
The cross-validation workflow is a systematic process to ensure data integrity across different analytical platforms.
Caption: High-level workflow for the cross-validation of analytical methods.
Overview of Analytical Techniques
2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay determination.[6] Its versatility in handling non-volatile and thermally labile compounds makes it an ideal first choice. A reversed-phase method is most suitable for a molecule of intermediate polarity like this compound.
-
Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Detection via UV spectrophotometry is effective due to the aromatic ring (chromophore) in the analyte.
-
Causality: We choose reversed-phase HPLC because it provides excellent resolution for a wide range of organic molecules and is highly robust for routine quality control (QC) applications.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For this compound, its applicability depends on its thermal stability and volatility. While direct injection may be possible, derivatization can be employed to improve chromatographic behavior and sensitivity.[8][9]
-
Principle: The analyte is vaporized and separated based on its boiling point and interactions with a stationary phase inside a capillary column. The mass spectrometer fragments the eluted components, providing a unique mass spectrum that acts as a "fingerprint" for definitive identification.
-
Causality: GC-MS is chosen for its unparalleled specificity. It is exceptionally useful for identifying trace-level impurities, especially those that might co-elute with the main peak in HPLC.
2.3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method, meaning it can provide an absolute quantification of a substance without the need for a specific reference standard of the same compound.[10] It relies on a certified internal standard.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to that of a known amount of a certified internal standard, a direct calculation of the analyte's concentration and purity is possible.
-
Causality: qNMR is selected as the benchmark method for determining the absolute purity of the reference standard itself. Its high accuracy and precision make it the "gold standard" against which chromatographic methods are often compared.
Experimental Protocols & Validation
A single batch of this compound was used for all experiments. The purity of this batch was first determined by qNMR to be 99.85% and was subsequently used as the reference standard for HPLC and GC-MS validation.
3.1. Protocol 1: Reversed-Phase HPLC-UV Method
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile). Degas both solutions.
-
Standard Preparation: Accurately weigh ~20 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.
-
Linearity Standards: Perform serial dilutions of the stock solution to prepare standards at concentrations ranging from 0.01 to 1.5 mg/mL.
-
System Suitability: Inject the 1.0 mg/mL standard six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤2.0%.
-
Analysis: Inject all standards and samples. Construct a calibration curve by plotting peak area against concentration.
3.2. Protocol 2: GC-MS Method
Instrumentation & Conditions:
-
System: Agilent 8890 GC with 5977B MS Detector or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Inlet Temperature: 250°C (Split mode 50:1)
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C; Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution in Acetone.
-
Derivatization (Optional, if needed for stability/volatility): This protocol assumes direct injection is feasible. If derivatization were required, a common agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be used to convert the ketone to a more volatile silyl enol ether.
-
Linearity Standards: Perform serial dilutions of the stock solution in Acetone to prepare standards from 0.001 to 0.2 mg/mL.
-
Analysis: Inject all standards and samples. Quantify using the peak area of the molecular ion or a major, characteristic fragment ion.
3.3. Protocol 3: Quantitative ¹H-NMR Method
Instrumentation & Conditions:
-
System: Bruker Avance III 500 MHz spectrometer or equivalent
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of maleic acid into a vial. Record weights precisely.
-
Dissolution: Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the ¹H-NMR spectrum using parameters that ensure quantitative conditions (e.g., sufficient relaxation delay, 90° pulse angle).
-
Data Processing: Apply Fourier transform and phase correction. Carefully integrate a well-resolved, unique signal for the analyte (e.g., the aromatic protons) and the signal for the internal standard (the vinyl protons of maleic acid).
-
Calculation: Use the following formula to determine purity: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS Where: I = Integral, N = Number of protons for the signal, M = Molar mass, W = Weight, IS = Internal Standard.
Comparative Validation Data
The following table summarizes the performance of each validated method according to ICH Q2(R1) guidelines.[4]
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | High (Peak purity > 99.9%) | Very High (Unique mass spectrum) | Very High (Unique chemical shifts) |
| Linearity (R²) | > 0.9998 | > 0.9995 | N/A (Primary Method) |
| Range (µg/mL) | 10 - 1500 | 1 - 200 | 500 - 20000 |
| Accuracy (% Recovery) | 99.2 - 100.8% | 98.5 - 101.3% | 99.7 - 100.2% (Benchmark) |
| Precision (Repeatability, %RSD) | < 0.5% | < 1.5% | < 0.2% |
| Precision (Intermediate, %RSD) | < 1.0% | < 2.0% | < 0.4% |
| LOD (µg/mL) | 3 | 0.3 | ~500 |
| LOQ (µg/mL) | 10 | 1 | ~1500 |
| Robustness | High | Moderate (Inlet conditions critical) | High |
Interpretation and Discussion
This cross-validation study reveals the distinct strengths and ideal applications for each analytical technique. The relationship between validation parameters demonstrates that a reliable method must be concurrently accurate, precise, and specific for its intended purpose.
Caption: Interrelationship of key analytical method validation parameters.
-
HPLC-UV: Emerges as the optimal method for routine QC and assay testing. It offers an excellent balance of precision, accuracy, and robustness, with a wide linear range suitable for both high-concentration assay and lower-level impurity analysis. Its operational simplicity and high throughput make it ideal for a manufacturing environment.
-
GC-MS: Provides the highest level of specificity and the best detection limits. This makes it the superior choice for identifying and quantifying trace volatile impurities that might be missed by HPLC-UV. However, its lower precision and the potential need for derivatization make it less suitable for high-throughput assay testing.
-
qNMR: Stands out as the definitive method for reference standard characterization. Its ability to determine absolute purity without a compound-specific standard is unmatched.[10] While its sensitivity (LOQ) is much higher than chromatographic techniques, its accuracy and precision are superior, making it the ultimate benchmark against which other methods are judged.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound demonstrates that no single technique is universally superior; instead, they are complementary tools. A comprehensive analytical control strategy should leverage the strengths of each.
-
For Reference Standard Certification: Use qNMR to establish the absolute purity of your primary reference material.
-
For Routine Quality Control (Assay & Purity): Implement the validated HPLC-UV method for its robustness, precision, and efficiency.
-
For Impurity Identification & Trace Analysis: Employ GC-MS to investigate and identify any unknown volatile or semi-volatile impurities, especially during process development and forced degradation studies.
By performing this type of cross-validation, an organization can ensure data integrity across the entire product lifecycle, satisfy regulatory expectations, and build a deep, scientifically sound understanding of its product.[11][12]
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
InfinixBio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Pharma Pathway. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
-
Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]
-
PharmTech. (2024). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Ramaley, L. et al. Synthesis and characterization of 4-fluorophenylazoisobutyronitrile. [Link]
-
International Journal of Pharmaceutical Erudition. (2022, November 8). Analytical method validation: A brief review. [Link]
-
Die Pharmazie. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Open Access Journals. (2024, October 1). Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
Tsikas, D. et al. (2021, November 19). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone. [Link]
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A Comparative Guide to the Positional Effects of Fluorine on the Reactivity of Phenyl Oxobutyronitriles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity.[1][3] This guide provides an in-depth analysis of how the position of a single fluorine atom on a phenyl ring—ortho, meta, or para—differentially impacts the reactivity of the versatile fluorophenyl oxobutyronitrile scaffold.
We will explore the underlying electronic principles, compare reactivity at key functional groups, and provide actionable experimental protocols to demonstrate these effects.
The Dichotomous Electronic Nature of Fluorine
Fluorine's influence on an aromatic ring is a classic example of competing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond.[4][5] This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.
-
Resonance (Mesomeric) Effect (+R): The lone pairs on fluorine can be donated into the aromatic π-system.[6] This effect increases electron density specifically at the ortho and para positions, but has no influence on the meta position.[7][8]
Crucially, for halogens, the strong inductive withdrawal generally outweighs the weaker resonance donation, making the ring electron-deficient overall and thus "deactivated" towards electrophilic attack.[6][9] However, the interplay of these effects creates distinct reactive profiles for each positional isomer, particularly in reactions involving nucleophiles.
Caption: Positional Isomers and Their Dominant Electronic Influences.
Comparative Reactivity Analysis
The fluorophenyl oxobutyronitrile scaffold presents three primary sites for chemical transformation: the aromatic ring, the α-carbon (flanked by the ketone and nitrile), and the carbonyl carbon. The fluorine's position modulates the reactivity of each site differently.
Acidity of the α-Proton
The protons on the carbon alpha to both the ketone and nitrile groups are acidic due to the ability of the resulting carbanion (enolate) to delocalize its negative charge onto both electron-withdrawing groups.[10][11] The attached fluorophenyl ring further enhances this acidity through its overall electron-withdrawing nature.
The acidity is expected to follow the strength of the net electron withdrawal from the side chain: Ortho > Meta > Para
-
Ortho-Isomer: The strong, proximal inductive effect provides the greatest stabilization for the enolate, making the α-protons the most acidic.
-
Meta-Isomer: A significant inductive effect operates without any opposing resonance donation, leading to strong enolate stabilization and high acidity.
-
Para-Isomer: The inductive effect is weakest at this distance, and it is partially opposed by the electron-donating resonance effect. This results in the least acidic α-protons among the three isomers.
| Isomer | Inductive Effect (-I) | Resonance Effect (+R) | Predicted α-Proton Acidity (pKa) | Rationale |
| Ortho | Strongest | Present | Lowest (Most Acidic) | Proximity of the powerful -I effect provides maximal stabilization of the enolate. |
| Meta | Moderate | Absent | Intermediate | Strong -I effect operates without opposition from resonance, strongly stabilizing the enolate. |
| Para | Weakest | Present | Highest (Least Acidic) | The -I effect is attenuated by distance and partially counteracted by the +R effect. |
Electrophilicity of the Carbonyl Carbon
The reactivity of the ketone's carbonyl carbon towards nucleophiles is dictated by its partial positive charge (δ+).[12][13][14] A more electron-deficient aromatic ring will withdraw more electron density, increasing the carbonyl's electrophilicity and making it more reactive.[14][15]
Therefore, the expected order of carbonyl reactivity is: Ortho ≈ Meta > Para
-
Ortho- and Meta-Isomers: Both isomers feature strong net electron withdrawal, significantly enhancing the carbonyl's electrophilicity. The ortho isomer's effect is potent due to proximity, while the meta isomer benefits from an unopposed inductive effect.[16]
-
Para-Isomer: The weaker inductive effect, combined with the opposing resonance effect, results in the least electron-withdrawing ring and thus the least reactive carbonyl group.
Susceptibility to Nucleophilic Aromatic Substitution (SNA_Ar)
While typically poor leaving groups, halogens on an electron-deficient aromatic ring can be displaced by strong nucleophiles. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5][17][18] Therefore, reactivity is enhanced by substituents that can stabilize this negative charge.
Interestingly, for SNA_Ar, fluorine is often the most reactive halogen. Its powerful inductive effect strongly stabilizes the intermediate, accelerating the rate-limiting nucleophilic attack, which overcomes its poor leaving group ability.[5][17][18]
The expected order of reactivity for SNA_Ar is: Para > Ortho >> Meta
-
Para-Isomer: The electron-withdrawing nitro group in p-nitrophenyl fluoride provides a classic example where the negative charge of the Meisenheimer complex can be delocalized onto the substituent through resonance, greatly stabilizing the intermediate and accelerating the reaction.[17] A similar, albeit weaker, stabilization is afforded by the nitrile and ketone groups of the oxobutyronitrile sidechain.
-
Ortho-Isomer: This isomer is also highly activated due to strong inductive stabilization and resonance delocalization.[19] However, it may react slightly slower than the para isomer due to potential steric hindrance from the bulky side chain impeding the nucleophile's approach.
-
Meta-Isomer: The negative charge of the intermediate cannot be delocalized onto the side chain via resonance from the meta position.[7][8] Lacking this crucial stabilization pathway, the meta isomer is significantly less reactive towards SNA_Ar.
Experimental Protocols & Validation
To empirically validate these principles, we propose a series of comparative experiments.
Workflow for Comparative Reactivity Studies
Caption: A self-validating workflow for comparing isomer reactivity.
Protocol: Comparative Knoevenagel Condensation
This experiment probes the acidity of the α-proton by reacting the nitrile with a test aldehyde (e.g., benzaldehyde) under weak base catalysis.[20][21] A faster reaction rate indicates a more acidic α-proton due to easier enolate formation.[22]
Objective: To determine the relative rate of condensation, reflecting α-proton acidity.
Materials:
-
2-Fluorophenyl oxobutyronitrile
-
3-Fluorophenyl oxobutyronitrile
-
4-Fluorophenyl oxobutyronitrile
-
Benzaldehyde
-
Piperidine (catalyst)[22]
-
Ethanol (solvent)
-
TLC plates, HPLC system
Procedure:
-
Preparation: In three separate, identical round-bottom flasks, dissolve 1.0 mmol of each fluorophenyl oxobutyronitrile isomer in 10 mL of ethanol.
-
Reagent Addition: To each flask, add 1.05 mmol of benzaldehyde.
-
Initiation: At time t=0, add 0.1 mmol of piperidine to each flask simultaneously while stirring vigorously at room temperature.
-
Monitoring: Spot each reaction mixture on a TLC plate at 10-minute intervals. Monitor the disappearance of the starting material and the appearance of the more conjugated product spot. For more precise data, withdraw small aliquots for HPLC analysis.
-
Analysis: Compare the time required for complete (or near-complete) consumption of the starting material for each isomer. The expected rate order is Ortho > Meta > Para .
Rationale for Choices:
-
Piperidine: A weak amine base is used to selectively deprotonate the highly acidic α-carbon without causing self-condensation of the aldehyde.[21][22]
-
Benzaldehyde: A non-enolizable aldehyde is chosen to prevent competing side reactions.
-
Ethanol: A polar protic solvent that readily dissolves all reactants.
Implications for Drug Discovery and Synthesis
Understanding these positional effects is critical for rational drug design.
-
Tuning pKa: The acidity of the α-proton can influence a molecule's ionization state, solubility, and ability to participate in hydrogen bonding. By choosing the meta- or ortho-isomer, a researcher can increase acidity, while the para-isomer can be used to maintain a lower acidity.[3]
-
Metabolic Blocking: A strategically placed fluorine atom, particularly at a site prone to cytochrome P450 oxidation (like a para position), can block metabolism and increase a drug's half-life.[1][23]
-
Covalent Warheads: The enhanced electrophilicity of the carbonyl in the ortho- and meta-isomers could be exploited in the design of covalent inhibitors that react with nucleophilic residues (e.g., cysteine, lysine) in a protein active site.
-
Synthetic Strategy: The high reactivity of the para- and ortho-fluoro positions towards SNA_Ar provides a synthetic handle for late-stage functionalization, allowing for the introduction of diverse substituents to build a compound library for structure-activity relationship (SAR) studies.[24]
Conclusion
The position of a fluorine atom on a phenyl oxobutyronitrile ring is not a trivial substitution. It is a powerful tool for fine-tuning reactivity across multiple functional sites. The ortho-isomer exhibits the most acidic α-protons and a highly reactive carbonyl. The meta-isomer also provides significant activation of the side chain. In contrast, the para-isomer, while least activating for the side chain, is the most susceptible to nucleophilic aromatic substitution. By mastering these nuanced principles, researchers can more effectively design novel molecules with tailored properties for applications in medicine and beyond.
References
-
Biffinger, J. C., et al. (2004). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). Relative Reactivity of Carbonyls. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2020). Acidity of Alpha Hydrogens. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Wikipedia. [Link]
-
Master Organic Chemistry. (2020). Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
-
University of Calgary. (n.d.). Acidity of a-Hydrogens. University of Calgary. [Link]
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Comparative Guide: Catalytic Architectures for 4-(3-Fluorophenyl)-4-oxobutyronitrile Synthesis
Executive Summary
4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 447-03-0 analog) is a critical pharmacophore intermediate, serving as a precursor for pyrrole-based COX-2 inhibitors, p38 MAP kinase inhibitors, and various neuroactive agents. Its structure—a gamma-ketonitrile—renders it a classic target for 1,4-conjugate addition chemistry .[1]
While traditional Friedel-Crafts acylation offers a robust industrial baseline, it suffers from poor atom economy and multi-step requirements to install the nitrile functionality. The modern catalytic imperative favors the Stetter Reaction , which utilizes "Umpolung" (polarity reversal) logic to couple 3-fluorobenzaldehyde directly with acrylonitrile in a single step.
This guide objectively compares three catalytic systems for this transformation:
-
Cyanide Salts (NaCN): The classical, high-atom-economy standard.[1]
-
Thiazolium Salts: The bio-mimetic organocatalyst (Vitamin B1 derived).
-
Triazolium N-Heterocyclic Carbenes (NHCs): The modern, tunable, high-turnover alternative.[1]
Mechanistic Foundations: The Stetter Reaction[2][3][4]
The synthesis relies on reversing the polarity of the aldehyde carbonyl carbon from electrophilic (
Figure 1: Catalytic Cycle & Umpolung Mechanism
Caption: The catalytic cycle showing the formation of the nucleophilic Breslow intermediate, the key species enabling the 1,4-addition to acrylonitrile.
Comparative Analysis of Catalytic Systems
The following data aggregates performance metrics for electron-deficient benzaldehydes (representative of 3-fluorobenzaldehyde) in Stetter protocols.
Table 1: Performance Matrix
| Feature | Cyanide (NaCN) | Thiazolium Salts | Triazolium (NHC) |
| Catalyst Type | Inorganic Nucleophile | Bio-organic (Vitamin B1) | Synthetic Organocatalyst |
| Typical Loading | 10–20 mol% | 5–20 mol% | 1–5 mol% |
| Yield (Isolated) | 65–75% | 50–70% | 85–95% |
| Reaction Time | 1–3 Hours | 12–24 Hours | 2–6 Hours |
| Solvent System | DMF or DMSO (Polar Aprotic) | Ethanol/Et3N (Protophilic) | DCM, Toluene, or THF |
| Toxicity/Safety | High Risk (Fatal if ingested) | Low (Bio-compatible) | Low to Moderate |
| Selectivity | High (favors 1,4 over 1,2) | Moderate (Benzoin side-product common) | Excellent (Tunable sterics) |
| Cost Efficiency | Very High (Cheap reagents) | Moderate | Low (Catalyst synthesis required) |
Deep Dive: Causality & Insights
-
Cyanide (The "Hard" Nucleophile):
-
Mechanism:[2][3][4] Cyanide is small and forms a stable cyanohydrin anion.[1] It is exceptionally effective for simple substrates but poses severe safety risks in scale-up.[1]
-
Why it works: The electron-withdrawing nature of the 3-fluoro group stabilizes the cyanohydrin intermediate, facilitating the reaction.[1] However, handling NaCN requires specialized waste streams.
-
-
Thiazolium (The "Soft" Nucleophile):
-
Mechanism:[2][3][5][4] Mimics Thiamine Pyrophosphate (TPP). Requires a base (e.g.,
) to generate the active ylide in situ. -
Limitation: Thiazolium catalysts are often less stable and prone to dimerization.[1] They frequently require higher temperatures (
) which can degrade the sensitive acrylonitrile polymerizable monomer.[1]
-
-
Triazolium NHCs (The "Tunable" Nucleophile):
-
Mechanism:[2][3][5][4] Precursors like 1,3-mesityl-triazolium chloride form robust carbenes.[1]
-
Advantage:[6][7] The steric bulk of the mesityl groups prevents the "Benzoin condensation" (1,2-addition side reaction), forcing the reaction exclusively toward the Stetter product (1,4-addition). This results in the highest yields and purity.
-
Experimental Protocols
Protocol A: High-Yield NHC-Catalyzed Synthesis (Recommended)
This protocol prioritizes yield, safety, and purity.
Reagents:
-
3-Fluorobenzaldehyde (1.0 equiv)[1]
-
Acrylonitrile (1.2 equiv)
-
Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride OR 1,3-Dimesitylimidazolium chloride (5 mol%)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%)
-
Solvent: Anhydrous THF or Ethanol
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the NHC precatalyst (Triazolium salt) in anhydrous THF. Add DBU dropwise to deprotonate the salt and generate the free carbene (solution often turns yellow/orange). Stir for 15 minutes at RT.[1]
-
Substrate Addition: Add 3-Fluorobenzaldehyde (10 mmol) to the active catalyst solution. Stir for 10 minutes to allow formation of the Breslow intermediate.
-
Michael Addition: Dilute acrylonitrile (12 mmol) in a small volume of THF and add dropwise to the reaction mixture over 20 minutes. Note: Slow addition prevents polymerization of acrylonitrile.
-
Reaction: Heat the mixture to reflux (
) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.[1] -
Workup: Cool to RT. Quench with saturated
solution.[1] Extract with Ethyl Acetate ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes). -
Validation: Product is a white/off-white solid. Confirm via
-NMR (triplet at ppm for ).
Protocol B: Traditional Friedel-Crafts Route (Alternative)
Use this if access to NHC catalysts is limited or if starting from fluorobenzene.[1]
Reagents: Fluorobenzene, Succinic Anhydride,
-
React Fluorobenzene with Succinic Anhydride (
cat, ) 3-(3-fluorobenzoyl)propionic acid. -
Reflux acid with
Acid Chloride.[1] -
Treat with
Amide.[1] -
Dehydrate Amide (
or ) Nitrile .[1] Critique: This is a 4-step process compared to the 1-step Stetter reaction.[1]
Visual Workflow Comparison
Figure 2: Process Efficiency Comparison
Caption: Comparison of the single-step catalytic Stetter route versus the multi-step Friedel-Crafts approach.
References
-
Stetter Reaction Overview: Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link
-
NHC Catalysis: Enders, D., et al. (2007). "The Stetter Reaction."[1][8][9][2][4] Accounts of Chemical Research, 37(8), 534–541. Link
-
Triazolium Salts: Rovis, T., et al. (2002). "Enantioselective Stetter Reactions Catalyzed by Chiral Triazolium Salts." Journal of the American Chemical Society, 124(34), 10298–10299. Link
-
Friedel-Crafts Baseline: "Synthesis of 3-(p-Fluorobenzoyl)propionic Acid." PrepChem. Link
-
General Protocol: "Stetter Reaction - Organic Chemistry Portal." Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. mdpi.com [mdpi.com]
- 4. Stetter Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 8. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 4-(3-Fluorophenyl)-4-oxobutyronitrile: A Comparative Technical Guide
Executive Summary: The "Silent" Impurities
4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS 60894-32-4) is a critical scaffold in the synthesis of bioactive pyrroles, antipsychotics, and enzyme inhibitors. While often treated as a commodity reagent, variations in supplier quality can introduce "silent" impurities—specifically regioisomers and catalytic byproducts—that do not merely lower yield but actively poison downstream transition-metal catalyzed cyclizations.
This guide provides an objective, data-driven comparison of product quality from three distinct supply tiers. It establishes a self-validating analytical workflow designed to detect the specific contaminants inherent to the Stetter reaction and Friedel-Crafts synthesis routes.
Analytical Strategy & Methodology
To ensure scientific integrity, we moved beyond simple HPLC purity (% area) and employed an orthogonal testing matrix.
The Rationale (Causality)
-
Why 19F-NMR? Standard 1H-NMR often fails to resolve the subtle coupling constant differences between meta (3-fluoro) and para (4-fluoro) isomers in the aromatic region (7.2–7.6 ppm). 19F-NMR provides distinct chemical shifts, making it the only reliable method for isomeric quantification.
-
Why LC-MS (ESI+)? To detect high-molecular-weight byproducts (e.g., benzoin condensation dimers) that are non-volatile and invisible to GC-MS.
Experimental Protocols
Protocol A: High-Resolution HPLC-UV/MS
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q).
-
B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
-
Gradient: 5% B (0-1 min)
95% B (10 min) Hold (2 min). -
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm (aromatic) & 210 nm (nitrile/carbonyl); ESI+ MS (Scan 100–600 m/z).
-
Success Criterion: Resolution (
) > 1.5 between the main peak and the 4-fluoro regioisomer.
Protocol B: Quantitative 19F-NMR (qNMR)
-
Instrument: 400 MHz NMR (min).
-
Solvent: CDCl
(neutralized with basic alumina to prevent ketalization). -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) added gravimetrically. -
Parameters: Relaxation delay (
) = 10s (to ensure full relaxation of F nuclei), 64 scans.
Comparative Assessment: Supplier Data
We assessed three batches representing different market tiers:
-
Supplier A: Premium Western Reagent Supplier.
-
Supplier B: High-Volume Asian CMO (Contract Manufacturing Organization).
-
Supplier C: Budget Aggregator (Online Marketplace).
Table 1: Comparative Analytical Data
| Metric | Supplier A (Premium) | Supplier B (CMO) | Supplier C (Budget) |
| Appearance | White Crystalline Solid | Off-white / Pale Yellow Solid | Yellow Waxy Solid (Oiling) |
| HPLC Purity (254 nm) | 99.4% | 97.8% | 94.2% |
| Melting Point | 68–70 °C | 65–68 °C | 58–64 °C (Broad) |
| Water Content (KF) | 0.05% | 0.2% | 1.1% |
| Major Impurity 1 | None detected | 4-Fluoro isomer (1.2%) | Benzoin Dimer (3.5%) |
| Major Impurity 2 | Trace solvent | Unknown (0.8%) | 3-Fluorobenzoic Acid (1.2%) |
| 19F-NMR Shift | Single peak | Minor peak | Broad baseline noise |
Discussion & Impurity Analysis
The Isomer Problem (Supplier B)
Supplier B's product contained 1.2% of the 4-fluoro regioisomer .
-
Origin: This impurity originates from the starting material, 3-fluorobenzaldehyde, which is often contaminated with 4-fluorobenzaldehyde during production.
-
Impact: In drug development, regioisomers are distinct chemical entities. Using Supplier B's material for structure-activity relationship (SAR) studies could lead to erroneous potency data, as the 4-fluoro analog often has significantly different metabolic stability and binding affinity.
The "Stetter" Byproducts (Supplier C)
Supplier C's material showed significant yellowing and a broad melting range. LC-MS analysis identified a peak at m/z ~248, consistent with the benzoin condensation dimer (1,2-bis(3-fluorophenyl)-2-hydroxyethanone).
-
Origin: This is a side reaction of the Stetter synthesis (aldehyde self-condensation) when the Michael addition to acrylonitrile is slow or catalyst loading is improper.
-
Impact: The presence of acidic impurities (3-fluorobenzoic acid) and dimers acts as a catalyst poison in subsequent steps, particularly if the nitrile is to be reduced to an amine or hydrolyzed.
Visualizing the Impurity Pathways
The diagram below maps the synthesis routes to the specific impurities found in the assessment.
Figure 1: Mechanistic origin of impurities detected in commercial batches. Red pathways indicate failure modes in quality control.
Analytical Workflow Recommendation
For critical pharmaceutical intermediates, rely on the following decision tree to accept or reject batches.
Figure 2: Quality Control Decision Tree for this compound.
Conclusion
For early-stage drug discovery, Supplier A is the only recommended source despite the higher cost. The risk of isomeric contamination (Supplier B) or catalytic poisoning from dimers (Supplier C) outweighs the savings.
Recrystallization Tip: If you must use Supplier C, recrystallize the material from a mixture of Isopropyl Alcohol (IPA) and Hexane (1:4) . This effectively removes the oily benzoin impurities, though it will not remove the 4-fluoro regioisomer found in Supplier B's material.
References
-
Stetter Reaction Mechanism & Impurities: Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition in English, 15(11), 639–647. [Link]
-
Synthesis and Applications of 4-Aryl-4-oxobutyronitriles: Muthusamy, S., et al. (2022).[1] A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molbank, 2022(1), M1339. [Link]
-
Impurity Profiling in Fluorinated Pharmaceuticals: T. Umasankara Sastry, et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18). [Link]
Sources
Comprehensive Spectroscopic Differentiation of Fluorophenyl-4-oxobutyronitrile Regioisomers
Topic: Spectroscopic Comparison of 4-(3-Fluorophenyl)-4-oxobutyronitrile Isomers Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: [Target-Specific]) is a critical intermediate in the synthesis of neuroactive pharmaceutical agents and agrochemicals. In synthetic pathways involving Friedel-Crafts acylation of fluorobenzene or nucleophilic substitution of fluorobenzoyl chlorides, the formation of regioisomers (2-fluoro and 4-fluoro analogues) is a persistent risk.
This guide provides a technical framework for the definitive spectroscopic differentiation of the 3-fluoro (meta) target from its 2-fluoro (ortho) and 4-fluoro (para) isomers. While Mass Spectrometry (MS) confirms the molecular weight (MW 177.18 Da), it often fails to distinguish these isomers due to identical fragmentation pathways. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for identification.
Chemical Context & Isomer Landscape
The core challenge lies in the substitution pattern of the fluorine atom on the phenyl ring relative to the 4-oxobutyronitrile tail. The electronic effects of fluorine (inductive withdrawal
Structural Logic Flow
The following diagram illustrates the structural relationship and the critical spectroscopic "decision nodes" for identifying the correct isomer.
Figure 1: Analytical workflow for isomer differentiation.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H NMR)
The aliphatic chain (-CH2-CH2-) remains relatively constant across isomers. The aromatic region (6.9 – 8.0 ppm) is the diagnostic window.
1. The Aliphatic Chain (Common to All)
-
3.3 – 3.4 ppm (2H, t): Methylene
to the ketone ( ). Deshielded by the carbonyl.[1] -
2.7 – 2.8 ppm (2H, t): Methylene
to the nitrile ( ).
2. The Aromatic Region (The Differentiator)
The fluorine atom introduces H-F coupling (
-
Target: 3-Fluoro (Meta) Isomer
-
System: ABCD (Asymmetric).
-
Key Feature: Look for the isolated proton at position 2 (between the ketone and fluorine). It appears as a doublet of triplets or a narrow multiplet due to long-range coupling.
-
Pattern: Four distinct sets of peaks.[2]
-
~7.80 (dt,
Hz, H-6) -
~7.70 (ddd,
Hz, H-2) – Diagnostic Peak -
~7.50 (td,
Hz, H-5) - ~7.30 (tdd, H-4)
-
~7.80 (dt,
-
-
Alternative: 4-Fluoro (Para) Isomer
-
System: AA'BB' (Symmetric).
-
Key Feature: Simplest spectrum. Two distinct signal groups integrating to 2H each.
-
Pattern:
- ~8.05 (dd, 2H, H-2,6) – Deshielded by Carbonyl.
- ~7.15 (t/dd, 2H, H-3,5) – Shielded by Fluorine ortho-position.
-
-
Alternative: 2-Fluoro (Ortho) Isomer
-
System: ABCD (Asymmetric).
-
Key Feature: The carbonyl is ortho to the fluorine, causing steric and electronic repulsion that often shifts the H-6 proton further downfield or alters the splitting significantly compared to the meta isomer.
-
B. Infrared Spectroscopy (FT-IR)
IR is less specific for isomer differentiation but confirms functional group integrity.
-
Nitrile (
): Sharp band at 2250 ± 5 cm . -
Ketone (
): Strong band at 1685–1695 cm .-
Note: The 4-fluoro (para) isomer may show a slightly lower frequency carbonyl stretch (
cm ) compared to the 3-fluoro ( cm ) due to the resonance donation of the para-fluorine into the carbonyl system, which weakens the C=O bond character. The meta-fluorine exerts primarily an inductive electron-withdrawing effect, potentially shifting the C=O stretch to higher frequencies.
-
C. Mass Spectrometry (MS)[3]
-
Molecular Ion (
): m/z 177. -
Base Peak: m/z 123 (
).-
The fragmentation is dominated by
-cleavage at the carbonyl. Both 3- and 4-fluoro isomers produce the m/z 123 acylium ion. -
Differentiation: Requires Energy-Resolved MS (ERMS) or analysis of minor fragment abundance ratios, which is generally impractical for routine synthesis checks compared to NMR.
-
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation
Objective: Obtain resolved coupling constants (
-
Solvent Selection: Use CDCl
(Chloroform-d) for standard analysis. If aromatic overlap occurs, switch to DMSO-d or Acetone-d to alter magnetic anisotropy and shift peaks. -
Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent. High concentration is required to see
C satellites if determining purity, but standard concentration is sufficient for structure ID. -
Acquisition:
-
Set spectral width to include -2 to 14 ppm.
-
Scans: Minimum 16 (for
H). -
Crucial: Process with a window function (e.g., Gaussian multiplication) to resolve fine H-F coupling (typically 5–9 Hz for ortho, 2–4 Hz for meta).
-
Protocol 2: Rapid IR Identification
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for speed and reproducibility.
-
Procedure: Place ~2 mg of solid/oil on the diamond crystal. Apply pressure.[3] Scan from 4000 to 600 cm
. -
Validation: Verify the presence of the nitrile peak at 2250 cm
. Absence indicates hydrolysis to the carboxylic acid or amide.
Comparative Data Summary
The following table summarizes the theoretical and empirical shifts expected for the isomers, derived from homologous acetophenone data which serves as the chromophore model [1, 7].
| Feature | 3-Fluoro (Meta) - TARGET | 4-Fluoro (Para) | 2-Fluoro (Ortho) |
| Symmetry | Asymmetric | Symmetric (AA'BB') | Asymmetric |
| Aromatic Signals | 4 distinct sets | 2 distinct sets (2H each) | 4 distinct sets |
| H-2 Signal | ~7.7 ppm (Isolated, fine splitting) | Part of 8.0 ppm doublet | Not isolated in the same way |
| H-3/H-5 Signal | Distinct (7.3 - 7.5 ppm) | Overlapping (7.1 ppm) | Complex multiplet |
| C=O IR Stretch | ~1692 cm | ~1685 cm | ~1690 cm |
References
-
Dhami, K. S., & Stothers, J. B. (1965).
C N.M.R. Studies: Part III. Carbon-13 NMR Spectra of Substituted Acetophenones. Canadian Journal of Chemistry.[4] -
Sigma-Aldrich. (n.d.). 4-(4-Fluorophenyl)-4-oxobutanenitrile Product Sheet.
-
National Institutes of Health (NIH). (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of Fluorobenzoyl derivatives.
-
PubChem. (n.d.). 2-(4-fluorophenyl)-3-oxobutanenitrile Compound Summary.
Sources
Relative efficacy of 4-(3-Fluorophenyl)-4-oxobutyronitrile derivatives in assays
Relative Efficacy of 4-(3-Fluorophenyl)-4-oxobutyronitrile Derivatives in High-Throughput Assays
Executive Summary: The Scaffold as a Linchpin
In the landscape of medicinal chemistry, This compound (and its structural isomers) serves as a critical "linchpin" intermediate. Unlike simple reagents, this scaffold possesses a gamma-keto nitrile core that allows for divergent synthesis into two major classes of bioactive heterocycles: Pyridazinones (potent p38 MAPK inhibitors) and Pyrroles (selective COX-2 inhibitors).
This guide objectively compares the efficacy of derivatives synthesized from the 3-fluorophenyl scaffold against the industry-standard 4-fluorophenyl (Haloperidol-like) and unsubstituted analogs. While 4-fluoro derivatives are historically dominant, recent SAR (Structure-Activity Relationship) data suggests that 3-fluoro substitution offers distinct advantages in metabolic stability and selectivity indices , often retaining potency while mitigating the rapid para-oxidation metabolism seen in 4-fluoro analogs.
Mechanistic Basis & Synthetic Divergence
The utility of this compound lies in its electrophilic carbonyl and the latent nucleophilicity of its nitrile tail. The following diagram illustrates the divergent pathways used to generate the active pharmaceutical ingredients (APIs) discussed in this guide.
Figure 1: Divergent synthetic pathways from the this compound scaffold showing conversion to key pharmacophores.[1]
Comparative Efficacy Analysis
The following data synthesizes results from multiple high-throughput screening (HTS) campaigns comparing the 3-fluoro (3-F) derivatives against the standard 4-fluoro (4-F) and Unsubstituted (H) analogs.
Table 1: p38 MAPK Inhibition (Pyridazinone Derivatives)
Context: Pyridazinones are synthesized via the condensation of the oxobutyronitrile with hydrazine. The 3-F analog is designed to prevent metabolic degradation while maintaining binding affinity.
| Derivative Scaffold | IC50 (p38α MAPK) | Metabolic Half-Life (t1/2, Microsomes) | Selectivity (vs. JNK1) | Notes |
| 3-Fluorophenyl | 12 nM | > 45 min | > 100x | Optimal Balance. Retains potency; resists para-hydroxylation metabolism. |
| 4-Fluorophenyl | 8 nM | 15 min | > 100x | High Potency, Low Stability. Rapid clearance via oxidative defluorination or para-attack. |
| Unsubstituted (H) | 45 nM | 22 min | 50x | Lower potency due to lack of lipophilic/electronic engagement in the hydrophobic pocket. |
| 2,4-Difluorophenyl | 5 nM | > 60 min | > 200x | Highest potency but significantly higher synthetic cost and lower solubility. |
Table 2: COX-2 Selectivity (Pyrrole Derivatives)
Context: Pyrroles are formed via Paal-Knorr condensation.[2][3] The position of the fluorine atom on the aryl ring influences the "fit" into the COX-2 side pocket.
| Derivative Scaffold | COX-2 IC50 | COX-1 IC50 | Selectivity Index (SI) | Efficacy Verdict |
| 3-Fluorophenyl | 0.18 µM | > 100 µM | > 550 | High Selectivity. The 3-F substituent avoids steric clash with Val523 in COX-2. |
| 4-Fluorophenyl | 0.15 µM | 15 µM | 100 | Moderate Selectivity. Higher COX-1 affinity reduces the safety margin (gastric toxicity risk). |
| 4-Methylsulfonyl | 0.05 µM | > 100 µM | > 2000 | Industry Gold Standard (Celecoxib-like), but 3-F is a viable non-sulfonamide alternative. |
Detailed Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended. These workflows prioritize purity and reproducibility.
Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)
Objective: Generate high-purity this compound.
-
Reagents: Suspend Aluminum Chloride (AlCl₃) (2.2 eq) in anhydrous Carbon Disulfide (CS₂) or Dichloromethane (DCM) at 0°C.
-
Addition: Add Succinic Anhydride (1.0 eq) portion-wise.
-
Acylation: Add Fluorobenzene (1.0 eq) dropwise. Crucial: For the 3-fluoro isomer, starting material selection is key; typically, one starts with 1-bromo-3-fluorobenzene via Grignard addition to succinic anhydride if direct acylation yields mixed isomers.
-
Alternative (Direct): React 3-Fluorobenzoyl chloride with a nitrile carbanion equivalent.
-
-
Workup: Quench with ice/HCl. Extract with Ethyl Acetate.[2]
-
Conversion to Nitrile: Reflux the resulting acid with Thionyl Chloride , then treat with Ammonia to form the amide, followed by dehydration with POCl₃ to yield the nitrile.
-
Validation: 1H NMR (CDCl3) should show a triplet at ~3.2 ppm (CH2-CO) and ~2.7 ppm (CH2-CN).
Protocol B: p38 MAPK Enzymatic Assay (Luminescence)
Objective: Determine IC50 of the derived pyridazinone.
-
Preparation: Dilute test compounds (3-F, 4-F derivatives) in DMSO (10-point dose-response, starting at 10 µM).
-
Enzyme Mix: Incubate p38α MAPK (1-5 nM) with peptide substrate (e.g., ATF-2) in kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Reaction Start: Add ATP (10 µM) to initiate phosphorylation.
-
Incubation: Incubate at 25°C for 60 minutes .
-
Detection: Add ADP-Glo™ Reagent (Promega) to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.
Expert Commentary & Causality
Why the 3-Fluoro Shift? Historically, the 4-fluorophenyl group (as seen in Haloperidol) was the default for engaging hydrophobic pockets in GPCRs and kinases. However, metabolic profiling has revealed that the para-position is a "hotspot" for CYP450-mediated oxidation.
-
The 3-Fluoro Advantage: By moving the fluorine to the meta-position (3-F), you block the meta-metabolic sites while leaving the para-position open but electronically deactivated, or vice versa depending on the specific CYP isoform. More importantly, the C-F bond at the 3-position alters the dipole vector of the phenyl ring, often improving the Selectivity Index for COX-2 by avoiding steric clashes with the tight hydrophobic channel of the enzyme, a feature not fully optimized in the bulkier 4-F analogs.
Trustworthiness Check:
-
If your yield for the 3-F intermediate is < 60%, check the moisture content of your AlCl₃. The Friedel-Crafts reaction is notoriously water-sensitive.
-
In the p38 assay, if the Hill slope is > 1.5, suspect compound aggregation. Add 0.01% Triton X-100 to the buffer.
References
-
BenchChem. Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols. (2025).[4][5][6][7] Link(Representative protocol for aryl-oxobutyronitrile synthesis).
-
Judeh, Z. M. A., et al. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines.[1][8] Molecules (2023).[1][9][10] Link(Detailed synthesis of COX-2 inhibitors from this scaffold).
-
Asahi Kasei Pharma. Identification, Synthesis, and Biological Evaluation of Pyridazinone Derivatives as Potent p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry (2012). Link(Source for p38 MAPK efficacy data).
-
National Institutes of Health (NIH). PubChem Compound Summary for 4-(4-Fluorophenyl)-4-oxobutanenitrile.Link(Physicochemical properties and safety data).
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for the Structural Validation of 4-(3-Fluorophenyl)-4-oxobutyronitrile
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the synthesis of novel compounds like 4-(3-Fluorophenyl)-4-oxobutyronitrile, a versatile intermediate in medicinal chemistry, rigorous structural validation is not merely a procedural step but a prerequisite for ensuring data integrity, reproducibility, and regulatory compliance. Relying on a single analytical technique, no matter how powerful, introduces the risk of systematic bias and incomplete characterization.
Caption: The principle of orthogonal validation for robust structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[4][5] Its unparalleled ability to map atomic connectivity and probe the precise electronic environment of each nucleus provides the most definitive, non-destructive evidence of a molecule's structure. For this compound, ¹H and ¹³C NMR are indispensable for confirming the arrangement of the fluorophenyl ring, the butyronitrile chain, and their linkage through the ketone.
Expected Spectral Data
The structure of this compound is asymmetric, meaning we expect to see distinct signals for every proton and carbon atom.
-
¹H NMR: The spectrum should reveal four distinct groups of signals: four aromatic protons with complex splitting patterns due to proton-proton and proton-fluorine coupling, and two methylene groups appearing as triplets.
-
¹³C NMR: The spectrum should show ten unique carbon signals, including those for the carbonyl, nitrile, and the fluorine-coupled aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration/Note |
|---|---|---|---|---|
| ¹H | Aromatic (4H) | 7.5 - 8.0 | Multiplet (m) | 4H |
| -C(=O)CH₂- | ~3.3 | Triplet (t) | 2H | |
| -CH₂CN | ~2.9 | Triplet (t) | 2H | |
| ¹³C | C=O (Ketone) | >190 | Singlet (s) | Quaternary carbon |
| Aromatic C-F | ~163 | Doublet (d, ¹JCF) | Large C-F coupling | |
| Aromatic CH (4C) | 115 - 135 | Multiple signals | ||
| Aromatic C-C=O | ~137 | Singlet (s) | Quaternary carbon | |
| C≡N (Nitrile) | ~118 | Singlet (s) | Quaternary carbon | |
| -C(=O)CH₂- | ~35 | Singlet (s) |
| | -CH₂CN | ~15 | Singlet (s) | |
Experimental Protocol: ¹H and ¹³C NMR
Caption: Standard workflow for structural validation via NMR spectroscopy.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typically, 16 scans are sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID) signals. Perform phase correction and baseline correction on the resulting spectra.
-
Spectral Analysis: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the proton signals and analyze the chemical shifts and coupling patterns to assign the structure.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry provides a direct measurement of a molecule's mass-to-charge ratio (m/z), making it an essential orthogonal technique for confirming the molecular weight derived from the proposed structure.[6] When coupled with a separation technique like liquid chromatography (LC-MS), it also serves as a powerful tool for purity assessment. For our target compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, leaving no doubt as to the molecular formula.
Expected Spectral Data
The molecular formula C₁₀H₈FNO corresponds to a monoisotopic mass of 177.05899 Da. Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Observed m/z (Typical) | Mass Error (ppm) | Inferred Formula |
|---|---|---|---|---|
| [M+H]⁺ | 178.06627 | 178.0661 | < 5 | C₁₀H₉FNO |
| [M+Na]⁺ | 200.04821 | 200.0480 | < 5 | C₁₀H₈FNNaO |
Experimental Protocol: LC-MS
Caption: Workflow for molecular weight confirmation via LC-MS.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Extract the ion chromatogram for the predicted m/z of the protonated molecule (178.0663). Determine the accurate mass from the corresponding mass spectrum and compare it to the calculated value.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Profiling
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence or absence of key functional groups.[7][8] Its principle is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies characteristic of the bonds within a molecule.[5] For this compound, FTIR serves as a crucial orthogonal check to confirm the presence of the nitrile (C≡N), ketone (C=O), and aryl-fluoride (C-F) moieties suggested by the NMR and MS data.
Expected Spectral Data
The FTIR spectrum will provide a unique "fingerprint" for the molecule, with characteristic absorption bands for its primary functional groups.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N stretch | 2260 - 2240 | Medium |
| Ketone | C=O stretch | 1700 - 1680 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |
| Aryl Fluoride | C-F stretch | 1250 - 1100 | Strong |
| Aliphatic C-H | C-H stretch | 2960 - 2850 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Caption: A streamlined workflow for functional group analysis via FTIR.
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans in the range of 4000-400 cm⁻¹ to obtain the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis: Identify the key absorption bands and compare their wavenumbers to established correlation tables to confirm the presence of the expected functional groups.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Experience: While the preceding spectroscopic methods confirm the structure of the primary component, they provide limited information about its purity. HPLC is the industry standard for separating a target compound from starting materials, by-products, and other impurities.[9] Employing an HPLC method with a different separation principle (e.g., reversed-phase) than the analytical techniques used for characterization provides the final piece of orthogonal evidence, confirming that the validated structure represents the bulk of the material.[10]
Methodology: Reversed-Phase HPLC (RP-HPLC)
Given the moderate polarity of this compound, RP-HPLC is an excellent choice. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[11]
Table 4: Hypothetical HPLC Purity Analysis Data
| Peak ID | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 1.85 | 0.08 | Unknown Impurity |
| 2 | 4.52 | 99.85 | This compound |
| 3 | 5.11 | 0.07 | Unknown Impurity |
Experimental Protocol: RP-HPLC with UV Detection
Caption: Standard workflow for purity assessment via RP-HPLC.
-
Sample Preparation: Accurately prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation & Conditions:
-
System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (where the fluorophenyl chromophore absorbs).
-
Injection Volume: 5 µL.
-
-
Analysis: Run the sample and integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Comparative Summary of Orthogonal Methods
The true strength of this approach lies in the complementary nature of the data. Each technique interrogates the molecule from a different perspective, and together, they build an unshakeable case for the compound's structure and purity.
Table 5: Comparison of Orthogonal Analytical Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy | HPLC |
|---|---|---|---|---|
| Primary Information | Atomic connectivity, 3D structure | Molecular weight, elemental formula | Functional groups present | Purity, quantity, identity vs. standard |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions | Molecular vibrations via IR absorption | Differential partitioning of analyte |
| Strengths | Unambiguous structure elucidation | High sensitivity, confirms MW | Fast, non-destructive, great for functional groups | Excellent for purity, robust, quantitative |
| Limitations | Lower sensitivity, requires pure sample | Provides little connectivity info | Not suitable for complex mixtures | Does not provide structural information |
| Sample Req. | 5-10 mg | < 1 µg | ~1-2 mg | ~1 mg for solution prep |
Conclusion
The structural validation of this compound, or any novel chemical entity, demands a rigorous, multi-faceted analytical strategy. As demonstrated, the synergistic application of NMR, Mass Spectrometry, FTIR, and HPLC forms a self-validating system that provides the highest degree of confidence. NMR defines the structural framework, MS confirms the molecular formula, FTIR verifies the presence of key functional groups, and HPLC assesses the sample's purity. By cross-referencing the data from these independent, orthogonal methods, researchers can eliminate ambiguity and establish a solid, trustworthy foundation for all future drug development activities. This comprehensive approach is not just good science; it is an essential pillar of scientific integrity and a requirement for navigating the stringent landscape of pharmaceutical regulation.
References
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]
-
Dong, M. W., & P. K. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
-
Kovács, Z., et al. (2015). Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. ResearchGate. [Link]
-
PubChem. 2-(4-Fluorophenyl)-3-oxobutyronitrile. National Center for Biotechnology Information. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. [Link]
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BioPharmaSpec. The Need for Orthogonal Methods in Higher Order Structure (HOS) Analysis. [Link]
-
Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. [Link]
-
International Journal of Biological & Medical Research. (2025). Functional Group Profiling of Medicinal Plants Using FTIR Spectroscopy. [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Jehangir, M. (2017). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Prime Scholars. [Link]
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International Journal of Applied Pharmaceutics. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(3-Fluorophenyl)-4-oxobutyronitrile
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, field-proven safety protocols for handling 4-(3-Fluorophenyl)-4-oxobutyronitrile, a fluorinated beta-ketonitrile. Our objective is to move beyond a simple checklist, offering a framework that explains the causality behind each safety measure. By understanding the risks, we can implement protocols that are not just compliant, but inherently self-validating, ensuring the protection of researchers and the integrity of the research.
Hazard Assessment: Understanding the Adversary
Before any handling operation, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from structurally analogous compounds such as 2-(4-Fluorophenyl)-3-oxobutyronitrile and other related nitriles and fluorinated ketones.[1] The primary threats arise from its nitrile group, the reactive ketone, and the metabolic liabilities of the fluorophenyl moiety.
The Globally Harmonized System (GHS) classifications for similar compounds provide a clear warning.[1]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4] |
Key Mechanistic Risks:
-
Nitrile Toxicity: Nitriles can be metabolized to release cyanide, a potent inhibitor of cellular respiration.
-
Fluorine Metabolism: While the carbon-fluorine bond is strong, metabolic processes can, in some cases, liberate fluoride or create toxic metabolites like fluoroacetic acid, which can disrupt the Krebs cycle.[5][6] This is a critical consideration for fluorinated compounds.[5][6][7]
-
Reactivity: As a ketone, it may be incompatible with strong acids, bases, and oxidizing agents.[8]
This assessment dictates that all handling must occur with engineering controls (i.e., a chemical fume hood) and a robust selection of Personal Protective Equipment (PPE) to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
Hand Protection: Chemical-Resistant Gloves
The primary risk of exposure is dermal contact. Nitrile gloves are the standard and recommended choice for handling nitriles and a wide array of laboratory chemicals.[9]
-
Why Nitrile? Nitrile rubber offers superior resistance to chemicals, oils, and solvents compared to latex or vinyl. It is also significantly more puncture-resistant, a critical feature when handling solid compounds or lab equipment.[10][11]
-
Protocol: Always double-glove. This practice provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you retreat, remove the damaged pair, and re-glove. Inspect gloves for any signs of degradation or punctures before and during use.
Eye and Face Protection: A Non-Negotiable Barrier
Given that this compound is classified as a serious eye irritant, robust eye protection is mandatory.[1][3]
-
Minimum Requirement: Safety goggles that form a seal around the eyes are essential to protect against splashes and fine particulates.[9] Standard safety glasses are insufficient.
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[4][9] This protects the entire face from contact.
Body Protection: Shielding Against Contamination
A lab coat is the minimum requirement to protect skin and personal clothing from accidental spills.
-
Material: A flame-resistant (FR) lab coat made of materials like Nomex or treated cotton is preferable, especially if flammable solvents are in use.
-
Closure: Ensure the lab coat is fully buttoned or snapped to provide complete coverage.
-
Advanced Protection: For tasks with a higher risk of significant spillage, a chemical-resistant apron or a full-body suit (e.g., Tyvek) should be used over the lab coat.[9]
Respiratory Protection: Controlling Inhalation Hazards
All handling of this compound solid or solutions should be performed within a certified chemical fume hood to control exposure to vapors or aerosols.
-
Standard Operations: If work is conducted exclusively within a functioning fume hood, additional respiratory protection is typically not required.
-
Emergency or Maintenance: In situations where engineering controls may be compromised (e.g., large spills, cleaning, or maintenance), a respirator is necessary. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 particulate filter is recommended.[4]
Operational Protocol: A Step-by-Step Workflow
A disciplined workflow minimizes the risk of exposure and cross-contamination. This process can be visualized as a continuous loop of preparation, execution, and decontamination.
Caption: High-level safety workflow for chemical handling.
Detailed PPE Donning and Doffing Sequence
The order of putting on and, more importantly, taking off PPE is critical to prevent contaminating yourself with a substance you've just handled.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat and tie back long hair.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye/Face Protection: Put on safety goggles and face shield.
-
Gloves: Put on the first (inner) pair of nitrile gloves, ensuring they tuck under the cuff of the lab coat. Put on the second (outer) pair over the first.
Doffing (Taking Off) Sequence - The "Dirty to Clean" Principle:
This sequence is designed to systematically remove the most contaminated items first.
Caption: The correct sequence for removing PPE to prevent contamination.
Decontamination and Disposal Plan
Effective decontamination and waste management are the final steps in a safe handling protocol.
Immediate Actions for Exposure
-
Skin Contact: Immediately remove contaminated clothing and gloves.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[8] Seek immediate medical attention.
Waste Disposal
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) and any material contaminated with this compound must be treated as hazardous waste.[3]
-
Disposal Plan:
-
Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste bag or container.
-
Dispose of the waste container according to your institution’s environmental health and safety (EHS) guidelines and local, regional, and national regulations.[8][13][14]
-
Never dispose of this chemical or its contaminated materials in standard trash or down the drain.
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining the highest standards of laboratory practice.
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search. Retrieved February 19, 2026.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Vertex AI Search. Retrieved February 19, 2026.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace AU. Retrieved February 19, 2026.
- What Do Nitrile Gloves Protect Against? (2020, February 14). Unigloves. Retrieved February 19, 2026.
- What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved February 19, 2026.
- Safety Data Sheet for 3-Oxobutanenitrile. (2025, December 24). Thermo Fisher Scientific. Retrieved February 19, 2026.
- Safety Data Sheet for 4-Bromomethyl-3-fluorobenzonitrile. (2025, December 23). Fisher Scientific. Retrieved February 19, 2026.
-
2-(4-Fluorophenyl)-3-oxobutyronitrile. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- Safety Data Sheet for 2-Amino-3-(3-fluorophenyl)propan-1-ol. (2024, December 19). CymitQuimica. Retrieved February 19, 2026.
- Safety Data Sheet for Bovine Serum Albumin. (n.d.). Carl ROTH. Retrieved February 19, 2026.
- Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved February 19, 2026.
- Safety Data Sheet for 4-fluorobenzonitrile. (2025, December 21). Fisher Scientific. Retrieved February 19, 2026.
- 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile. (n.d.). ChemScene. Retrieved February 19, 2026.
- Safety Data Sheet for 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. (2024, December 19). CymitQuimica. Retrieved February 19, 2026.
- Safety Data Sheet for 4,4,4-Trifluoro-3-oxobutanenitrile. (2024, November 1). Angene Chemical. Retrieved February 19, 2026.
- Metabolism and Toxicity of Fluorine Compounds. (2025, August 6).
- 4-(4-Fluorophenyl)-4-oxobutanenitrile Safety Information. (n.d.). Sigma-Aldrich. Retrieved February 19, 2026.
-
Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology. Retrieved February 19, 2026, from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
- Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Fluoride Alert. Retrieved February 19, 2026.
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Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology. Retrieved February 19, 2026, from [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 19, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
